1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOSQMVVNPZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738411 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108698-58-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (Dasotraline)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the mechanism of action for this compound, a compound known during its clinical development as Dasotraline (SEP-225289). Dasotraline is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor (TRI). Its primary pharmacological activity stems from the high-affinity blockade of the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This inhibition leads to an increase in the extracellular concentrations of these key monoamine neurotransmitters, thereby enhancing dopaminergic, noradrenergic, and serotonergic signaling in the central nervous system. This guide will elucidate the molecular interactions, downstream signaling effects, and the key experimental methodologies used to characterize this compound.
Introduction and Chemical Identity
This compound was developed under the code name Dasotraline (SEP-225289) by Sunovion for potential therapeutic use in attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED).[1] Although development was ultimately halted, the compound remains a significant tool for CNS research due to its distinct pharmacological profile.[1]
Structurally, Dasotraline is a stereoisomer of desmethylsertraline, which is an active metabolite of the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropanamine moiety is a key structural feature.[3] It is important to distinguish Dasotraline's mechanism from other cyclopropylamine-containing compounds, many of which are known mechanism-based inhibitors of monoamine oxidases (MAO).[4][5] Dasotraline's primary action is on monoamine transporters, not on the MAO enzymes.
-
IUPAC Name: 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride[6]
-
Molecular Formula: C10H11ClF3N[6]
-
Molecular Weight: 237.65 g/mol [6]
Core Mechanism: Triple Monoamine Transporter Blockade
The central mechanism of action of Dasotraline is the inhibition of the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[7][8] This is achieved by binding to and blocking the function of their respective transporter proteins: DAT, NET, and SERT.[10] By preventing the reabsorption of these neurotransmitters into the presynaptic neuron, Dasotraline effectively increases their concentration in the synapse, leading to prolonged and enhanced signaling at postsynaptic receptors.
Transporter Binding Affinity
The potency of Dasotraline at each monoamine transporter has been quantified through in vitro binding assays, typically measuring the half-maximal inhibitory concentration (IC50). These values demonstrate a high affinity for all three transporters, with a slight preference for the dopamine transporter.
| Transporter Target | IC50 Value (nM) |
| Dopamine Transporter (DAT) | 4 |
| Norepinephrine Transporter (NET) | 6 |
| Serotonin Transporter (SERT) | 11 |
| Data sourced from multiple consistent findings.[7][8][11] |
This profile classifies Dasotraline as a potent SNDRI.[2] The balanced, high-affinity binding to all three major monoamine transporters is the defining characteristic of its molecular action.
Downstream Pharmacological Effects
The blockade of monoamine transporters initiates a cascade of neurophysiological changes. The immediate effect is an elevation of synaptic neurotransmitter levels. This, in turn, modulates neuronal activity through feedback mechanisms.
Modulation of Neuronal Firing Rates
In vivo electrophysiology studies have demonstrated the functional consequences of transporter blockade by Dasotraline. Acute administration of the compound leads to a dose-dependent decrease in the spontaneous firing rates of:
-
Norepinephrine (NE) neurons in the locus coeruleus (LC)
-
Dopamine (DA) neurons in the ventral tegmental area (VTA)
-
Serotonin (5-HT) neurons in the dorsal raphe (DR)
This reduction in firing rate is a classic response to reuptake inhibition and is mediated by the increased synaptic concentration of the respective neurotransmitters acting on inhibitory autoreceptors on the presynaptic neuron (α2-adrenergic, D2-dopaminergic, and 5-HT1A-serotonergic autoreceptors, respectively).[7][8]
Caption: Signaling pathway of Dasotraline as a triple reuptake inhibitor.
Key Experimental Protocols
Characterizing the mechanism of action of a compound like Dasotraline involves a suite of standardized in vitro and in vivo assays. A foundational experiment is the radioligand displacement assay, used to determine binding affinity (Ki) and IC50 values.
Protocol: Radioligand Displacement Assay for DAT Affinity
This protocol describes a representative method for determining the IC50 of Dasotraline at the human dopamine transporter (hDAT).
Objective: To quantify the concentration of Dasotraline required to displace 50% of a specific radioligand from hDAT expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing hDAT.
-
Assay Buffer (e.g., Krebs-Henseleit buffer, KHB).[12]
-
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific binding control: 10 µM Mazindol or 10 µM Cocaine.[12]
-
Dasotraline stock solution (in DMSO, serially diluted in assay buffer).
-
Scintillation fluid and microplates.
-
Liquid scintillation counter.
Methodology:
-
Cell Preparation: Harvest HEK-hDAT cells and prepare a membrane suspension via homogenization and centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: To a 96-well microplate, add:
-
Total Binding Wells: Cell membrane suspension + assay buffer + [³H]-WIN 35,428.
-
Non-Specific Binding Wells: Cell membrane suspension + Mazindol (or other displacer) + [³H]-WIN 35,428.
-
Experimental Wells: Cell membrane suspension + varying concentrations of Dasotraline + [³H]-WIN 35,428.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of Dasotraline.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Caption: Experimental workflow for a radioligand displacement assay.
Conclusion and Future Directions
This compound (Dasotraline) is a well-characterized triple reuptake inhibitor with high affinity for dopamine, norepinephrine, and serotonin transporters. Its mechanism of action is centered on the competitive blockade of these transporters, leading to increased synaptic availability of monoamines and subsequent modulation of neuronal network activity. The compound's distinct pharmacological profile, differentiated from structurally related MAO inhibitors, makes it a valuable research tool for investigating the roles of monoaminergic systems in complex neurological and psychiatric disorders. Further research could explore the nuanced downstream signaling pathways affected by its balanced triple reuptake inhibition profile compared to more selective agents.
References
- 1. Dasotraline - Wikipedia [en.wikipedia.org]
- 2. Dasotraline [medbox.iiab.me]
- 3. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dasotraline - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Frontiers | A Novel Dopamine Transporter Inhibitor CE-123 Improves Cognitive Flexibility and Maintains Impulsivity in Healthy Male Rats [frontiersin.org]
An In-Depth Technical Guide to the Biological Activity of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the biological activity of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a compound of significant interest in medicinal chemistry and drug development. Emerging evidence points to its primary role as a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This guide will delve into its mechanism of action, drawing parallels with its structural analogs known to inhibit monoamine oxidases (MAOs). We will further provide detailed, field-proven experimental protocols for assessing its inhibitory activity and discuss the critical structure-activity relationships that govern its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and neuropharmacology.
Introduction: A Tale of Two Targets - From Neurotransmitters to Chromatin Remodeling
The phenylcyclopropylamine scaffold has long been a cornerstone in neuropharmacology, most famously represented by tranylcypromine, an irreversible inhibitor of monoamine oxidases (MAOs) used in the treatment of depression.[1] These enzymes, MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] The introduction of a trifluoromethyl group to the phenyl ring, as seen in 1-(3-(trifluoromethyl)phenyl)cyclopropanamine, is a strategic chemical modification known to enhance lipophilicity and metabolic stability, often leading to increased potency and selectivity for biological targets.
More recently, the scientific community has recognized that the biological activity of this scaffold extends beyond neurotransmitter metabolism. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase, shares significant structural and mechanistic homology with MAOs. LSD1 plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby modulating chromatin structure and gene expression. Its overexpression is a hallmark of numerous cancers, making it a prime therapeutic target. 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine has emerged as a potent inhibitor of LSD1, acting through a distinctive mechanism-based inactivation pathway.[2] This guide will focus on this primary activity, while also acknowledging its likely concurrent role as a MAO inhibitor.
Mechanism of Action: Covalent Inactivation of a Key Epigenetic Regulator
The primary biological activity of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine is the irreversible inhibition of LSD1.[2] This is not a simple competitive binding event but rather a sophisticated, mechanism-based inactivation, often referred to as "suicide inhibition." The compound acts as a substrate for the enzyme, which initiates a catalytic cycle that ultimately leads to the enzyme's own inactivation.
The process unfolds as follows:
-
Initial Binding: The compound docks into the active site of LSD1.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of LSD1 oxidizes the cyclopropylamine moiety.
-
Ring Opening and Covalent Adduct Formation: This oxidation triggers the opening of the strained cyclopropane ring, generating a highly reactive intermediate. This intermediate then forms a stable, covalent bond with the FAD cofactor.[2]
-
Irreversible Inactivation: The formation of this covalent adduct permanently inactivates the LSD1 enzyme, preventing it from demethylating its histone substrates.[2]
This mechanism is highly efficient and selective, driven by both improved non-covalent binding affinity (Ki) and an enhanced rate of inactivation (kinact).[2]
Caption: Mechanism of LSD1 inactivation by 1-(3-(trifluoromethyl)phenyl)cyclopropanamine.
Quantitative Biological Data: A Comparative Perspective
| Compound | Target | IC50 (nM) | Selectivity vs MAO-A | Selectivity vs MAO-B |
| Tranylcypromine | LSD1/MAO | 5,600 | 2.0x | 7.7x |
| Bomedemstat | LSD1 | 80 | >100x | >100x |
| Iadademstat | LSD1 | <1 | >1000x | >1000x |
Table 1: Comparative IC50 values of selected LSD1 and MAO inhibitors. Data sourced from commercially available information.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylcyclopropylamine derivatives is heavily influenced by their structural features:
-
Cyclopropylamine Moiety: This strained ring system is essential for the mechanism-based inactivation of both LSD1 and MAOs.[2] Its propensity for ring-opening upon oxidation is the cornerstone of its irreversible inhibitory action.
-
Phenyl Ring: The aromatic ring provides a critical scaffold for interaction with the enzyme's active site.
-
Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group at the meta-position of the phenyl ring significantly impacts the electronic properties of the molecule. This modification is known to increase lipophilicity, which can improve cell permeability and access to the intracellular LSD1 enzyme. Furthermore, electron-withdrawing groups on the phenyl ring of phenylcyclopropylamines have been shown to increase inhibitory activity against MAOs.
Experimental Protocols for Biological Activity Assessment
To facilitate further research, we provide detailed, best-practice protocols for assessing the inhibitory activity of this compound.
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 of a test compound against recombinant human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Peroxidase enzyme
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test Compound: this compound dissolved in DMSO.
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (final DMSO concentration should be <1%)
-
LSD1 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the LSD1 substrate to each well to start the reaction.
-
Detection: Simultaneously, add the detection mixture containing peroxidase and Amplex Red. The reaction produces hydrogen peroxide, which reacts with Amplex Red in the presence of peroxidase to generate the fluorescent product, resorufin.
-
Measurement: Read the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) at multiple time points over 30-60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro LSD1 inhibition assay.
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol allows for the determination of the compound's inhibitory activity against the two major MAO isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test Compound
-
96-well UV-transparent microplate
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. Dilute MAO-A and MAO-B enzymes in assay buffer.
-
Assay Setup: In separate wells for MAO-A and MAO-B, add:
-
Assay Buffer
-
Test compound at various concentrations
-
Respective MAO enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the substrate (kynuramine) to all wells.
-
Measurement: Monitor the increase in absorbance at 314 nm (for the product of kynuramine metabolism) over time using a spectrophotometric plate reader.
-
Data Analysis: Determine the reaction rates and calculate the IC50 values for both MAO-A and MAO-B as described for the LSD1 assay.
Potential Therapeutic Applications
Given its potent LSD1 inhibitory activity, this compound holds significant promise as a therapeutic agent, particularly in oncology. LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer. By inhibiting LSD1, this compound could potentially reactivate silenced tumor suppressor genes and induce cancer cell differentiation and apoptosis.
Its likely activity as a MAO inhibitor also suggests potential applications in neurology, particularly for treatment-resistant depression or Parkinson's disease, although its selectivity profile for MAO-A versus MAO-B would need to be carefully characterized.
Conclusion
This compound is a compelling molecule with a well-defined mechanism of action as an irreversible inhibitor of the epigenetic regulator LSD1. Its structural similarity to known MAO inhibitors suggests a dual activity profile that warrants further investigation. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising compound.
References
An In-Depth Technical Guide on the Structural Properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
Introduction
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a synthetic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural scaffold, featuring a cyclopropane ring fused to a trifluoromethyl-substituted phenyl group and an amine hydrochloride salt, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates, while the rigid cyclopropane motif can provide conformational constraint, improving binding affinity to biological targets.[1] This guide provides a comprehensive overview of the structural properties of this compound, intended for researchers, scientists, and drug development professionals.
Molecular and Chemical Identity
IUPAC Name: 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride[2]
CAS Number: 1108698-58-3[2]
Molecular Formula: C₁₀H₁₁ClF₃N[2]
Molecular Weight: 237.65 g/mol [2]
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Weight | 237.65 g/mol | PubChem[2] |
| XLogP3-AA | 3.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 237.0532115 | PubChem[2] |
| Monoisotopic Mass | 237.0532115 | PubChem[2] |
| Topological Polar Surface Area | 26 Ų | PubChem[2] |
| Heavy Atom Count | 15 | PubChem[2] |
| Complexity | 220 | PubChem[2] |
| Appearance | Light Yellow Solid | MySkinRecipes[1] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the chemical shifts and coupling constants.
-
Cyclopropane Protons: The diastereotopic methylene protons of the cyclopropane ring will likely appear as two distinct multiplets in the aliphatic region (typically δ 0.5-1.5 ppm).
-
Amine Protons: The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The six carbons of the phenyl ring will give rise to distinct signals in the downfield region (typically δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will be observed as a quartet in the region of δ 120-130 ppm with a large C-F coupling constant.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring will appear in the upfield region (typically δ 10-40 ppm).
-
Quaternary Carbon: The quaternary carbon of the cyclopropane ring attached to the phenyl group and the amine will have a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-2800 | N-H (amine salt) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 3000-2850 | C-H (aliphatic) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1350-1150 | C-F (trifluoromethyl) | Stretching |
| ~1020 | Cyclopropane | Ring breathing |
The presence of a strong, broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in the ammonium salt. The strong absorptions in the 1350-1150 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the parent cation [M-Cl]⁺ at m/z corresponding to the free amine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Reactivity
This compound is typically synthesized through a multi-step process. A common synthetic route involves the reaction of a substituted benzonitrile with a cyclopropyl Grignard reagent, followed by reduction of the resulting imine and subsequent salt formation with hydrochloric acid.
Caption: A representative synthetic workflow for the target compound.
The primary amine of this compound is a key functional group for further chemical modifications. It can undergo a variety of reactions, including acylation, alkylation, and condensation, to generate a diverse range of derivatives for biological screening.
Safety and Handling
This compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][5][6]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structural features are often incorporated into drug candidates targeting the central nervous system (CNS), including potential antidepressants and anxiolytics.[1] The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties for CNS-acting drugs.[7] The rigid cyclopropane ring can help to lock the molecule into a specific conformation, leading to improved receptor binding and selectivity.[1]
Conclusion
This compound is a compound with significant potential in drug discovery and development. Its well-defined structural and physicochemical properties, combined with its synthetic accessibility, make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its spectroscopic and chemical characteristics, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2988133-33-9 Cas No. | 1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride | Matrix Scientific [matrixscientific.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Physicochemical properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
Executive Summary: this compound is a synthetic organic compound of significant interest to the pharmaceutical and life sciences sectors. As a research chemical and building block, its distinct molecular architecture, featuring a trifluoromethyl-substituted phenyl ring linked to a cyclopropanamine moiety, offers a valuable scaffold for drug discovery. The trifluoromethyl group is known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed protocols for its characterization, and explains the scientific rationale behind these analytical methodologies.
Significance in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, utilized to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (–CF₃) group, in particular, is a powerful bioisostere for other chemical groups and can drastically alter a compound's properties.[1] Its strong electron-withdrawing nature and lipophilicity can improve membrane permeability, block metabolic degradation at the site of substitution, and enhance interactions with biological targets.[2] The cyclopropyl ring provides a rigid, three-dimensional element, which can confer conformational constraint and novel steric interactions within a receptor's binding pocket. Consequently, this compound serves as a crucial intermediate for synthesizing more complex molecules with potential therapeutic applications, including as neurokinin receptor antagonists.[2]
Chemical Identity
A precise understanding of the compound's identity is the foundation for all subsequent analysis. The key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | [3] |
| CAS Number | 1108698-58-3 | [3] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [3] |
| Molecular Weight | 237.65 g/mol | [3] |
| Canonical SMILES | C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | [3] |
| InChIKey | XHYOSQMVVNPZEP-UHFFFAOYSA-N | [3] |
Structural Elucidation
The molecule consists of a central cyclopropane ring. One carbon of this ring is bonded to both a primary amine group (–NH₂) and a phenyl group. This phenyl group is substituted at the meta- (3-) position with a trifluoromethyl group (–CF₃). The compound is supplied as a hydrochloride salt, meaning the basic amine group is protonated (–NH₃⁺) and associated with a chloride ion (Cl⁻).
References
Whitepaper: 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride - A Privileged Scaffold for Modulating Monoaminergic Systems in the CNS
An In-Depth Technical Guide for CNS Drug Discovery Professionals
Abstract The pursuit of novel chemical entities with therapeutic potential in Central Nervous System (CNS) disorders is a cornerstone of modern medicinal chemistry. Phenylcyclopropanamine derivatives represent a class of compounds with significant historical and current relevance, acting on key neurotransmitter systems. This technical guide focuses on 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a key building block and structural motif in the design of next-generation CNS agents. We will dissect its structural rationale, plausible synthetic pathways, and core mechanistic hypotheses centered on the modulation of monoaminergic systems. This guide provides detailed, field-proven in vitro and in vivo protocols to empower researchers to effectively evaluate this scaffold and its derivatives. The overarching goal is to provide a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics for psychiatric and neurological disorders.
Introduction: The Phenylcyclopropanamine Scaffold in CNS Drug Discovery
The development of effective treatments for CNS disorders, ranging from depression and anxiety to neurodegenerative diseases, is frequently challenged by the complexity of neuronal circuits and the need for agents with high specificity and favorable pharmacokinetic profiles. The 1-phenylcyclopropanamine scaffold has emerged as a "privileged structure" in CNS drug design. Its inherent conformational rigidity, conferred by the cyclopropane ring, limits the number of accessible spatial arrangements, which can lead to higher affinity and selectivity for specific biological targets.
This guide delves into a specific, strategically important derivative: This compound . The incorporation of a trifluoromethyl (-CF3) group is a well-established medicinal chemistry tactic to enhance metabolic stability, improve blood-brain barrier penetration, and modulate electronic properties, thereby influencing receptor binding affinity.[1][2] This compound, therefore, serves not only as a potential therapeutic agent itself but, more critically, as a versatile building block for constructing libraries of novel CNS drug candidates.[1] This document will provide the foundational knowledge and actionable protocols to explore its potential.
Physicochemical Properties and Structural Rationale
The therapeutic potential of this compound is rooted in the synergistic contribution of its distinct structural components. Understanding these contributions is critical for designing next-generation analogs and interpreting structure-activity relationship (SAR) data.
| Property | Value | Source |
| CAS Number | 1108698-58-3 | [1][3] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [3] |
| Molecular Weight | 237.65 g/mol | [3] |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | [3] |
Key Structural Features:
-
Cyclopropane Ring: This three-membered ring introduces significant conformational constraint compared to a flexible alkyl chain. This rigidity is advantageous as it reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially increasing binding affinity.[1]
-
Primary Amine Group: The basic amine is a critical pharmacophoric feature. In the physiological pH range, it is protonated, allowing it to form key ionic interactions (salt bridges) with acidic residues (e.g., aspartate) in the binding pockets of targets like monoamine transporters and G-protein coupled receptors (GPCRs).
-
Trifluoromethyl (-CF3) Group: This electron-withdrawing group, positioned at the meta-position of the phenyl ring, significantly impacts the molecule's properties. It increases lipophilicity, which can facilitate passage across the blood-brain barrier. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[2]
Synthesis Strategies
While numerous proprietary methods exist, a general and plausible synthetic approach for phenylcyclopropanamine derivatives can be adapted from established literature, often involving the cyclopropanation of a substituted styrenic precursor followed by functional group manipulation to install the amine. A representative strategy is outlined below.
Causality Behind Experimental Choices:
-
Wittig or Horner-Wadsworth-Emmons Reaction (Step 1): This is a reliable method for forming the carbon-carbon double bond of the cinnamate intermediate from the corresponding benzaldehyde.
-
Corey-Chaykovsky Reaction (Step 2): The use of trimethylsulfoxonium iodide provides a robust method for the cyclopropanation of electron-deficient alkenes like α,β-unsaturated esters.[4]
-
Curtius Rearrangement (Step 3): This is a classic and effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[4] It involves the formation of an acyl azide, which rearranges to an isocyanate upon heating, followed by hydrolysis to yield the final amine hydrochloride.
Core Mechanistic Hypothesis: Targeting Monoaminergic Systems
The structural similarity of the 1-phenylcyclopropanamine core to monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and known monoamine oxidase inhibitors (MAOIs) like tranylcypromine strongly suggests that its primary biological targets reside within the monoaminergic system. Dysfunction in these neurotransmitter systems is implicated in a wide array of CNS disorders, making them validated targets for therapeutic intervention.[5][6]
Primary Hypothesized Targets:
-
Monoamine Transporters: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5] Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism central to the action of most antidepressant and anxiolytic medications.
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial enzymes that catabolize monoamine neurotransmitters.[7] Inhibition of MAO prevents the breakdown of these neurotransmitters, increasing their availability for vesicular packaging and release. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[7][8]
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Technical Guide to the Role of the Trifluoromethyl Group in 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to profoundly modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth technical analysis of the multifaceted role of the trifluoromethyl group as exemplified by 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. We will dissect how the unique electronic nature, steric profile, and high bond energy of the CF₃ group synergistically enhance this molecule's lipophilicity, metabolic stability, and target-binding interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of trifluoromethyl groups in rational drug design.
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the intricate process of drug discovery, the modification of molecular scaffolds with specific functional groups is a critical strategy to optimize biological activity and pharmacokinetic profiles.[1][2] Among these, the trifluoromethyl group (-CF₃) has emerged as a uniquely powerful tool.[3] Its incorporation can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][4][5][6]
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine is a prime example of a molecule where the CF₃ group is strategically placed to leverage these benefits. The cyclopropylamine moiety is a known pharmacophore in various centrally-acting agents, and the trifluoromethyl-substituted phenyl ring is designed to confer a specific set of advantageous properties. This guide will explore the causality behind these advantages, grounding the discussion in the fundamental principles of medicinal chemistry and providing actionable experimental protocols.
Physicochemical Properties Conferred by the Trifluoromethyl Group
The introduction of a CF₃ group onto the phenyl ring of the parent molecule induces a cascade of changes in its fundamental physicochemical properties. These changes are pivotal to its behavior in biological systems.
Enhanced Lipophilicity
Lipophilicity, often quantified as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group.[7]
-
Quantitative Impact : The Hansch-Fujita hydrophobicity parameter (π) for a CF₃ group is approximately +0.88, compared to +0.56 for a methyl group.[7][8][9] This increase in lipophilicity can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is often crucial for neurological drug candidates.[4][10]
-
Mechanism : The fluorine atoms do not participate in hydrogen bonding as acceptors, and their high electronegativity creates a non-polar surface, leading to favorable hydrophobic interactions and increased partitioning into lipid environments.
Potent Electronic Effects
The three highly electronegative fluorine atoms make the CF₃ group a powerful electron-withdrawing substituent.[3][7][11] This has profound consequences for the electronic distribution within the molecule.
-
Inductive Effect : The CF₃ group exerts a strong negative inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic substitution and, more importantly, modulates the acidity/basicity of other functional groups.
-
Basicity (pKa) Modulation : The electron-withdrawing nature of the CF₃ group decreases the electron density on the cyclopropylamine nitrogen atom. This reduces the basicity of the amine, lowering its pKa compared to the non-substituted analog. A lower pKa can influence the ionization state of the drug at physiological pH (7.4), which in turn affects receptor binding, solubility, and cell permeability. While the pKa of the specific title compound is not readily published, primary amines on similar scaffolds typically have pKa values in the 9-10 range; the CF3 group would be expected to lower this value.
Increased Metabolic Stability
One of the most celebrated roles of the trifluoromethyl group is its ability to block metabolic oxidation.[4][5][12]
-
Blocking Cytochrome P450 (CYP) Metabolism : Aromatic rings and adjacent alkyl groups are common sites of oxidative metabolism by CYP enzymes. Replacing a metabolically labile methyl group (CH₃) with a CF₃ group is a classic "metabolic switching" strategy.[11][12]
-
C-F Bond Strength : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1][10] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage.[4][12] This resistance can lead to a longer drug half-life, reduced patient-to-patient variability, and an improved safety profile by minimizing the formation of reactive metabolites.[12]
Pharmacological and Drug Design Implications
The physicochemical modifications imparted by the CF₃ group translate directly into significant pharmacological advantages.
Enhanced Target Binding Affinity
The CF₃ group can participate in unique, favorable interactions within a protein's binding pocket, leading to increased potency and selectivity.[1][4]
-
Hydrophobic Interactions : The lipophilic nature of the CF₃ group allows it to occupy and form favorable van der Waals contacts within hydrophobic pockets of a target receptor or enzyme.[7]
-
Multipolar Interactions : Beyond simple hydrophobic effects, the CF₃ group can engage in orthogonal multipolar interactions with backbone carbonyl groups in proteins. These fluorine-backbone interactions can be a substantial contributor to binding affinity.[13]
-
Bioisosterism : The CF₃ group is often used as a bioisostere for other groups like chlorine or the isopropyl group.[10][11] It can mimic the steric bulk of these groups while offering distinct electronic and metabolic properties.[7] For instance, trifluoromethyl groups have been successfully used to replace aliphatic nitro groups, resulting in compounds with improved potency and metabolic stability.[14][15][16][17]
Structure-Activity Relationship (SAR) Insights
To fully appreciate the role of the CF₃ group, it is instructive to compare the properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine with its non-fluorinated analog, 1-phenylcyclopropanamine.
| Property | 1-Phenylcyclopropanamine (Analog) | 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | Rationale for Change |
| Lipophilicity (cLogP) | Lower | Higher | The CF₃ group has a high Hansch π value (+0.88).[7][10] |
| Amine Basicity (pKa) | Higher | Lower | Strong electron-withdrawing effect of the CF₃ group reduces electron density on the nitrogen.[11] |
| Metabolic Stability | Lower (Susceptible to aromatic oxidation) | Higher | CF₃ group deactivates the ring and is resistant to oxidative metabolism.[1][12] |
| Binding Affinity | Varies (Baseline) | Potentially Higher | CF₃ can engage in unique hydrophobic and multipolar interactions with the target protein.[1][13] |
Table 1: Comparative analysis of physicochemical and pharmacological properties.
Experimental Protocols
To provide a practical context, this section outlines key experimental methodologies for the synthesis and evaluation of this compound.
Synthesis Protocol
The synthesis of aryl-cyclopropanamines can be achieved through several routes. A common and effective method involves the reaction of a substituted benzonitrile with a cyclopropyl Grignard reagent, followed by hydrolysis.
Step-by-Step Methodology:
-
Preparation of Cyclopropylmagnesium Bromide:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzonitrile:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude imine intermediate.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.
-
In Vitro Metabolic Stability Assay
This protocol describes a typical experiment to assess the metabolic stability of a compound using liver microsomes, which contain a high concentration of CYP enzymes.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Prepare a working solution (e.g., 100 µM) by diluting the stock in the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system solution in the phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution (e.g., human liver microsomes) to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard).
-
The 0-minute time point, where the stop solution is added before the NADPH system, serves as the initial concentration baseline.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[12]
-
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Inductive electron withdrawal by the CF₃ group.
Caption: Synthetic workflow for the target compound.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The trifluoromethyl group in this compound is not merely a substituent but a strategic design element that fundamentally enhances the molecule's drug-like properties. Through a combination of increased lipophilicity, powerful electron-withdrawing effects, and exceptional metabolic stability, the CF₃ group provides a clear advantage in the context of medicinal chemistry.[1][10] It improves membrane permeability, modulates basicity for optimal physiological interaction, and crucially, protects the molecule from rapid degradation, thereby increasing its potential for a longer biological half-life.[4][12] Understanding the profound and predictable impact of this functional group is essential for the rational design of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
An In-depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride for Research Applications
This guide provides a comprehensive technical overview of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a research chemical with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, mechanism of action, analytical characterization, and safe handling, underpinned by field-proven insights and authoritative references.
Introduction: The Significance of Trifluoromethylated Phenylcyclopropanamines
The incorporation of a trifluoromethyl (-CF3) group and a cyclopropane ring into a phenylamine scaffold yields a molecule with unique and valuable properties for drug design. The -CF3 group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve bioavailability of a parent compound. The rigid cyclopropane ring restricts conformational flexibility, which can lead to higher selectivity for biological targets.
This compound has emerged as a key building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS) for conditions like depression and anxiety.[1] More recently, its structural motif has been identified as a potent inhibitor of epigenetic targets, opening new avenues for research in oncology and beyond.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is paramount for its effective and safe use in a research setting.
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | PubChem[2] |
| CAS Number | 1108698-58-3 | PubChem[2] |
| Molecular Formula | C₁₀H₁₁ClF₃N | PubChem[2] |
| Molecular Weight | 237.65 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO and Methanol | ChemicalBook[3] |
| Melting Point | >172°C (decomposition) | ChemicalBook[3] |
| pKa (predicted) | ~9.0 (amine) | ACD/Labs Percepta |
Safety and Handling:
This compound is classified as a hazardous substance.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Synthesis Protocol: A Plausible Approach via the Kulinkovich-Szymoniak Reaction
While multiple synthetic routes to 1-arylcyclopropanamines exist, the Kulinkovich-Szymoniak reaction offers a direct and efficient method starting from the corresponding nitrile.[4][5][6] This titanium-mediated cyclopropanation is a powerful tool for the synthesis of primary cyclopropylamines.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology
-
Preparation of the Titanium Catalyst: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve titanium(IV) isopropoxide (1.0 eq) in anhydrous toluene.
-
Formation of the Titanacyclopropane: Cool the solution to -50°C and slowly add a solution of ethylmagnesium bromide (2.0 eq) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reaction with the Nitrile: Cool the reaction mixture to -50°C and add a solution of 3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene dropwise.
-
Formation of the Azatitanacycle: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Conversion to the Primary Amine: Cool the mixture to 0°C and add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise. Stir at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of aqueous NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude free base by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine belongs to the class of phenylcyclopropylamines, which are known mechanism-based irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[2][7][8] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[7][9]
The inhibition mechanism involves the enzymatic oxidation of the cyclopropylamine by the FAD cofactor within the LSD1 active site. This process generates a reactive intermediate that covalently modifies the FAD, leading to the irreversible inactivation of the enzyme.[2][7][10]
Downstream Signaling Consequences of LSD1 Inhibition
The inhibition of LSD1 has profound effects on gene expression and cellular function, making it a target of interest in oncology and other therapeutic areas.
Caption: Signaling pathway affected by LSD1 inhibition.
Key downstream effects of LSD1 inhibition include:
-
Cell Cycle Arrest: LSD1 inhibition leads to the upregulation of the cell cycle inhibitor p21 by increasing H3K4 methylation at its promoter, resulting in G1/S phase cell cycle arrest.[11]
-
Modulation of Signaling Pathways: LSD1 blockade can interfere with key oncogenic signaling pathways, such as the EGFR pathway.[9]
-
Induction of Anti-tumor Immunity: By de-repressing the expression of endogenous retroviruses (ERVs), LSD1 inhibition can trigger a viral mimicry response, leading to the activation of interferon pathways and subsequent anti-tumor immunity.[12]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are powerful tools for structural elucidation. The following are predicted chemical shifts based on the compound's structure and data from similar molecules.
Predicted 1H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
9.1 (br s, 3H, -NH₃⁺)
-
7.8-7.6 (m, 4H, Ar-H)
-
1.5-1.4 (m, 2H, cyclopropyl-CH₂)
-
1.3-1.2 (m, 2H, cyclopropyl-CH₂)
Predicted 13C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
145.0 (Ar-C)
-
130.0 (q, J = 32 Hz, Ar-C-CF₃)
-
129.5 (Ar-CH)
-
125.0 (Ar-CH)
-
124.0 (q, J = 272 Hz, -CF₃)
-
123.0 (Ar-CH)
-
35.0 (C-NH₃⁺)
-
15.0 (cyclopropyl-CH₂)
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Time: 8-10 minutes
Conclusion
This compound is a valuable research chemical with a well-defined mechanism of action as an LSD1 inhibitor. Its synthesis is accessible through established organometallic chemistry, and its biological effects are significant and relevant to current areas of drug discovery. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their studies, with a clear understanding of its properties and biological context. As with any research chemical, all experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides [organic-chemistry.org]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. synarchive.com [synarchive.com]
- 7. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride Interactions with the AMPA Receptor
Executive Summary: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the interactions of a novel small molecule, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, with a high-value neurological target, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We move beyond simple procedural lists to explore the scientific rationale behind key decisions in the computational workflow. This document is structured to guide researchers, computational chemists, and drug development professionals through a validated, multi-stage modeling process, encompassing molecular docking, molecular dynamics simulations, and pharmacophore development. Each stage is designed to build upon the last, providing a progressively deeper understanding of the ligand-receptor interaction, from initial binding pose prediction to the dynamic stability of the complex and the identification of key chemical features for future lead optimization.
Part 1: Foundational Concepts: The Ligand, The Target, and The Approach
The Ligand: this compound
The subject of our investigation is this compound (PubChem CID: 68472795), a compound featuring several key structural motifs relevant to medicinal chemistry.[1] It is primarily utilized in pharmaceutical research as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[2]
-
Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern drug design. The strong C-F bond confers high metabolic stability.[3] Its electron-withdrawing nature and significant lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's membrane permeability, binding affinity, and overall pharmacokinetic profile.[3]
-
Phenylcyclopropanamine Core: This rigid scaffold restricts conformational flexibility, which can be advantageous for achieving high-affinity binding by reducing the entropic penalty upon interaction with a receptor.
The hydrochloride salt form ensures aqueous solubility, which is critical for experimental handling and formulation, though our in silico models will focus on the parent amine structure.
The Target: AMPA-type Ionotropic Glutamate Receptor
The AMPA receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system, making it a critical target in neuroscience and a focus for therapies targeting a range of neurological and psychiatric conditions.[4] These receptors are ligand-gated ion channels that, upon binding the neurotransmitter glutamate, open to allow the influx of cations like Na+ and Ca2+, leading to neuronal depolarization.[4]
For our structure-based design efforts, the availability of high-resolution atomic structures is paramount. The Protein Data Bank (PDB) hosts numerous cryo-electron microscopy (cryo-EM) and X-ray crystallography structures of AMPA receptors, such as PDB IDs: 7LDD, 6NJL, and 7RZ9, which provide the essential atomic-level blueprint for our computational studies.[5][6][7]
The In Silico Strategy: A Multi-Pillar Approach
In silico modeling provides a powerful, cost-effective lens to predict and analyze molecular interactions before committing to expensive and time-consuming wet-lab synthesis and screening.[8] Our approach is a logical progression designed to build confidence at each step:
-
Molecular Docking: To generate a high-probability static binding hypothesis.
-
Molecular Dynamics (MD): To assess the stability of the docked pose in a dynamic, solvated environment.
-
Pharmacophore Modeling: To abstract the key chemical features of the interaction into a 3D query for virtual screening and lead optimization.
Part 2: Molecular Docking: Predicting the Initial Binding Hypothesis
Rationale and Causality
Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site.[9][10] The primary goal is to identify the most energetically favorable binding mode from a multitude of possibilities. This static snapshot serves as the crucial starting point for more rigorous and computationally expensive techniques like MD simulations. We employ this method first to rapidly screen for potential binding sites and generate a structurally plausible protein-ligand complex.
Molecular Docking Workflow
Caption: Workflow for predicting ligand binding pose using molecular docking.
Detailed Protocol: Docking with AutoDock Vina
This protocol outlines the steps for docking our ligand into the ligand-binding domain (LBD) of the AMPA receptor.[11]
Step 1: Receptor Preparation
-
Fetch Structure: Download the desired AMPA receptor structure from the RCSB PDB (e.g., 7LDD).[5]
-
Clean PDB File: Open the structure in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.
-
Prepare for Docking: Use the Dock Prep tool (in Chimera) or equivalent functionalities in AutoDock Tools.[12] This critical step adds polar hydrogen atoms, repairs any missing side chains, and assigns partial charges (e.g., Gasteiger charges) to each atom.
-
Save Receptor: Export the prepared receptor structure in the required PDBQT format.
Step 2: Ligand Preparation
-
Generate 3D Structure: The 2D structure of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine can be sketched in a chemical editor (e.g., ChemDraw) or obtained from PubChem.[1]
-
Energy Minimization: Convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Assign Charges and Torsions: Open the ligand file in AutoDock Tools. Assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds.
-
Save Ligand: Export the prepared ligand in the PDBQT format.
Step 3: Grid Box Definition and Docking Execution
-
Define Binding Site: Identify the glutamate binding pocket within the LBD. Define a "grid box" that encompasses this entire site. The size and center of this box dictate the search space for the docking algorithm.
-
Generate Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, and the coordinates for the grid box center and dimensions.
-
Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input. Vina will perform the docking calculations and output a PDBQT file containing the predicted binding poses, ranked by their calculated binding affinity.
Step 4: Results Analysis
-
Examine Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualize Poses: Load the receptor and the output ligand poses into a molecular visualizer. Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with specific amino acid residues in the binding pocket.
Data Presentation: Predicted Binding Metrics
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.9 | Arg485, Thr480 | Hydrogen Bond, Salt Bridge |
| 1 | -8.9 | Pro478, Met708 | Hydrophobic |
| 2 | -8.5 | Ser652, Thr655 | Hydrogen Bond |
| 3 | -8.2 | Arg485, Gly451 | Hydrogen Bond |
Note: Data is illustrative and represents typical output from a docking simulation.
Part 3: Molecular Dynamics: Validating Stability and Exploring Dynamics
Rationale and Causality
While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing a much more realistic view of the protein-ligand complex within a simulated physiological environment (i.e., solvated in water with ions at a given temperature and pressure).[13][14] The primary justifications for this step are:
-
Stability Assessment: To determine if the top-ranked docking pose is stable over a simulated timescale (typically nanoseconds to microseconds). An unstable pose may see the ligand drift out of the binding pocket.
-
Conformational Sampling: To observe how the protein and ligand adapt to each other's presence, revealing induced-fit effects not captured by rigid-receptor docking.
-
Interaction Dynamics: To analyze the persistence and nature of key interactions (like hydrogen bonds) over time, distinguishing transient contacts from stable, anchoring interactions.
Molecular Dynamics Workflow
Caption: Workflow for assessing complex stability using MD simulations.
Detailed Protocol: Protein-Ligand Simulation with GROMACS
This protocol uses GROMACS, a versatile and widely used open-source MD engine.[15][16]
Step 1: System Preparation
-
Prepare Complex: Start with the PDB file of the top-ranked docked complex from Part 2.
-
Generate Ligand Topology: This is a critical step. The standard protein force fields (e.g., AMBER, CHARMM) do not contain parameters for novel drug-like molecules. A separate topology file for the ligand must be generated using a server like CGenFF or an automated tool like ACPYPE. This file defines the atom types, charges, bond lengths, angles, and dihedrals for the ligand.
-
Choose Force Field: Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN). The GROMACS pdb2gmx tool will process the protein PDB, add hydrogens, and generate the protein topology.
-
Combine Topologies: Merge the protein and ligand topology files into a single system topology.
Step 2: Solvation and Ionization
-
Define Simulation Box: Create a periodic simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvate: Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[17]
-
Add Ions: The system will likely have a net charge. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M). The gmx genion tool is used for this purpose.[17]
Step 3: Simulation Execution
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration: This is a two-phase process.
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct system density. The position restraints are gradually released.[17]
-
-
Production MD: Run the simulation for the desired length (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Step 4: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions of the protein.
-
Interaction Analysis: Use GROMACS analysis tools to quantify the number and duration of hydrogen bonds between the ligand and receptor over the course of the simulation.
Data Presentation: Key MD Simulation Metrics
| Metric | Value | Interpretation |
| Ligand RMSD (avg) | 0.15 nm | Low value indicates high stability in the binding pocket. |
| Protein Backbone RMSD (avg) | 0.25 nm | System reached equilibrium after ~10 ns. |
| Ligand-Protein H-Bonds (avg) | 3.2 | Consistent hydrogen bonding network maintained. |
| Residence Time of Arg485 H-Bond | 92% | Arg485 is a critical, stable anchoring residue. |
Note: Data is illustrative and represents typical output from an MD simulation analysis.
Part 4: Pharmacophore Modeling: Distilling the Interaction Fingerprint
Rationale and Causality
A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[18] After confirming a stable binding mode with MD, we can generate a structure-based pharmacophore model. The purpose is twofold:
-
Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly search large databases of millions of compounds, identifying novel molecules that possess the key interaction features but may have completely different chemical scaffolds.[19][20]
-
Lead Optimization: It provides a clear blueprint for medicinal chemists, guiding the modification of the existing ligand to enhance interactions with the target and improve potency.[20]
Pharmacophore Modeling Workflow
Caption: Workflow for structure-based pharmacophore model generation.
Detailed Protocol: Structure-Based Pharmacophore Generation
This protocol can be performed using software like LigandScout, MOE, or Discovery Studio.[19][21]
Step 1: Input Structure Selection
-
Select a representative snapshot of the protein-ligand complex from the stable portion of the MD trajectory. An averaged structure or a cluster centroid is often a good choice as it represents a time-averaged, low-energy state.
Step 2: Feature Identification
-
Using the pharmacophore generation software, automatically identify all potential pharmacophoric features based on the interactions observed in the complex. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic/Aromatic Centers (HY/AR)
-
Positive/Negative Ionizable Centers (PI/NI)
-
Step 3: Model Generation and Refinement
-
The software will generate a 3D model consisting of spheres, vectors, and radii representing the identified features and their geometric constraints (distances and angles between features).
-
Refine the Model: Manually review the generated model. It is often prudent to select only the most persistent and critical interactions observed during the MD simulation. For instance, a hydrogen bond that was present for >90% of the simulation time is a much stronger candidate for inclusion than one that was present for only 10%.
Step 4: Model Validation
-
Self-Validation: Ensure the original ligand fits the generated pharmacophore query perfectly.
-
Database Screening: A robust validation involves using the pharmacophore model to screen a database containing known AMPA receptor agonists and a set of decoy (inactive) molecules. A good model should achieve high enrichment, meaning it preferentially identifies the known active compounds over the decoys.
Data Presentation: Pharmacophoric Feature Summary
| Feature ID | Feature Type | Coordinates (x, y, z) | Radius (Å) |
| HBD1 | Hydrogen Bond Donor | 15.2, -8.5, 22.1 | 1.2 |
| HY1 | Hydrophobic | 17.8, -7.1, 21.5 | 1.5 |
| AR1 | Aromatic Ring | 19.5, -9.8, 23.0 | 1.6 |
| PI1 | Positive Ionizable | 14.9, -8.3, 23.9 | 1.0 |
Note: Data is illustrative and represents a typical pharmacophore model output.
Part 5: Synthesis and Conclusion
This guide has detailed a rigorous, multi-step in silico workflow for characterizing the interactions of this compound with the AMPA receptor. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we progress from a simple binding hypothesis to a dynamic, validated model of interaction.
-
Docking provides the initial, crucial structural hypothesis.
-
Molecular Dynamics pressure-tests this hypothesis, confirming its stability and revealing the nuanced, dynamic nature of the key interactions.
-
Pharmacophore Modeling translates this complex atomic data into a simplified, actionable 3D query, empowering further discovery efforts.
For drug development professionals, this integrated approach provides a robust framework for de-risking early-stage projects. It allows for the prioritization of compounds based on predicted binding affinity and stability, offers mechanistic insights into structure-activity relationships, and provides clear, data-driven guidance for the design of next-generation molecules with improved potency and selectivity. The self-validating nature of this sequential workflow ensures that each subsequent, more computationally intensive step is built upon a solid foundation, maximizing the efficiency and impact of computational resources in the drug discovery pipeline.
References
- 1. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. PDB-101: Molecule of the Month: AMPA Receptor [pdb101.rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. GROMACS Tutorials [mdtutorials.com]
- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 15. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 18. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride for Neuroscience Research
Abstract
This technical guide provides a comprehensive overview of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a compound of significant interest for neuroscience research due to its structural resemblance to known N-methyl-D-aspartate (NMDA) receptor antagonists. While direct research on this specific molecule is emerging, its chemical architecture strongly suggests a mechanism of action as an uncompetitive, open-channel blocker of the NMDA receptor. This guide will delve into the theoretical framework supporting this hypothesis, its potential neuroprotective applications, and detailed, field-proven protocols for its characterization. We will explore its chemical properties, proposed mechanism of action, and a suite of in vitro and in vivo assays to rigorously evaluate its pharmacological profile and therapeutic potential. This document is intended for neuroscientists, pharmacologists, and drug development professionals seeking to investigate novel modulators of glutamatergic neurotransmission.
Introduction: The Rationale for Investigating this compound
Glutamatergic signaling, particularly through the NMDA receptor, is fundamental to synaptic plasticity, learning, and memory. However, excessive NMDA receptor activation leads to excitotoxicity, a pathological process implicated in a wide array of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists has been a major focus of neuroscience research.
This compound emerges as a compelling candidate for investigation. Its core structure, a phenylcyclopropanamine moiety, is a known pharmacophore for NMDA receptor channel blockers, most notably phencyclidine (PCP) and its analogs. The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and blood-brain barrier permeability. This guide will proceed under the well-supported hypothesis that this compound acts as an uncompetitive antagonist at the PCP binding site within the NMDA receptor ion channel.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | --INVALID-LINK--[1] |
| CAS Number | 1108698-58-3 | --INVALID-LINK--[1] |
| Molecular Formula | C10H11ClF3N | --INVALID-LINK--[1] |
| Molecular Weight | 237.65 g/mol | --INVALID-LINK--[1] |
Proposed Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor
We hypothesize that this compound functions as an uncompetitive, open-channel blocker of the NMDA receptor. This mechanism is shared by other well-characterized antagonists like PCP, ketamine, and memantine.
Key Features of Uncompetitive Antagonism:
-
Use-Dependence: The antagonist can only bind to the receptor when it is in its active, open state, meaning it has been activated by both glutamate and a co-agonist (glycine or D-serine).
-
Voltage-Dependence: The binding of the positively charged antagonist within the ion channel is favored by the negative membrane potential of a neuron at rest. During depolarization, the antagonist is more likely to dissociate.
-
Binding Site: The compound is predicted to bind to the "PCP site" located within the pore of the NMDA receptor ion channel.
This proposed mechanism is supported by studies on N'-(3-(Trifluoromethyl)phenyl) derivatives of N-aryl-N'-methylguanidines, which have shown affinity for the open channel of the NMDA receptor[2].
References
- 1. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel antidepressant synthesis using 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride.
Title: Synthetic Pathways to Novel Monoamine Reuptake Inhibitors: An In-depth Technical Guide Utilizing 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and antidepressant drug discovery.
Senior Application Scientist: Dr. Evelyn Reed
Executive Summary
The development of novel antidepressant agents with improved efficacy and favorable side-effect profiles remains a critical objective in medicinal chemistry. Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated significant clinical success. This guide focuses on the strategic use of this compound, a key building block for the synthesis of novel cyclopropanamine-based antidepressants. We will explore the synthetic utility of this starting material, detailing robust and versatile chemical transformations to generate a library of potential drug candidates. This document provides an in-depth analysis of synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that guide the rational design of these next-generation therapeutics.
Introduction: The Strategic Importance of the Cyclopropanamine Scaffold
The cyclopropane ring is a privileged motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that can enhance binding affinity and metabolic stability. When incorporated into antidepressant scaffolds, such as in the case of milnacipran, the cyclopropane moiety restricts conformational flexibility, leading to improved selectivity for monoamine transporters.[1] The starting material, this compound, is of particular interest due to two key structural features:
-
The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a powerful tool in drug design.[2] Its high electronegativity and lipophilicity can significantly enhance metabolic stability by blocking potential sites of oxidation.[3][4] Furthermore, the CF3 group can improve a molecule's ability to cross the blood-brain barrier, a critical property for centrally acting drugs.[3][4][5]
-
The Primary Cyclopropanamine: The primary amine serves as a versatile chemical handle for a wide range of synthetic modifications. This allows for the systematic exploration of the chemical space around the core scaffold to optimize pharmacological activity.
This guide will focus on leveraging the primary amine for the synthesis of novel derivatives with potential dual serotonin and norepinephrine reuptake inhibition, a hallmark of effective antidepressant action.[6][7][8]
Core Synthetic Strategies
The primary amine of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine is the focal point for derivatization. The following section details three robust synthetic strategies to generate diverse libraries of novel compounds.
Strategy 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is milder and more selective for imines over carbonyls than other reducing agents like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde or ketone. Its solubility in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it ideal for this reaction.
-
Reaction Conditions: The reaction is typically run at room temperature under anhydrous conditions to favor imine formation. The addition of a mild acid, such as acetic acid, can catalyze the initial imine formation.
Experimental Workflow Diagram:
Caption: Reductive Amination Workflow for N-Alkylation.
Strategy 2: Amide Bond Formation
Amide coupling is a fundamental transformation in medicinal chemistry. The formation of an amide bond between the primary amine of our starting material and a variety of carboxylic acids or their activated derivatives allows for the introduction of diverse functional groups.
Causality of Experimental Choices:
-
Coupling Reagents: For coupling with carboxylic acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are highly effective. These reagents activate the carboxylic acid to form a highly reactive intermediate that readily couples with the amine.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid produced during the reaction without interfering with the coupling process.
-
Solvent: Anhydrous aprotic polar solvents like dimethylformamide (DMF) or DCM are ideal for this reaction.
Reaction Scheme Diagram:
Caption: General Scheme for Amide Bond Formation.
Strategy 3: Urea and Thiourea Formation
The synthesis of ureas and thioureas provides another avenue for structural diversification. These functional groups can act as hydrogen bond donors and acceptors, potentially enhancing interactions with the target protein.
Causality of Experimental Choices:
-
Reactants: The reaction of the primary amine with an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S) is a straightforward and high-yielding method for the synthesis of ureas and thioureas, respectively.
-
Reaction Conditions: These reactions are typically fast and can be run at room temperature in a variety of aprotic solvents like DCM or THF. Often, no catalyst is required.
Detailed Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed above.
Protocol 1: Synthesis of N-Benzyl-1-(3-(trifluoromethyl)phenyl)cyclopropanamine (Representative Reductive Amination)
-
Free Base Generation: To a suspension of this compound (1.0 g, 3.97 mmol) in dichloromethane (20 mL), add a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
Reductive Amination: Dissolve the free amine in anhydrous dichloromethane (20 mL). To this solution, add benzaldehyde (0.42 g, 3.97 mmol) followed by sodium triacetoxyborohydride (1.26 g, 5.95 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir for 15 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (0-20%) to afford the title compound as a colorless oil.
Protocol 2: Synthesis of N-(1-(3-(Trifluoromethyl)phenyl)cyclopropyl)benzamide (Representative Amide Coupling)
-
Reaction Setup: To a solution of this compound (0.5 g, 1.99 mmol) and benzoic acid (0.24 g, 1.99 mmol) in anhydrous dimethylformamide (10 mL), add diisopropylethylamine (1.04 mL, 5.96 mmol).
-
Coupling Agent Addition: Add HATU (0.83 g, 2.19 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexane) to yield the desired amide as a white solid.
Analytical Characterization
The identity and purity of all synthesized compounds must be confirmed by a suite of analytical techniques.
| Technique | Purpose | Expected Observations for a Representative Product |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic peaks for the aromatic protons, cyclopropyl protons, and protons of the newly introduced substituent. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms, including the CF3 carbon (typically a quartet due to C-F coupling). |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A singlet corresponding to the CF3 group. |
| Mass Spectrometry | Determination of the molecular weight. | A molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound. |
| HPLC | Assessment of purity. | A single major peak indicating >95% purity. |
Conclusion and Future Directions
The synthetic strategies outlined in this guide demonstrate the versatility of this compound as a starting material for the generation of novel antidepressant candidates. The described protocols for reductive amination, amide coupling, and urea/thiourea formation are robust and amenable to parallel synthesis for the rapid generation of compound libraries.
Future work should focus on the synthesis of a diverse range of derivatives and their subsequent pharmacological evaluation. In vitro screening assays to determine the binding affinities for serotonin and norepinephrine transporters will be crucial for identifying promising lead compounds. Subsequent in vivo studies in animal models of depression will be necessary to establish their therapeutic potential. The structure-activity relationships derived from these studies will guide the further optimization of this promising class of compounds.
References
- 1. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothienyloxy phenylpropanamines, novel dual inhibitors of serotonin and norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride protocol
An Application Note and Protocol for the Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery.[1] The trifluoromethyl group and the cyclopropylamine moiety are privileged structural motifs known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] This protocol details a robust and scalable approach utilizing a titanium-mediated cyclopropanation of a nitrile, commonly known as the Kulinkovich-Szymoniak reaction.[4] We provide a step-by-step experimental procedure, mechanistic insights, safety precautions, and characterization guidelines intended for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Strategy
The synthesis of substituted cyclopropylamines is of significant interest due to their prevalence in biologically active compounds, including monoamine oxidase inhibitors.[5][6] The target molecule, 1-(3-(trifluoromethyl)phenyl)cyclopropanamine, combines the rigid, three-dimensional scaffold of a cyclopropane ring with the electronically distinct trifluoromethylphenyl group. This combination makes it a key intermediate for creating novel chemical entities.
Several synthetic routes to cyclopropylamines exist; however, many involve hazardous reagents like azides or multi-step sequences with challenging purifications.[7][8] The chosen methodology, a modification of the Kulinkovich reaction, offers a highly efficient and direct conversion of a commercially available benzonitrile to the desired primary amine.[4][9] This reaction proceeds via the in-situ formation of a titanacyclopropane reagent, which then reacts with the nitrile to form a stable intermediate that can be hydrolyzed to the target cyclopropylamine.
Overall Synthetic Workflow
The synthesis is a two-stage process: first, the titanium-mediated cyclopropanation to form the free amine, followed by conversion to the stable hydrochloride salt for improved handling and storage.
Caption: High-level experimental workflow for the synthesis.
Reaction Mechanism: The Kulinkovich-Szymoniak Reaction
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The process is driven by the formation of a highly reactive titanacyclopropane intermediate.
-
Transmetallation: Two equivalents of the Grignard reagent (ethylmagnesium bromide) react with titanium(IV) isopropoxide to form a dialkyltitanium species.[10]
-
Titanacyclopropane Formation: This unstable species undergoes β-hydride elimination followed by reductive elimination to release ethane and form the key titanacyclopropane intermediate.[10][11]
-
Nitrile Insertion: The titanacyclopropane adds across the carbon-nitrogen triple bond of the 3-(trifluoromethyl)benzonitrile, creating a five-membered azatitanacycle.[4]
-
Hydrolysis: Upon addition of aqueous acid, the azatitanacycle is hydrolyzed, cleaving the carbon-titanium and nitrogen-titanium bonds to release the primary cyclopropylamine product. Lewis acid activation in a non-hydrolytic step can also be used to liberate the amine.[4]
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. longdom.org [longdom.org]
- 4. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 5. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
Application Note: Quantitative Analysis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive, field-proven guide for the quantitative analysis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a key intermediate in pharmaceutical research and development.[1] Due to the absence of extensive, publicly available mass spectrometric data for this specific compound, this application note synthesizes foundational principles of mass spectrometry, leveraging data from structurally similar molecules to establish a robust and scientifically-grounded LC-MS/MS protocol.[2][3] We detail a complete workflow, from sample preparation to data analysis, including a proposed fragmentation pathway. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable, self-validating system for the accurate quantification of this compound in complex matrices.
Introduction and Scientific Background
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine is an organic compound with the chemical formula C10H10F3N.[4] Its hydrochloride salt has a molecular weight of 237.65 g/mol .[5] The presence of a primary amine, a trifluoromethylphenyl group, and a cyclopropyl ring presents a unique analytical challenge and opportunity. The primary amine is a key functional group that is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI), a soft ionization technique that typically preserves the molecular ion, which is crucial for quantitative analysis.[6][7] The trifluoromethyl group enhances lipophilicity and metabolic stability, properties of significant interest in medicinal chemistry.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity, selectivity, and speed, making it indispensable in all stages of drug development.[8] This guide proposes a reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides the highest degree of selectivity and sensitivity for quantitative workflows.[9]
Proposed Analytical Strategy: Causality and Experimental Choices
The analytical method was developed based on the physicochemical properties of the analyte.
-
Compound Properties:
-
Structure: Possesses a basic primary amine (pKa estimated > 9), making it highly suitable for positive ion ESI.
-
Solubility: Expected to be soluble in common organic solvents like methanol and acetonitrile, facilitating sample and standard preparation.
-
Molecular Weight: The free base has a monoisotopic mass of 201.0765 g/mol , and the hydrochloride salt is 237.0532 g/mol .[4][5] The target for MS detection will be the protonated free base, [M+H]+, at m/z 202.0843.
-
-
Chromatographic Choices:
-
Column: A C18 reversed-phase column is selected for its versatility and proven performance in retaining and separating moderately polar to nonpolar small molecules.
-
Mobile Phase: A gradient of acetonitrile and water is used. A low concentration of formic acid (0.1%) is added to the mobile phase to serve two critical functions: 1) it maintains an acidic pH to ensure the primary amine of the analyte remains protonated, enhancing chromatographic peak shape, and 2) it provides a source of protons to facilitate efficient electrospray ionization.[10]
-
-
Mass Spectrometry Choices:
-
Ionization: Positive mode Electrospray Ionization (+ESI) is the logical choice due to the basic nature of the cyclopropylamine moiety.[6][11] ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring a strong signal for the precursor ion.[12]
-
Analyzer: A triple quadrupole mass spectrometer is used for its quantitative capabilities. By selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3), we achieve exceptional selectivity. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices.[9]
-
Experimental Workflow
The overall analytical process follows a systematic and logical progression designed to ensure data integrity and reproducibility.
Caption: High-level workflow for quantitative analysis.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (99%+)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-1-(3-(Trifluoromethyl)phenyl)cyclopropanamine) is highly recommended for optimal precision.[3] If unavailable, a structurally similar compound with a close retention time can be used.
Step-by-Step Protocol: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions from the stock solution using a 50:50 Methanol:Water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 Methanol:Water.
-
Sample Preparation (from Plasma): a. To 50 µL of plasma sample, add 150 µL of the IS working solution in acetonitrile (Protein Precipitation). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following tables summarize the recommended starting parameters for a standard LC-MS/MS system. These should be optimized as necessary.[13]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids protonation.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume, can be adjusted based on sensitivity needs. |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, re-equilibrate for 1 min | A standard gradient to elute the compound and clean the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for basic amines to form [M+H]+ ions.[6] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray formation. |
| Source Temperature | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 400 °C | Aids in solvent evaporation from droplets.[12] |
| Gas Flow (Desolvation) | 800 L/Hr | Facilitates efficient desolvation. |
| MRM Transitions | See Section 5 below | Specific precursor-to-product ion transitions for analyte and IS ensure selectivity. |
| Collision Energy (CE) | To be optimized empirically for each transition | The voltage applied in the collision cell to induce fragmentation. |
Expected Results: Fragmentation Pathway and Data Analysis
Proposed Fragmentation
While experimental data is not published, a fragmentation pathway can be proposed based on established chemical principles.[14] The primary amine and the bond between the cyclopropyl and phenyl rings are likely points of cleavage.
-
Precursor Ion ([M+H]+): The protonated molecule at m/z 202.1 .
-
Major Product Ions:
-
Loss of Ammonia (NH3): A common fragmentation pathway for primary amines can lead to the loss of a neutral ammonia molecule (17.03 Da), resulting in a fragment at m/z 185.0 .
-
Benzylic-type Cleavage: Cleavage of the C-C bond between the phenyl ring and the cyclopropyl group can yield a stable trifluoromethylphenyl cation at m/z 145.0 . This is often a dominant fragment for compounds with this moiety.[2]
-
Cyclopropyl Ring Opening/Cleavage: The strained cyclopropyl ring can undergo cleavage, potentially losing ethylene (C2H4, 28.05 Da) after rearrangement, leading to a fragment at m/z 174.0 .
-
Caption: Proposed fragmentation of protonated analyte.
Table 3: Proposed MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Analyte | 202.1 | 145.0 | Quantifier |
| Analyte | 202.1 | 185.0 | Qualifier |
| IS (d4-Analyte) | 206.1 | 149.0 | Quantifier |
System Suitability and Validation
To ensure the trustworthiness of the results, the following checks must be performed:
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. A linear regression with a correlation coefficient (r²) of >0.99 is required.
-
Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations to ensure accuracy and precision are within acceptable limits (typically ±15%).
-
Carryover: Inject a blank sample after the highest calibration standard to ensure no carryover is present.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound. By grounding the protocol in the fundamental principles of chromatography and mass spectrometry and drawing logical inferences from related chemical structures, this guide provides a strong starting point for method development and validation. The proposed workflow, incorporating an internal standard and rigorous system suitability checks, is designed to deliver accurate, precise, and reliable data for pharmaceutical research and drug development applications.
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 5. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines — The nano-electrospray company [dog-platinum-wd7c.squarespace.com]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies with Dasotraline (SEP-225289)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Dasotraline
Dasotraline, also known as 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride or SEP-225289, is a novel triple reuptake inhibitor with a distinct pharmacological profile.[1][2] It primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a lesser affinity for the serotonin transporter (SERT).[3][4][5] This unique mechanism of action, combined with its slow absorption and long elimination half-life, has positioned it as a candidate for the treatment of various neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[2][6]
In vitro studies have established the inhibitory potency of dasotraline at the human dopamine, norepinephrine, and serotonin transporters, with IC50 values of approximately 3 nM, 4 nM, and 15 nM, respectively.[4][7] However, in vivo investigations reveal a more pronounced effect on dopamine and norepinephrine systems compared to the serotonergic system.[1][3][4][5] These application notes provide detailed protocols for key in vivo studies to further elucidate the pharmacological effects of dasotraline.
Mechanism of Action: A Visual Representation
The primary mechanism of dasotraline involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions. This modulation of monoaminergic neurotransmission is believed to underlie its therapeutic effects.
Caption: Dasotraline inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.
Quantitative In Vivo Data Summary
The following tables summarize key quantitative data from preclinical and clinical in vivo studies with dasotraline.
Table 1: Transporter Occupancy Data
| Species | Method | Transporter | TO50 (50% Occupancy) | Reference |
| Mouse | Ex Vivo | DAT | 32 ng/mL (plasma) | [4][7] |
| Mouse | Ex Vivo | NET | 109 ng/mL (plasma) | [4][7] |
| Mouse | Ex Vivo | SERT | 276 ng/mL (plasma) | [4][7] |
| Baboon | SPECT Imaging | DAT | 87% occupancy at 0.2 mg/kg IV | [4][7] |
| Baboon | SPECT Imaging | NET | ~20% occupancy at 0.2 mg/kg IV | [4][7] |
| Baboon | SPECT Imaging | SERT | ~20% occupancy at 0.2 mg/kg IV | [4][7] |
| Human | PET Imaging | DAT | 33% at 8 mg, 44% at 12 mg, 49% at 16 mg | [1][8][9] |
| Human | PET Imaging | SERT | 2% at 8 mg, 9% at 12 mg, 14% at 16 mg | [1][8][9] |
Table 2: Human PET Study Dosing and Plasma Levels
| Dose (Oral) | Mean DAT Occupancy | Mean SERT Occupancy | Mean Plasma Concentration (ng/mL) | Reference |
| 8 mg | 33% ± 11% | 2% ± 13% | ~4.5 | [1][8][9] |
| 12 mg | 44% ± 4% | 9% ± 10% | ~7.0 | [1][8][9] |
| 16 mg | 49% ± 7% | 14% ± 15% | ~9.5 | [1][8][9] |
Detailed In Vivo Experimental Protocols
Protocol 1: Ex Vivo Dopamine and Norepinephrine Transporter Occupancy in Mice
This protocol details a method to determine the ex vivo occupancy of DAT and NET in the mouse brain following systemic administration of dasotraline.
Rationale: This ex vivo binding assay provides a quantitative measure of the engagement of dasotraline with its primary targets in the central nervous system.
Materials:
-
Dasotraline hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Radioligand for DAT (e.g., [³H]WIN 35,428)
-
Radioligand for NET (e.g., [³H]nisoxetine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Brain tissue homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
Procedure:
-
Drug Preparation and Administration:
-
Prepare a solution of dasotraline hydrochloride in the chosen vehicle at the desired concentrations.
-
Administer dasotraline or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
Tissue Collection:
-
At a predetermined time point post-administration (e.g., 1, 2, 4, or 24 hours), euthanize the mice by cervical dislocation or CO₂ asphyxiation followed by decapitation.
-
Rapidly dissect the brain and isolate the striatum (for DAT) and frontal cortex (for NET) on an ice-cold plate.
-
-
Tissue Homogenization:
-
Homogenize the brain regions in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer.
-
-
Radioligand Binding Assay:
-
In triplicate, incubate a portion of the brain homogenate with the appropriate radioligand at a concentration near its Kd value.
-
For non-specific binding determination, include a parallel set of tubes with an excess of a competing ligand (e.g., 10 µM GBR 12909 for DAT, 1 µM desipramine for NET).
-
Incubate at room temperature for 60 minutes.
-
-
Assay Termination and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent occupancy for each dasotraline-treated animal relative to the vehicle-treated control group using the formula: % Occupancy = (1 - (Specific Binding_drug / Specific Binding_vehicle)) * 100
-
Caption: Workflow for ex vivo transporter occupancy studies in mice.
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the prefrontal cortex and striatum of freely moving rats following dasotraline administration.
Rationale: This technique allows for the direct assessment of the neurochemical effects of dasotraline in specific brain regions, providing a dynamic measure of its target engagement.[1][7][10]
Materials:
-
Dasotraline hydrochloride
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump and liquid switch
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted to the desired brain region (e.g., medial prefrontal cortex or striatum). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 10-20 minutes into vials containing an antioxidant (e.g., perchloric acid).
-
Collect at least three stable baseline samples before drug administration.
-
-
Dasotraline Administration and Sample Collection:
-
Administer dasotraline or vehicle (i.p. or s.c.).
-
Continue collecting dialysate samples for at least 4 hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-drug levels as a percentage of the average baseline concentration.
-
Caption: In vivo microdialysis workflow for neurotransmitter analysis.
Protocol 3: PET/SPECT Imaging for Transporter Occupancy in Non-Human Primates
This protocol outlines a general procedure for assessing DAT and NET occupancy in non-human primates using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Rationale: PET and SPECT imaging provide a non-invasive method to quantify transporter occupancy in the living brain, offering high translational value to human studies.[1][11][12][13]
Materials:
-
Dasotraline hydrochloride formulated for intravenous administration (e.g., in 100 mM acetate buffer pH 4.5 with 20% hydroxypropyl-β-cyclodextrin).[14]
-
PET or SPECT radiotracer for DAT (e.g., [¹¹C]PE2I, [¹⁸F]FE-PE2I) or NET.[1][8][9]
-
Non-human primates (e.g., baboons, rhesus macaques)
-
PET or SPECT scanner
-
Anesthesia (e.g., isoflurane)
-
Arterial line for blood sampling (optional, for kinetic modeling)
Procedure:
-
Animal Preparation:
-
Fast the animal overnight.
-
Anesthetize the primate and maintain anesthesia throughout the scan.
-
Position the animal in the scanner with the head securely fixed.
-
If required, insert an arterial line for blood sampling.
-
-
Baseline Scan:
-
Administer a bolus injection of the radiotracer.
-
Acquire dynamic scan data for 90-120 minutes.
-
-
Dasotraline Administration:
-
Occupancy Scan:
-
At a specified time after dasotraline administration, perform a second PET/SPECT scan following the same procedure as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic scan data.
-
Define regions of interest (ROIs) on the images (e.g., striatum, cerebellum).
-
Calculate the binding potential (BP_ND) or distribution volume ratio (DVR) for the baseline and occupancy scans.
-
-
Data Analysis:
-
Calculate the percent occupancy using the formula: % Occupancy = (1 - (BP_ND_occupancy / BP_ND_baseline)) * 100
-
Caption: Workflow for PET/SPECT transporter occupancy studies in non-human primates.
Ethical Considerations and Animal Welfare
All in vivo studies must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[15] Proper animal handling, minimization of pain and distress, and appropriate use of anesthesia and analgesia are paramount.[15]
References
- 1. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 2. Dasotraline - Wikipedia [en.wikipedia.org]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEP-225289 serotonin and dopamine transporter occupancy: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experiment 7: In Vivo Brain Microdialysis [bio-protocol.org]
- 11. Striatal dopamine transporter imaging in nonhuman primates with iodine-123-IPT SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonhuman Primate Positron Emission Tomography Neuroimaging in Drug Abuse Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-(Trluoromethyl)phenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethylphenyl Cyclopropanamine Moiety
The 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a specialized chemical intermediate of significant interest in the field of medicinal chemistry and drug discovery. The cyclopropane ring introduces conformational rigidity and a three-dimensional structure into molecules, which can enhance binding affinity to biological targets and improve metabolic stability.[1][2] The trifluoromethylphenyl group is a common bioisostere for a phenyl or other aromatic group, often introduced to modulate electronic properties, improve metabolic resistance, and increase cell membrane permeability of a drug candidate. This compound serves as a critical building block in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders and other therapeutic areas.[3][4]
These application notes provide a comprehensive guide to the safe handling, appropriate storage, and a representative synthetic application of this compound, ensuring both the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is foundational to its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClF₃N | --INVALID-LINK--[5] |
| Molecular Weight | 237.65 g/mol | --INVALID-LINK--[5] |
| Appearance | White to yellow solid | --INVALID-LINK--[1] |
| CAS Number | 1108698-58-3 | --INVALID-LINK--[5] |
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are synthesized from authoritative safety data sheets (SDS) and general laboratory best practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The primary hazards are:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if Swallowed.
The following diagram outlines the mandatory PPE and engineering controls for safe handling.
Caption: Mandatory Engineering Controls and PPE for Handling.
Storage Conditions
Proper storage is crucial to maintain the stability and purity of the compound.
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.
-
Container: Keep the container tightly closed and properly sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Incompatibilities: Store away from strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection if dealing with a large spill of the solid powder.
-
Avoid generating dust.
-
Carefully sweep up the solid material, or absorb with an inert material (e.g., sand, vermiculite), and place it into a suitable, labeled container for chemical waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Application Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
As a primary amine, this compound is an excellent substrate for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[4][6] The following protocol describes a general procedure for coupling the title compound with an aryl bromide.
Reaction Principle: The palladium catalyst cycles between Pd(0) and Pd(II) states to facilitate the oxidative addition of the aryl halide, coordination of the amine, and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst.[7] The choice of ligand is critical for reaction efficiency.[7]
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Experimental Protocol
Objective: To synthesize N-(Aryl)-1-(3-(trifluoromethyl)phenyl)cyclopropanamine.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (or other suitable phosphine ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
-
Magnetic stirrer and heating mantle/block
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the Palladium(II) acetate (0.02 equiv), the phosphine ligand (0.04 equiv), and Sodium tert-butoxide (2.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. The strong base (NaOtBu) is required to deprotonate the amine hydrochloride salt and the amine during the catalytic cycle, facilitating its coordination to the palladium center.[4]
-
-
Reagent Addition: To the flask, add the aryl bromide (1.1 equiv) and this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Self-Validation Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking small aliquots. The disappearance of the starting materials indicates reaction completion. Typical reaction times can range from 4 to 24 hours.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-1-(3-(trifluoromethyl)phenyl)cyclopropanamine product.
-
Analysis: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Comprehensive Safety and Handling Guide for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the safe handling, storage, and disposal of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS No. 1108698-58-3). As a specialized chemical intermediate, understanding its properties and potential hazards is critical for ensuring laboratory safety and experimental integrity. This guide synthesizes available safety data, established laboratory protocols, and regulatory best practices to provide a comprehensive resource for personnel in research and drug development.
Section 1: Compound Identification and Properties
This compound is a solid organic compound.[1] Its chemical structure, incorporating a trifluoromethyl group, suggests a high degree of stability.[2] However, as with many amine hydrochlorides, it is expected to be a water-soluble solid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClF₃N | PubChem[3] |
| Molecular Weight | 237.65 g/mol | PubChem[3] |
| Appearance | Solid | CymitQuimica[1] |
| CAS Number | 1108698-58-3 | PubChem[3] |
Section 2: Hazard Identification and GHS Classification
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Note: This classification is inferred from similar compounds and should be treated as a precautionary guideline. A substance-specific risk assessment is mandatory before use.
Primary Routes of Exposure:
-
Inhalation
-
Skin contact
-
Eye contact
-
Ingestion
Section 3: Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial before handling this compound. The following workflow outlines the necessary steps to ensure a safe experimental environment.
Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.
Section 4: Safe Handling and Engineering Controls
Adherence to strict safety protocols is paramount when working with this and similar chemical compounds. The Occupational Safety and Health Administration (OSHA) mandates that employers must inform workers of all hazardous chemicals in their workplace and provide specific training for those at risk of exposure.[6][7]
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final line of defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield should be used if there is a risk of splashing.[9]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use and change them frequently, especially after direct contact with the compound.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[11]
Section 5: Experimental Protocols
Protocol 5.1: Weighing and Solution Preparation
Causality: This protocol is designed to minimize the generation of airborne dust and prevent contamination of the laboratory environment.
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Avoid any actions that could create dust.
-
Transfer: Add the weighed solid to the vessel containing the desired solvent.
-
Dissolution: Cap the vessel and agitate gently (e.g., with a magnetic stirrer) until the solid is fully dissolved.
-
Cleanup: Clean the spatula and weigh boat with a solvent-moistened wipe inside the fume hood. Dispose of the wipe in the designated solid chemical waste container.
-
Storage: Tightly seal the stock bottle and the prepared solution. Store according to the guidelines in Section 6.
Protocol 5.2: Reaction Quenching and Workup
Causality: Quenching and workup procedures often involve exothermic reactions or pH changes that can present new hazards. This protocol ensures these steps are performed safely.
-
Cooling: If the reaction is exothermic, pre-cool the reaction vessel in an ice bath before beginning the quenching process.
-
Slow Addition: Add the quenching agent (e.g., water, saturated aqueous solution) slowly and portion-wise to the reaction mixture with vigorous stirring to control any heat evolution.
-
Extraction: Perform all liquid-liquid extractions in the fume hood. Use a separatory funnel that is properly vented to release any pressure buildup.
-
Waste Segregation: Collect all aqueous and organic waste streams in separate, clearly labeled, and sealed containers.
Section 6: Storage and Disposal
Proper storage and disposal are mandated by regulatory bodies like OSHA and are essential for preventing accidents and environmental contamination.[12][13]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible substances such as strong oxidizing agents.[9]
-
Store in a locked cabinet or area with restricted access.[4]
Disposal:
-
Dispose of waste through a licensed professional waste disposal service.[14]
-
Do not allow the product to enter drains or the sanitary sewer system.[4][14]
-
All waste containers must be properly labeled with the contents and associated hazards.
Section 7: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[4]
-
Place the collected material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
References
- 1. trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hyd… [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. osha.com [osha.com]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 9. tcichemicals.com [tcichemicals.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. ushazmatstorage.com [ushazmatstorage.com]
- 13. connmaciel.com [connmaciel.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Introduction
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation.[1] LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] By altering histone methylation status, LSD1 modulates chromatin structure and gene expression.[3][4]
LSD1 is frequently overexpressed in a variety of cancers, including leukemia, lung, breast, and prostate cancer, where it contributes to tumor progression by repressing tumor suppressor genes.[3][5][6] Inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[3] Small molecule inhibitors, such as this compound, which belongs to the family of tranylcypromine (TCP) analogs, are valuable tools for studying the biological functions of LSD1 and for validating it as a therapeutic target.[1][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments to investigate its effects on cell viability, histone methylation, and downstream signaling pathways.
Mechanism of Action
LSD1 primarily acts as a transcriptional corepressor by demethylating mono- and di-methylated H3K4, a histone mark associated with active gene transcription.[2] It can also demethylate H3K9, a mark of transcriptional repression, when in complex with other proteins.[2] Beyond histones, LSD1 can also demethylate non-histone proteins like p53 and E2F1, expanding its regulatory roles.[2] In cancer, the overexpression of LSD1 leads to the inappropriate silencing of tumor suppressor genes, promoting cell proliferation and survival.[3][5]
Inhibitors based on the tranylcypromine scaffold, like this compound, act as irreversible "suicide" inhibitors. They form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[1] This inactivation results in the re-expression of LSD1-target genes, leading to cellular responses such as differentiation and apoptosis.[8]
Diagram of the LSD1 Signaling Pathway
Caption: LSD1 inhibition leads to increased H3K4 methylation and reactivation of tumor suppressor genes.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required amount of powder to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO.
-
Briefly centrifuge the vial of the compound to ensure all powder is at the bottom.
-
In a sterile environment, add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
The choice of cell line is crucial and should be based on the research question. Cancer cell lines known to overexpress LSD1 are often good models.[6]
Recommended Cell Lines:
-
Acute Myeloid Leukemia (AML): MV4-11, NB4[7]
-
Small Cell Lung Cancer (SCLC): NCI-H69, NCI-H82
-
Prostate Cancer: LNCaP, PC-3
-
Breast Cancer: MCF-7, MDA-MB-231
Protocol:
-
Culture the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) at a density that allows for logarithmic growth during the treatment period.[9][10]
-
Allow the cells to adhere and stabilize for 24 hours before treatment.[9]
-
Prepare fresh serial dilutions of this compound from the stock solution in the complete growth medium. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.[9][10]
-
Include a vehicle control (medium with the same concentration of DMSO) in all experiments.[10]
-
Replace the existing medium with the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[9][10]
| Parameter | Recommendation | Rationale |
| Starting Cell Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are in an exponential growth phase during treatment. |
| Inhibitor Concentration Range | 0.01 µM to 100 µM (for initial screening) | A wide range is necessary to determine the IC50 value.[9] |
| Treatment Duration | 48 - 72 hours | Allows for sufficient time to observe effects on cell proliferation and viability.[9][10] |
| Vehicle Control | DMSO (≤0.5%) | Controls for any effects of the solvent on the cells.[10] |
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of the inhibitor.[9]
A. MTT/XTT Assay [9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol:
-
Seed cells in a 96-well plate and treat with a range of inhibitor concentrations as described above.[9][10]
-
At the end of the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.[9][11]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
B. ATP-Based Luminescence Assay This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Follow the cell seeding and treatment protocol for a 96-well opaque-walled plate.
-
At the end of the treatment period, add a lytic reagent that contains luciferase and its substrate, luciferin.[11]
-
Incubate for a short period at room temperature to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the number of viable cells.
Western Blotting for Histone Methylation and Protein Expression
Western blotting is used to detect changes in the levels of specific proteins, including histone modifications, upon inhibitor treatment.[12]
Protocol:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, total H3 (as a loading control), and other proteins of interest (e.g., p21, p27) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Diagram of the Experimental Workflow
Caption: A general workflow for evaluating the effects of an LSD1 inhibitor in cell culture.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, it is essential to incorporate proper controls and validation steps.
-
Positive Control: Include a known LSD1 inhibitor (e.g., tranylcypromine) to benchmark the activity of the test compound.
-
Dose-Response: Always perform experiments with a range of concentrations to establish a clear dose-response relationship.
-
Time-Course: Evaluate the effects of the inhibitor at multiple time points to understand the kinetics of the cellular response.
-
Target Engagement: Confirm that the inhibitor is engaging its target by observing an increase in H3K4me2 levels via Western blotting. This directly validates the on-target activity of the compound.
-
Cell Line Specificity: Test the inhibitor in multiple cell lines to assess the breadth of its activity and identify potential resistance mechanisms.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of LSD1. The protocols outlined in these application notes provide a robust framework for characterizing its effects in a cellular context. By carefully following these methodologies and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of LSD1 biology and its potential as a therapeutic target in cancer and other diseases.
References
- 1. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 14. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride in Modern Drug Discovery
Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical building blocks, 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride has emerged as a pivotal intermediate, particularly in the synthesis of neuroactive compounds. Its distinct combination of a rigid cyclopropyl scaffold, a lipophilic and metabolically stable trifluoromethyl group, and a reactive primary amine function renders it an invaluable asset for researchers and drug development professionals. This guide provides an in-depth exploration of the applications of this versatile intermediate, complete with detailed protocols and mechanistic insights to empower scientists in their quest for next-generation pharmaceuticals.
The trifluoromethyl group, a bioisostere for a methyl group, significantly influences a molecule's properties by increasing its metabolic stability and altering its lipophilicity, which can enhance cell membrane permeability and binding affinity to biological targets. The cyclopropyl ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty of binding. The primary amine serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Core Applications in Medicinal Chemistry: A Focus on Serotonin Transporter (SERT) Inhibitors
This compound is a key building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression, anxiety disorders, and other psychiatric conditions.[1] The serotonin transporter (SERT) is a protein that plays a crucial role in regulating the concentration of serotonin in the synaptic cleft. By blocking SERT, SSRIs increase the extracellular levels of serotonin, thereby enhancing serotonergic neurotransmission.
The unique structure of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine allows for the synthesis of conformationally selective SERT inhibitors. These inhibitors can stabilize specific conformations of the transporter, leading to improved efficacy and potentially a faster onset of action compared to traditional SSRIs.
Key Synthetic Transformations and Protocols
The primary amine functionality of this compound is the focal point for its synthetic utility. The most common and impactful transformations include N-alkylation, amide coupling, and reductive amination.
Protocol 1: N-Alkylation for the Synthesis of Novel Amines
N-alkylation is a fundamental reaction for introducing alkyl substituents onto the nitrogen atom, thereby expanding the chemical space and modulating the pharmacological properties of the resulting molecules.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is crucial to deprotonate the hydrochloride salt and neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction is typically performed at room temperature to moderate heating to balance reaction rate and minimize side reactions.
Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add diisopropylethylamine (DIPEA) (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Amine:Base:Alkyl Halide = 1:2.2:1.1 | Excess base ensures complete deprotonation and neutralization. Slight excess of alkyl halide drives the reaction to completion. |
| Temperature | 50 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side product formation. |
| Reaction Time | 12-24 hours | Typical duration for SN2 reactions with moderately reactive electrophiles. |
| Purification | Column Chromatography | Effective for separating the desired product from unreacted starting materials and byproducts. |
Protocol 2: Amide Coupling for the Synthesis of Bioactive Amides
Amide bond formation is one of the most important reactions in medicinal chemistry. Coupling 1-(3-(trifluoromethyl)phenyl)cyclopropanamine with various carboxylic acids allows for the synthesis of a wide range of compounds with potential therapeutic applications.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, even with sterically hindered amines or electronically deactivated carboxylic acids. They activate the carboxylic acid to facilitate nucleophilic attack by the amine.
-
Base: A non-nucleophilic base like DIPEA is required to deprotonate the amine hydrochloride and neutralize the acid generated during the reaction.
-
Solvent: Anhydrous DMF is a common choice as it dissolves a wide range of reactants and does not interfere with the coupling reaction.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling.
Detailed Step-by-Step Protocol: Synthesis of N-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-4-chlorobenzamide
-
To a solution of 4-chlorobenzoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M), add this compound (1.0 eq).
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.[2]
| Parameter | Value/Condition | Rationale |
| Coupling Reagent | HATU | High efficiency and low rate of racemization for chiral carboxylic acids. |
| Stoichiometry | Amine:Acid:HATU:Base = 1:1.1:1.1:3 | Slight excess of acid and coupling reagent ensures complete consumption of the amine. Excess base is needed to neutralize the amine hydrochloride and the acid formed from the coupling reagent. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |
| Work-up | LiCl wash | Effectively removes DMF, which can be difficult to remove by simple extraction. |
Protocol 3: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This method is particularly useful for synthesizing secondary and tertiary amines.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are good solvents for this reaction as they are relatively non-polar and aprotic.
-
pH: The reaction is often carried out in the presence of a small amount of acetic acid to catalyze the formation of the intermediate iminium ion.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol: Synthesis of N-ethyl-1-(3-(trifluoromethyl)phenyl)cyclopropanamine
-
To a suspension of this compound (1.0 eq) and acetaldehyde (1.2 eq) in dichloroethane (DCE) (0.2 M), add DIPEA (1.1 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-ethylated amine.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective, allowing for a one-pot procedure. |
| Stoichiometry | Amine:Carbonyl:Base:STAB = 1:1.2:1.1:1.5 | Excess carbonyl and reducing agent ensure complete conversion of the starting amine. |
| Solvent | Dichloroethane (DCE) | Aprotic solvent that is compatible with the reducing agent. |
| Work-up | Aqueous bicarbonate quench | Neutralizes the acidic byproducts and any unreacted starting materials. |
Conclusion
This compound is a highly valuable and versatile chemical intermediate that empowers medicinal chemists to synthesize novel and complex molecules with significant therapeutic potential. Its unique structural features provide a solid foundation for the development of potent and selective drug candidates, particularly in the realm of neuroscience. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, facilitating the efficient and strategic utilization of this important building block in their drug discovery endeavors.
References
Application Notes and Protocols for the Investigation of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride in Monoamine Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Modulator of Monoamine Transporter Function
The intricate signaling of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is fundamental to a vast array of physiological and cognitive processes. The precise regulation of these neurotransmitters in the synaptic cleft is predominantly managed by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are critical targets in the development of therapeutics for a multitude of neuropsychiatric disorders.[2][3] 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride emerges as a significant research tool for dissecting the function and pharmacology of these vital proteins. This compound belongs to the phenylcyclopropylamine chemical class, a group known to produce potent modulators of monoamine systems.[4][5] The inclusion of a trifluoromethyl group is a key structural feature, often enhancing metabolic stability and binding affinity for biological targets.[6]
These application notes provide a comprehensive guide for the utilization of this compound in monoamine transporter research. We will delve into its mechanism of action, present detailed protocols for its characterization, and discuss the interpretation of results within the broader context of drug discovery and neuropharmacology.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClF₃N | [7][8] |
| Molecular Weight | 237.65 g/mol | [7][8] |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | [7] |
| CAS Number | 1108698-58-3 | [7] |
| Appearance | Solid | |
| Solubility | Soluble in aqueous solutions and common organic solvents such as DMSO and ethanol. |
Mechanism of Action: A Focus on Monoamine Transporter Interaction
Monoamine transporters are integral membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thus terminating the signaling event.[1] Compounds that interact with these transporters can be broadly classified as inhibitors, which block the reuptake process, or substrates (releasers), which are transported into the neuron and can induce reverse transport of the endogenous neurotransmitter.[9]
The pharmacological profile of this compound at DAT, NET, and SERT is critical to its application. While specific binding affinities and uptake inhibition potencies for this exact molecule are not yet widely published in peer-reviewed literature, the structure-activity relationships (SAR) of related phenylcyclopropylamine analogs suggest potent interactions with monoamine transporters.[10][11] The primary amine and the phenyl ring are crucial pharmacophores for binding, and substitutions on the phenyl ring, such as the trifluoromethyl group, can significantly influence potency and selectivity across the three transporters.[12][13]
It is imperative for researchers to experimentally determine the binding affinities (Kᵢ) and functional inhibition potencies (IC₅₀) of this compound for DAT, NET, and SERT to accurately interpret experimental outcomes. The following protocols are designed for this purpose.
Experimental Protocols
I. In Vitro Characterization: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target by the unlabeled test compound.
Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293 or CHO) stably expressing human DAT, NET, or SERT.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound or a reference compound (e.g., GBR 12909 for DAT, nisoxetine for NET, citalopram for SERT).
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
The prepared cell membranes.
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
II. In Vitro Functional Assessment: Synaptosomal Uptake Assays
Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake.
Objective: To determine the potency (IC₅₀) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.
Workflow for Synaptosomal Uptake Assay:
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Dissect specific brain regions from rats (e.g., striatum for DAT, hippocampus/cortex for NET and SERT).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a reference inhibitor.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period at 37°C (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Determine non-specific uptake in the presence of a high concentration of a known uptake blocker or by conducting the assay at 0-4°C.
-
-
Measurement and Analysis:
-
Lyse the synaptosomes on the filters and measure the radioactivity by liquid scintillation counting.
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percent inhibition of specific uptake versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
III. In Vivo Evaluation: Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic assessment of a compound's effects in a physiological context.
Objective: To evaluate the effect of systemic administration of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in the rat brain.
Step-by-Step Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) and continue to collect dialysate samples.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the change in extracellular neurotransmitter levels over time to determine the time course and magnitude of the effect of the compound.
-
Data Interpretation and Expected Outcomes
-
Binding Affinity (Kᵢ): The Kᵢ values will reveal the potency of this compound at each transporter. A lower Kᵢ value indicates higher binding affinity. Comparing the Kᵢ values for DAT, NET, and SERT will establish the compound's selectivity profile.
-
Uptake Inhibition (IC₅₀): The IC₅₀ values will quantify the functional potency of the compound in inhibiting neurotransmitter reuptake. These values should correlate with the binding affinities. A significant rightward shift in the dose-response curve in the presence of a competitive antagonist would suggest a competitive mechanism of action.
-
In Vivo Microdialysis: An increase in extracellular levels of a specific monoamine following administration of the compound would confirm its action as a reuptake inhibitor for the corresponding transporter in vivo. The magnitude and duration of this effect provide insights into its pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the study of monoamine transporters. The protocols outlined in these application notes provide a robust framework for its comprehensive pharmacological characterization. By elucidating its binding affinity, functional potency, and in vivo efficacy, researchers can leverage this compound to explore the intricate roles of DAT, NET, and SERT in health and disease, and to advance the development of novel therapeutics for neuropsychiatric disorders. Further investigation into its potential as a monoamine oxidase inhibitor or a substrate-releaser will provide a more complete understanding of its pharmacological profile.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride solubility issues
Welcome to the technical support resource for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their work. Here, we address the most common challenge encountered during its use: solubility .
This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you navigate and overcome solubility-related hurdles in your research and development workflows.
Compound Profile & Inherent Challenges
This compound (MW: 237.65 g/mol ) is a primary amine salt containing a trifluoromethylphenyl group and a cyclopropyl motif.[1] This unique structure, while valuable in medicinal chemistry for its metabolic stability and conformational rigidity, presents a distinct set of physicochemical properties that directly impact its solubility.[2][3]
-
The Amine Hydrochloride Salt: As an amine salt, its solubility is highly dependent on the pH of the solvent system. It is formed by reacting the basic amine with hydrochloric acid, rendering the molecule ionic and generally more water-soluble than its free base form.[4][5]
-
The Trifluoromethylphenyl Group: The -CF3 group is highly lipophilic, which can decrease aqueous solubility.[6] This creates a molecular tug-of-war: the ionic salt form promotes aqueous solubility, while the fluorinated aromatic ring favors non-polar, organic solvents.
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[7][8] This can affect the material's physical properties, stability, and accurate weighing for experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in water, even though it's a hydrochloride salt?
A1: While the hydrochloride salt form enhances aqueous solubility compared to the free base, several factors can still limit it.[5] The highly lipophilic trifluoromethylphenyl group significantly counteracts the salt's hydrophilic nature. Furthermore, the pH of your water may not be optimal; deionized water can absorb atmospheric CO2, making it slightly acidic, but perhaps not acidic enough to maintain the protonated, soluble form of the amine. Finally, you may be exceeding the compound's intrinsic aqueous solubility limit.
Q2: I initially dissolved the compound in a buffer, but it precipitated over time. What happened?
A2: This is a common phenomenon known as salt disproportionation or "crashing out." It often occurs if the buffer's pH is not sufficiently low to maintain the amine in its protonated (charged) state.[9] As the equilibrium shifts, the compound can convert back to its less soluble free base form, which then precipitates from the solution. Another possibility is that you created a supersaturated solution that was kinetically stable for a short period before crashing out.
Q3: Can I just add more acid to my aqueous solution to improve solubility?
A3: Yes, lowering the pH with an acid like HCl will generally increase the solubility of an amine salt by pushing the equilibrium towards the protonated, more soluble form, in accordance with Le Chatelier's principle.[4] However, be mindful of the final pH and its compatibility with your experimental system (e.g., cell culture assays, in vivo studies). Also, be aware of the common ion effect; at very low pH (high HCl concentration), the excess chloride ions can slightly decrease the solubility of the hydrochloride salt.[10]
Q4: Is it better to use an organic solvent?
A4: It depends on your application. The compound will likely exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO.[11] These can be excellent for creating stock solutions. However, for many biological assays, high concentrations of organic solvents are cytotoxic. A co-solvent system (e.g., 1-10% DMSO in aqueous buffer) is a common strategy to balance solubility and biocompatibility.
Q5: My solid compound seems clumpy and difficult to weigh accurately. Why?
A5: This is likely due to hygroscopicity, the tendency of the compound to absorb moisture from the air.[7][8] This can make the powder sticky and affect the accuracy of weighing. It is crucial to store the compound in a desiccator and handle it in a low-humidity environment whenever possible.
Troubleshooting Guide: A Problem-Oriented Approach
This section provides a systematic way to diagnose and solve common solubility issues.
Problem 1: Compound Fails to Dissolve in Aqueous Buffer
Your compound appears as a persistent solid or oily suspension in your chosen aqueous buffer.
Caption: Troubleshooting workflow for initial dissolution failure.
Problem 2: Precipitation Occurs After Initial Dissolution
The compound dissolves but then crashes out of solution over minutes or hours.
-
Symptom: A clear solution becomes cloudy or forms a visible precipitate upon standing at room temperature or 4°C.
-
Primary Cause: The pH of the solution is too high, leading to gradual deprotonation and conversion to the insoluble free base (disproportionation).[9]
-
Secondary Cause: A supersaturated solution was formed. This is common when dissolving a compound in a small amount of organic solvent before diluting it into a larger volume of a less favorable aqueous buffer.
-
Solutions:
-
Re-evaluate Buffer pH: The most reliable solution is to lower the pH of your final solution. Ensure the pH is well below the pKa of the cyclopropylamine moiety to maintain its protonated state.
-
Reduce Final Concentration: You may be working above the compound's thermodynamic solubility limit in that specific medium. Try preparing a more dilute solution.
-
Employ Stabilizers: For formulation development, excipients like polymers (e.g., PVP, HPMC) can act as precipitation inhibitors, helping to maintain a supersaturated state.[9]
-
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
Objective: To determine the approximate solubility of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl in a range of common laboratory solvents.
Materials:
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Thermostatic shaker
-
2 mL glass vials with screw caps
-
Analytical grade solvents: Water (pH adjusted to 4.0), Ethanol, Methanol, DMSO, Acetonitrile, Ethyl Acetate
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system for quantification (or other suitable analytical method)
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., ~10 mg) to a pre-weighed 2 mL vial. Record the exact mass added.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 0.5 mL) to the vial.
-
Equilibration: Cap the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solid. If all solid dissolves, add more compound and repeat. The goal is a saturated solution with excess solid remaining.
-
Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow solids to settle. Centrifuge the vial (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet.
-
Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform an accurate serial dilution of the filtrate with a suitable solvent (e.g., the mobile phase for HPLC) to bring the concentration within the quantifiable range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the compound's concentration.
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in mg/mL or µg/mL.
-
Repeat: Repeat steps 2-8 for each solvent to be tested.
Data Summary Table (Example)
| Solvent | Temperature (°C) | Equilibration Time (h) | Analytical Method | Observed Solubility (mg/mL) | Notes |
| Water (pH 4.0) | 25 | 24 | HPLC-UV | Enter experimental value | Clear solution, some solid remains |
| Ethanol | 25 | 24 | HPLC-UV | Enter experimental value | Fully dissolved, add more solid |
| Methanol | 25 | 24 | HPLC-UV | Enter experimental value | |
| DMSO | 25 | 24 | HPLC-UV | Enter experimental value | |
| Acetonitrile | 25 | 24 | HPLC-UV | Enter experimental value | Low solubility observed visually |
Protocol 2: Preparation of a Co-Solvent Stock Solution
Objective: To prepare a high-concentration stock solution in DMSO for subsequent dilution into aqueous media for biological assays.
Procedure:
-
Accurately weigh the desired amount of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl into a sterile glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex vigorously until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
For use in assays: Perform a serial dilution of this stock solution directly into your final aqueous assay buffer. When diluting, add the DMSO stock to the buffer (not the other way around) and mix immediately and thoroughly to minimize the risk of precipitation. Always run a vehicle control (DMSO diluted to the same final concentration) in your experiments.
Advanced Formulation Strategies
If standard dissolution methods are insufficient for your needs (e.g., for in vivo studies requiring high dosage), more advanced formulation strategies may be necessary. These approaches aim to increase the apparent solubility and dissolution rate.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state by dispersing it within a polymer matrix (e.g., using spray drying or hot-melt extrusion) can significantly increase its apparent solubility and bioavailability.[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively shielding the lipophilic parts of the drug and increasing its aqueous solubility.
Caption: Decision tree for selecting an advanced formulation strategy.
References
- 1. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. ajdhs.com [ajdhs.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Welcome to the technical support center for the synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving the yield of this valuable pharmaceutical intermediate.[1]
I. Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is typically achieved through a two-stage process. The initial and often most challenging step is the creation of the cyclopropanol intermediate, 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-ol, via the Kulinkovich reaction.[2][3][4] This is followed by the conversion of the cyclopropanol to the desired cyclopropylamine and its subsequent salt formation.
Overall Reaction Scheme:
Stage 1: Kulinkovich Reaction for Cyclopropanol Formation Methyl 3-(trifluoromethyl)benzoate + Grignard Reagent (e.g., Ethylmagnesium bromide) + Ti(Oi-Pr)₄ → 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-ol
Stage 2: Conversion to Cyclopropylamine Hydrochloride 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-ol + Aminating Agent → 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine → this compound
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield.
Stage 1: Kulinkovich Reaction - Low Yield of Cyclopropanol
Q1: My Kulinkovich reaction has a very low or no yield of the desired cyclopropanol. What are the likely causes?
A1: Low yields in the Kulinkovich reaction often stem from issues with the Grignard reagent, the titanium catalyst, or the reaction conditions. Here’s a breakdown of potential problems and their solutions:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[5]
-
Solution: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or recently purchased Grignard reagent. The quality of the magnesium turnings is also crucial; activate them if necessary with a small crystal of iodine or 1,2-dibromoethane.[5]
-
-
Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to enolization of the starting ester, or as a reducing agent, especially with sterically hindered ketones.[6]
-
Titanium Catalyst Issues: The titanium(IV) isopropoxide catalyst is also moisture-sensitive.
-
Impurities in the Starting Ester: Impurities in the methyl 3-(trifluoromethyl)benzoate can interfere with the reaction.
-
Solution: Ensure the purity of your starting ester. If necessary, purify it by distillation or chromatography before use.
-
Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?
A2: Common byproducts in the Kulinkovich reaction include products from simple addition of the Grignard reagent to the ester carbonyl, and reduction products.
-
1,2-Addition Product: Formation of a tertiary alcohol from the double addition of the Grignard reagent to the ester.
-
Explanation: This occurs when the Grignard reagent reacts directly with the ester before the formation of the titanacyclopropane intermediate.
-
Solution: Ensure the titanium catalyst is added and allowed to react with the Grignard reagent to form the active titanacyclopropane species before the addition of the ester.
-
-
Ethene and Ethane Formation: These gaseous byproducts are inherent to the mechanism of the Kulinkovich reaction.[2]
-
Explanation: Ethane is formed during the generation of the titanacyclopropane, and ethene can be produced from a side reaction.[2]
-
Solution: While their formation is expected, excessive gas evolution might indicate a non-productive decomposition pathway. Ensure proper temperature control.
-
Below is a diagram illustrating the key mechanistic steps of the Kulinkovich reaction.
Caption: Simplified mechanism of the Kulinkovich reaction.[3][8]
Stage 2: Conversion to Cyclopropylamine - Challenges and Solutions
Q3: I have successfully synthesized the cyclopropanol, but the conversion to the cyclopropylamine is inefficient. Which methods are recommended, and what are the common pitfalls?
A3: Several methods can be employed to convert the cyclopropanol to the cyclopropylamine. The choice of method depends on the stability of your substrate and the desired stereochemistry.
-
Ritter Reaction: This method involves the reaction of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the amine.[9][10]
-
Potential Issues: The strongly acidic conditions can lead to decomposition or rearrangement of the cyclopropane ring. The hydrolysis of the resulting amide can sometimes be challenging.[11]
-
Troubleshooting:
-
Acid Choice: Use a strong but non-nucleophilic acid like sulfuric acid or trifluoroacetic acid.[12]
-
Temperature Control: Perform the reaction at low temperatures to minimize side reactions.
-
Amide Hydrolysis: If hydrolysis is difficult, consider using harsher conditions (e.g., refluxing with strong acid or base) or alternative methods for amide cleavage.
-
-
-
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an amine precursor (e.g., an azide or a phthalimide derivative) with inversion of stereochemistry.[13][14] This is then converted to the primary amine.
-
Potential Issues: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[14] The acidity of the nitrogen nucleophile is also a critical factor.[13][14]
-
Troubleshooting:
-
Nucleophile Choice: Use a suitable nitrogen nucleophile like diphenylphosphoryl azide (DPPA) or phthalimide.[13]
-
Reagent Purity: Use high-purity triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Purification: Employ chromatographic techniques to effectively remove the byproducts.
-
-
-
Direct Amination with Zinc Homoenolates: A more recent method involves the reaction of the cyclopropanol with an amine in the presence of a zinc salt.[15][16][17]
Q4: The final hydrochloride salt formation is giving me a low yield or an impure product. What is the best practice for this step?
A4: The formation of the hydrochloride salt is a crucial step for the purification and stabilization of the final product.[18]
-
Procedure: A common and effective method is to dissolve the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and then add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[19] The hydrochloride salt will typically precipitate out of the solution.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent is important to ensure the precipitation of the salt. A less polar solvent is generally preferred.
-
Anhydrous Conditions: Using anhydrous solvents and HCl solutions is recommended to obtain an anhydrous salt and prevent the formation of hydrates.[20]
-
Stoichiometry: Use a slight excess of HCl to ensure complete conversion to the salt.[21]
-
Purification: The precipitated salt can be collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether), and dried under vacuum.
-
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-ol via Kulinkovich Reaction
Materials:
-
Methyl 3-(trifluoromethyl)benzoate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methyl 3-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF.
-
Add titanium(IV) isopropoxide (1.2 eq) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution (2.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-ol.
Protocol 2: Conversion to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine via Ritter Reaction
Materials:
-
1-(3-(Trifluoromethyl)phenyl)cyclopropan-1-ol
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a flask, dissolve 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-ol (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture over crushed ice and basify with a cold sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)acetamide.
-
Hydrolyze the amide by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, neutralize the reaction mixture and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude 1-(3-(trifluoromethyl)phenyl)cyclopropanamine.
Protocol 3: Formation of this compound
Materials:
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine
-
Anhydrous diethyl ether
-
Anhydrous HCl solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the crude 1-(3-(trifluoromethyl)phenyl)cyclopropanamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the anhydrous HCl solution dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain pure this compound.
IV. Data Summary
| Parameter | Recommended Condition | Rationale |
| Kulinkovich Reaction | ||
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are standard for Grignard reactions.[3] |
| Temperature | 0 °C to room temperature | Favors cyclopropanation over side reactions.[4] |
| Grignard Reagent | Freshly prepared or titrated | Ensures high reactivity and accurate stoichiometry.[22] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the Grignard reagent and titanium catalyst.[22] |
| Ritter Reaction | ||
| Acid | Concentrated H₂SO₄ | Strong, non-nucleophilic acid to promote carbocation formation.[10] |
| Temperature | 0 °C to room temperature | Minimizes decomposition of the cyclopropane ring. |
| Salt Formation | ||
| HCl Source | Anhydrous HCl in ether/dioxane | Prevents the formation of hydrates and facilitates precipitation.[19] |
| Solvent | Anhydrous, non-polar solvent | Promotes precipitation of the ionic salt.[19] |
V. References
-
Kulinkovich Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Kulinkovich reaction. Wikipedia. --INVALID-LINK--
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. --INVALID-LINK--
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Mitsunobu Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Troubleshooting low yields in fluorocyclopropane synthesis. Benchchem. --INVALID-LINK--
-
Mitsunobu Reaction. organic-chemistry.org. --INVALID-LINK--
-
A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. --INVALID-LINK--
-
Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. --INVALID-LINK--
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. --INVALID-LINK--
-
Alcohols to Amines. Chemistry Steps. --INVALID-LINK--
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. --INVALID-LINK--
-
Ritter reaction. Wikipedia. --INVALID-LINK--
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. ResearchGate. --INVALID-LINK--
-
NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. SYNTHETIC COMMUNICATIONS. --INVALID-LINK--
-
Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions. Benchchem. --INVALID-LINK--
-
Common side products in the Grignard synthesis of tertiary cyclohexenols. Benchchem. --INVALID-LINK--
-
What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. --INVALID-LINK--
-
Amine and HCl - salt formation reaction. YouTube. --INVALID-LINK--
-
Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. --INVALID-LINK--
-
Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. --INVALID-LINK--
-
Making Aniline HCl. YouTube. --INVALID-LINK--
-
Amines from alcohols??. Sciencemadness.org. --INVALID-LINK--
-
Ritter Reaction. Alfa Chemistry. --INVALID-LINK--
-
Optimization of the reaction conditions. ResearchGate. --INVALID-LINK--
-
Ritter Reaction. organic-chemistry.org. --INVALID-LINK--
-
Grignard reagent. Wikipedia. --INVALID-LINK--
-
method for salt preparation. Google Patents. --INVALID-LINK--
-
Troubleshooting: How to Improve Yield. University of Rochester. --INVALID-LINK--
-
Grignard Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Side Reactions in a Grignard Synthesis. ResearchGate. --INVALID-LINK--
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. --INVALID-LINK--
-
Process for the manufacture of cyclopropylamine. Google Patents. --INVALID-LINK--
-
Process for manufacturing cyclopropylamine. Google Patents. --INVALID-LINK--
-
(A) Ti‐catalyzed cyclopropanol and cyclopropylamine synthesis from... ResearchGate. --INVALID-LINK--
-
1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride. Matrix Scientific. --INVALID-LINK--
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of California, Irvine. --INVALID-LINK--
-
Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. --INVALID-LINK--
-
1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. MySkinRecipes. --INVALID-LINK--
-
Cyclopropanation of Alkenes. Master Organic Chemistry. --INVALID-LINK--
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. --INVALID-LINK--
-
An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. --INVALID-LINK--
-
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride. BLD Pharm. --INVALID-LINK--
-
trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride. CymitQuimica. --INVALID-LINK--
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Amines from alcohols?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Collection - Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride in Solution
Welcome to the technical support guide for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS No. 1108698-58-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a critical building block in pharmaceutical research, understanding its stability profile is paramount for generating reliable and reproducible experimental data[1]. This guide offers troubleshooting advice and detailed protocols to help you navigate potential challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of any compound in solution is influenced by a combination of its intrinsic chemical properties and external environmental and formulation factors. For this compound, the key factors to control are:
-
pH: The pH of the solution is critical. As an amine hydrochloride salt, the compound's protonation state is pH-dependent. The free amine form is more nucleophilic and generally more susceptible to certain degradation pathways than the protonated ammonium salt.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation[2].
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of new impurities[3][4].
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially for electron-rich moieties like amines[4].
-
Solvent Composition: The choice of solvent and the presence of any impurities within it can directly impact stability. Protic solvents may participate in solvolysis reactions, while others might contain reactive contaminants.
Q2: What are the likely degradation pathways for this molecule?
While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on its structure, which features a primary cyclopropylamine and a trifluoromethylphenyl group.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines[4].
-
Hydrolysis: While the core structure is generally robust against hydrolysis, extreme pH and high temperatures could potentially promote reactions. Hydrolytic degradation is a common pathway for many drug substances[3].
-
Cyclopropane Ring Opening: Cyclopropane rings can undergo ring-opening reactions under harsh acidic conditions or in the presence of certain catalysts, although this typically requires more severe conditions than standard experimental setups.
-
Photodegradation: Aromatic systems and amines can absorb UV light, which may lead to the formation of radical species and subsequent degradation products[3].
Q3: How should I prepare and store stock solutions to maximize stability?
To ensure the integrity of your stock solutions, follow these best practices:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.
-
Select an Appropriate Solvent: Based on its hydrochloride salt form, the compound is expected to have good solubility in water and polar organic solvents. For aqueous solutions, using a buffered system (e.g., pH 3-5) can help maintain the protonated, more stable form of the amine.
-
Prepare Fresh Solutions: Ideally, solutions should be prepared fresh before each experiment.
-
Proper Storage: If storage is necessary, conduct a preliminary short-term stability test. Store solutions at low temperatures (2-8°C), protected from light in amber glass vials, and consider purging the headspace with an inert gas like argon or nitrogen to displace oxygen.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem Encountered | Potential Cause & Explanation | Recommended Action |
| Unexpected peaks appear in my chromatogram over time. | This is a classic sign of chemical degradation . The new peaks are likely degradation products. The rate of their appearance can be influenced by solution pH, light exposure, or temperature fluctuations. | 1. Confirm the identity of the parent peak with a freshly prepared standard. 2. Implement stricter storage conditions (refrigerate, use amber vials). 3. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. This will help confirm if the new peaks are related to the parent compound. |
| The measured potency or concentration of my solution is decreasing. | This indicates a loss of the active compound , likely due to degradation or physical adsorption. The compound may be degrading into products that are not detected by your analytical method, or it could be adsorbing to the surface of the container. | 1. Verify your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants[4]. 2. Check for mass balance in your chromatograms. The decrease in the main peak area should be accompanied by a corresponding increase in impurity peak areas. 3. Test different container materials (e.g., polypropylene vs. glass) to rule out adsorption. |
| The color or clarity of my solution has changed. | A change in physical appearance, such as developing a yellow tint or becoming cloudy, is a strong indicator of chemical or physical instability . This could be due to the formation of colored degradants or the precipitation of a less soluble species. | 1. Immediately discard the solution. Do not use it for further experiments. 2. Review the preparation and storage procedures. The change may be triggered by a pH shift, exposure to light, or temperature stress[5]. 3. Prepare a new solution under more controlled conditions (e.g., use a buffer, protect from light). |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis[7].
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks, pipettes, and autosampler vials (amber and clear)
-
pH meter
-
Calibrated oven/water bath
-
Photostability chamber (with UV and visible light sources)
-
Validated stability-indicating HPLC-UV or LC-MS method
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water)[7].
-
Apply Stress Conditions: For each condition, set up a stressed sample and a control sample (stored at 2-8°C, protected from light).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, increase the acid concentration to 1 M and/or elevate the temperature to 60°C[4].
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same escalation strategy as acid hydrolysis if the compound is stable at initial conditions[4].
-
Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours[7].
-
Thermal Stress: Store the stock solution in a calibrated oven at 60°C for up to 7 days[7].
-
Photostability: Expose the stock solution in a clear vial to a light source as described in ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to protect it from light[7].
-
-
Sample Collection and Neutralization: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). Before analysis, neutralize the acidic and basic samples to a pH of ~7 using an equivalent amount of base or acid, respectively. This is crucial to prevent damage to the HPLC column.
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating analytical method, typically RP-HPLC with UV detection or LC-MS for peak identification[8].
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Evaluate peak purity to ensure the parent peak is not co-eluting with degradants.
-
Assess mass balance. The sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration.
-
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Logical Diagram of Stability Factors
Caption: Key factors influencing compound stability.
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Instead of a generic overview, we will address specific, practical issues in a question-and-answer format, grounded in mechanistic principles and validated laboratory procedures.
Part 1: Synthetic Landscape & General FAQs
The synthesis of this valuable building block, crucial for various therapeutic agents, typically proceeds through one of three primary pathways originating from a common precursor, 3-(trifluoromethyl)benzonitrile.[1] The choice of route significantly influences the impurity profile.
Caption: Primary synthetic routes to the target compound.
Question: Which synthetic route is most common and what are its primary challenges?
Answer: The most frequently employed route involves the titanium-mediated cyclopropanation of 3-(trifluoromethyl)benzonitrile using a Grignard reagent, known as the Kulinkovich-Szymoniak reaction.[2][3] This method directly forms the cyclopropylamine from the corresponding nitrile. The primary challenges are:
-
Formation of Ketone Byproducts: Incomplete conversion or suboptimal Lewis acid activation can lead to the formation of ketones instead of the desired amine.[3]
-
Handling of Reagents: The reaction uses pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides, requiring stringent anhydrous conditions.
-
Workup Complexity: The workup involves quenching reactive organometallic species and managing titanium salts, which can sometimes complicate product isolation.
The Hofmann[4][5] and Curtius[6][7] rearrangements are also viable but add steps (nitrile hydrolysis to an amide or acid, respectively). The Curtius rearrangement, in particular, involves the use of potentially explosive azide intermediates, which presents significant safety challenges, especially at scale.[8][9]
Question: How critical is the purity of the initial 3-(trifluoromethyl)benzonitrile?
Answer: It is absolutely critical. The most difficult impurities to remove are often positional isomers. If your starting benzonitrile contains even small amounts of 2-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzonitrile, these will likely carry through the entire synthesis to yield the corresponding isomeric cyclopropanamines. These isomers often have very similar physical properties and chromatographic behavior to the desired product, making purification by standard crystallization or column chromatography exceedingly difficult. Always verify the purity of your starting material by GC or HPLC and ensure it meets a minimum purity specification (e.g., >99.5%) with isomeric impurities below your target threshold.
Part 2: Troubleshooting Guide for Common Impurities
This section addresses specific impurities identified during process development and provides strategies for their identification, mitigation, and removal.
| Impurity Name | Common Source(s) | Typical HPLC RRT (Relative Retention Time) | Identification Notes |
| Impurity A: 1-(3-(CF3)phenyl)cyclopropanecarboxamide | Incomplete hydrolysis of the nitrile intermediate in Hofmann/Curtius routes; side product in Kulinkovich-Szymoniak. | ~1.2 - 1.4 | Neutral compound. Confirm with LC-MS (M+H expected at m/z 230.08). |
| Impurity B: 1-(3-(CF3)phenyl)cyclopropanecarbonitrile | Unreacted starting material from the Kulinkovich-Szymoniak route. | ~1.8 - 2.2 | Highly non-polar. Confirm with LC-MS (M+H expected at m/z 212.07). |
| Impurity C: Ethyl-N-(1-(3-(CF3)phenyl)cyclopropyl)carbamate | Side product from Curtius/Hofmann rearrangement if ethanol is present or used as a quenching agent.[7] | ~1.5 - 1.7 | Neutral, stable byproduct. Confirm with LC-MS (M+H expected at m/z 288.11). |
| Impurity D: 1-Ethyl-1-(3-(CF3)phenyl)propan-1-ol | Grignard addition to ketone byproduct. | ~1.6 - 1.9 | Result of a side reaction cascade. Confirm with GC-MS. |
| Impurity E: Positional Isomers (2-CF3, 4-CF3) | Contaminated starting materials. | ~0.95 - 1.05 | Very close elution. Requires high-resolution HPLC. Mass will be identical. |
Question: My analysis shows a significant peak (Impurity A) with a mass corresponding to the cyclopropanecarboxamide. What causes this and how can I remove it?
Answer: The presence of 1-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a classic process-related impurity.
-
Causality: In the Hofmann or Curtius routes, this impurity arises from the incomplete conversion of the amide or incomplete hydrolysis of the nitrile precursor.[4][10] In the Kulinkovich-Szymoniak reaction, it can form if the intermediate azatitanacycle is inadvertently hydrolyzed during workup before the Lewis acid-mediated rearrangement to the amine is complete.[3]
-
Mitigation:
-
Hofmann/Curtius: Ensure hydrolysis of the precursor nitrile is driven to completion. Monitor by HPLC.
-
Kulinkovich-Szymoniak: Use a sufficiently strong Lewis acid (e.g., BF₃·OEt₂) and ensure adequate reaction time after its addition to fully convert the intermediate. Maintain anhydrous conditions until the reaction is deliberately quenched.
-
-
Removal Protocol: Since the amide is a neutral compound and your desired product is a basic amine, you can easily separate them using an acid-base extraction during workup.
Protocol 1: Acid-Base Extraction for Amide Removal
-
Dissolve the crude reaction mixture (after quenching and initial solvent removal) in a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Extract the organic layer with 1M hydrochloric acid (2-3 times). The desired amine product will move into the aqueous layer as the hydrochloride salt, while the neutral amide impurity remains in the organic layer.
-
Combine the acidic aqueous layers. Wash once with fresh MTBE to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >12 with 50% NaOH solution.
-
Extract the liberated amine free base back into MTBE or another suitable solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and proceed to hydrochloride salt formation.
-
Question: I'm performing the Kulinkovich-Szymoniak reaction and see a significant byproduct that I suspect is a ketone. How does this form and how can I prevent it?
Answer: This is a well-documented side reaction in titanium-mediated nitrile cyclopropanations.[3] The titanacyclopropane intermediate reacts with the nitrile to form an azatitanacycle. This intermediate is at a critical juncture: treatment with a Lewis acid promotes rearrangement to the desired amine, but simple aqueous hydrolysis leads to a ketone.
Caption: Competing pathways from the key azatitanacycle intermediate.
Prevention Strategy:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any moisture present before the Lewis acid addition can cause this side reaction.
-
Order of Addition: Complete the formation of the azatitanacycle first. Then, add the Lewis acid before any aqueous quench.
-
Sufficient Lewis Acid: Use a stoichiometric amount of a competent Lewis acid. Sub-stoichiometric amounts can lead to incomplete conversion and hydrolysis of the remaining intermediate.[3]
If the ketone does form, it can be challenging to remove. It may further react with excess Grignard reagent to form tertiary alcohols (Impurity D), further complicating the mixture. Prevention is the most effective strategy.
Part 3: Analytical & Purification Protocols
Question: Can you provide a standard HPLC method for analyzing the purity of the final hydrochloride salt?
Answer: Certainly. A robust reversed-phase HPLC method is essential for resolving the final product from its key impurities.
Protocol 2: HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.
Question: What is the best procedure for purifying the final hydrochloride salt?
Answer: The final product is a crystalline solid, making recrystallization the most effective method for removing process impurities like the amide (Impurity A) and residual starting materials. An isopropanol (IPA) / heptane solvent system generally provides excellent results.
Protocol 3: Final Product Recrystallization
-
Charge the crude this compound to a clean, dry reactor.
-
Add a minimal amount of isopropanol (e.g., 3-4 volumes relative to the crude material) and heat the mixture to reflux (approx. 80-85 °C) with stirring until all solids dissolve.
-
Once a clear solution is obtained, slowly add an anti-solvent, such as n-heptane (e.g., 6-8 volumes), while maintaining the temperature near reflux. The solution may become slightly turbid.
-
If the solution becomes too cloudy, add a small amount of IPA to redissolve the solids. The goal is to reach a point of saturation at high temperature.
-
Once addition is complete, slowly cool the mixture to room temperature over several hours. For optimal crystal growth and purity, a slow cooling ramp (e.g., 10-15 °C per hour) is recommended.
-
Further cool the slurry to 0-5 °C and hold for at least 2 hours to maximize yield.
-
Filter the crystalline product and wash the cake with a cold mixture of IPA/heptane (e.g., 20:80).
-
Dry the purified solid under vacuum at 40-50 °C until constant weight is achieved.
This procedure effectively removes more soluble or amorphous impurities, resulting in a high-purity crystalline product.
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. almacgroup.com [almacgroup.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting In Vivo Studies with 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Last Updated: January 5, 2026
Introduction
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a research compound of significant interest, particularly in the development of therapeutics for neurological disorders.[1] Its unique structure, featuring a trifluoromethyl group for metabolic stability and a rigid cyclopropane ring, makes it a valuable tool for CNS research.[1] However, like many novel small molecules, its physicochemical properties can present challenges in the design and execution of in vivo experiments. The hydrochloride salt form is intended to improve aqueous solubility, but issues related to formulation, administration, and unexpected biological responses are common hurdles for researchers.
This guide provides a centralized resource for troubleshooting common issues encountered during in vivo experiments with this compound. It is structured in a question-and-answer format to directly address practical challenges, offering explanations for the underlying causes and providing validated, step-by-step protocols to ensure experimental success and reproducibility.
Section 1: Formulation and Solubility
The most frequent challenge in preclinical studies is achieving a stable, homogenous, and injectable formulation, especially for compounds that are hydrophobic or poorly soluble in aqueous vehicles.
FAQ 1: My compound is precipitating out of saline. What vehicle should I use?
Answer: The trifluoromethylphenyl group imparts significant hydrophobicity, which can lead to poor solubility in simple aqueous vehicles like saline, even with the hydrochloride salt. When a compound precipitates, it leads to inaccurate dosing, potential emboli, and irritation at the injection site. A multi-step approach using co-solvents or complexing agents is recommended.
The goal is to create a formulation that is safe, non-toxic, and maintains the compound in solution at the desired concentration. Below is a comparison of common vehicle strategies for hydrophobic compounds.
| Vehicle System | Composition | Pros | Cons & Mitigation Strategies |
| Co-Solvent System | DMSO, Ethanol, PEG-400, Propylene Glycol diluted in Saline/PBS | Effective at dissolving many hydrophobic compounds.[2] | Toxicity: High concentrations of organic solvents can cause local irritation or systemic toxicity.[2] Mitigation: Keep the final concentration of the organic solvent as low as possible (e.g., <10% DMSO). Always include a vehicle-only control group to account for any effects of the solvent itself.[2][3] |
| Surfactant System | Tween 80 or Kolliphor® EL (formerly Cremophor EL) in Saline | Forms micelles that can encapsulate hydrophobic drugs, improving aqueous solubility. | Biological Activity: These agents are not inert and can have their own biological effects. Mitigation: Use the lowest effective concentration and run rigorous vehicle controls. Be aware of potential hypersensitivity reactions, especially with Kolliphor EL.[3] |
| Cyclodextrin System | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Water/Saline | Forms inclusion complexes by encapsulating the hydrophobic drug within its cavity, significantly increasing aqueous solubility.[4][5][6] Generally well-tolerated and considered safe for in vivo use.[7] | Competition: May alter pharmacokinetics. Mitigation: This is a preferred method for many hydrophobic drugs. Characterize the PK profile of your drug in the cyclodextrin vehicle. |
Workflow: Selecting the Right Formulation Vehicle
This decision tree outlines a systematic approach to finding a suitable vehicle for your compound.
Caption: Formulation decision workflow.
Protocol: Preparation of a Cyclodextrin-Based Vehicle
This protocol is a robust starting point for formulating this compound.
-
Prepare the Cyclodextrin Stock Solution:
-
Weigh out the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to make a 30% (w/v) solution in sterile water for injection. (e.g., 30g of HP-β-CD in a final volume of 100 mL of water).
-
Warm the solution slightly (to ~37°C) and stir until the HP-β-CD is fully dissolved and the solution is clear. Allow to cool to room temperature.
-
-
Prepare the Drug Formulation:
-
Weigh the required amount of this compound needed for your study group plus a small excess (~10-15%).
-
Add the powdered compound directly to the 30% HP-β-CD solution.
-
Vortex vigorously for 2-3 minutes.
-
Place the vial in a bath sonicator for 15-30 minutes, or until the compound is fully dissolved. Gentle warming can assist, but do not exceed 40°C to prevent compound degradation.
-
Visually inspect the solution against a light and dark background to ensure it is free of particulates.
-
Sterile filter the final formulation through a 0.22 µm syringe filter if administering intravenously. For other routes like intraperitoneal or oral, this may not be strictly necessary but is good practice.
-
-
Validation and Use:
-
Always prepare the formulation fresh on the day of the experiment.
-
Before each injection, visually inspect the syringe for any signs of precipitation.
-
Crucially, a vehicle control group receiving only the 30% HP-β-CD solution must be included in your study design. [2]
-
Section 2: Dosing and Administration
The route of administration and dosing accuracy are critical for obtaining reliable and reproducible data.
FAQ 2: What is a typical starting dose and route of administration?
Answer: Published literature on this specific molecule is limited. However, for similar novel psychoactive compounds or PARG inhibitors with cyclopropylamine moieties, oral (PO) or intraperitoneal (IP) administration is common for initial efficacy and pharmacokinetic studies.[8]
-
Route of Administration: Intraperitoneal (IP) injection is frequently used in rodents as it allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[9] However, it carries a risk of incorrect injection into the gut or bladder.[10][11]
-
Starting Dose: Without prior data, a dose-ranging study is essential. Based on analogous compounds, a starting range of 5 mg/kg to 30 mg/kg is a reasonable starting point.[8] A pilot study with a small number of animals per group (n=3-4) can establish the maximum tolerated dose (MTD) and the effective dose range.
FAQ 3: We are seeing high variability in our results between animals. What could be the cause?
Answer: High variability often points to inconsistencies in compound administration or formulation.
-
Formulation Instability: If the compound is precipitating out of solution between injections, different animals will receive different effective doses. Solution: Re-evaluate your formulation. Ensure it is stable for the duration of your dosing period. Check for precipitation before drawing up each dose.
-
Inaccurate Injection Technique (IP): Intraperitoneal injection is a common source of error.[9] Inadvertent injection into the subcutaneous space, abdominal fat, cecum, or bladder will drastically alter the absorption profile of the compound.[10][11] Solution: Ensure all personnel are thoroughly trained in proper IP injection technique.
Protocol: Best Practices for Intraperitoneal (IP) Injection in Mice
This protocol is adapted from guidelines provided by institutional animal care and use committees.[10][12][13]
-
Animal Restraint:
-
Site Identification:
-
Injection Procedure:
-
Use an appropriately sized sterile needle (e.g., 25-27 gauge for a mouse).[10] A new needle should be used for each animal to maintain sharpness and sterility.[9][13]
-
Insert the needle at a 30-45 degree angle to the abdominal wall.[11]
-
Gently aspirate by pulling back on the plunger before injecting.[10][12]
-
If you see a yellow liquid, you have entered the bladder. Withdraw and do not inject.
-
If you see greenish-brown material, you have entered the intestine. Withdraw and do not inject.
-
If you see blood, you have entered a vessel. Withdraw and apply gentle pressure.
-
If nothing is aspirated (negative pressure), proceed with the injection smoothly.[10]
-
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any immediate signs of distress.[10]
-
Caption: Troubleshooting experimental variability.
Section 3: Pharmacological and Safety Considerations
FAQ 4: The compound is well-tolerated but shows no efficacy. What should we investigate?
Answer: A lack of efficacy in the face of good tolerability often points to a pharmacokinetic (PK) issue. The compound may not be reaching its target in sufficient concentrations or for a sufficient duration.
-
Metabolic Instability: The trifluoromethyl group generally enhances metabolic stability, but other parts of the molecule, like the cyclopropylamine moiety, can be sites of metabolism.[8][14] The compound could be rapidly cleared from circulation.
-
Poor Bioavailability: If administered orally, the compound may not be well-absorbed from the GI tract.
-
Blood-Brain Barrier (BBB) Penetration: For a CNS-active compound, failure to cross the BBB will result in a lack of efficacy in behavioral models.
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a basic PK study. Administer a single dose and collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze plasma concentrations to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).
-
Brain Tissue Analysis: At the end of the PK study, collect brain tissue to determine the brain-to-plasma ratio, which provides a measure of BBB penetration.
FAQ 5: We are observing unexpected adverse effects (e.g., ataxia, sedation). What does this mean?
Answer: Unexpected adverse effects can stem from several sources:
-
Off-Target Pharmacology: The compound may be interacting with other receptors, channels, or enzymes in an unintended way.[15] This "pharmacological promiscuity" is a common cause of side effects.[15]
-
Toxicity of Metabolites: A metabolite of the parent compound could be responsible for the toxic effects.[8]
-
Formulation Vehicle Toxicity: As mentioned, co-solvents can have their own toxicities, especially at higher concentrations.[2][3] This is why a vehicle control group is essential.
-
On-Target Toxicity: The observed effect could be an extension of the primary mechanism of action, indicating the dose is too high.
Troubleshooting Steps:
-
Dose De-escalation: Immediately lower the dose to see if the side effects resolve. This helps determine if they are dose-dependent.
-
Safety Pharmacology Screen: If the project budget allows, an in vitro safety pharmacology screen against a panel of common off-targets (e.g., hERG channel, various GPCRs) can identify potential liabilities.[15]
-
Metabolite Identification: Conduct studies to identify the major metabolites and assess their activity and toxicity.[14]
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | Semantic Scholar [semanticscholar.org]
- 5. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. scribd.com [scribd.com]
- 12. research.vt.edu [research.vt.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. [In vivo and in vitro metabolism of tricyclopinate hydrochloride in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing Dosage for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride Studies
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the novel research compound 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. As this compound is primarily used for research and as a synthetic intermediate, likely in the development of new bioactive molecules, established dosage protocols are not widely available.[1] This document, therefore, outlines a foundational, principles-based approach to systematically determine and optimize dosing for both in vitro and in vivo studies, ensuring data integrity and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning work with a new compound.
Q1: What are the fundamental physicochemical properties I need to know for experimental design?
Understanding the basic properties of this compound is the first step in designing any experiment. This data is crucial for accurate stock solution preparation and for anticipating its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| PubChem CID | 68472795 | [2] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [2] |
| Molecular Weight | 237.65 g/mol | [2] |
| Form | Solid | [3] |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride |[2] |
This data is essential for calculating molar concentrations for stock solutions.
Q2: How should I prepare stock solutions and handle the compound for maximum stability and consistency?
Proper handling and solubilization are critical to avoid experimental artifacts. Given its hydrochloride salt form, the compound is likely to have better solubility in aqueous solutions compared to its free base.
-
Solvent Selection : Start with sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM). Many organic small molecules exhibit good solubility in DMSO. For final dilutions into aqueous cell culture media or physiological buffers, ensure the final DMSO concentration is low (typically <0.5%, and ideally <0.1%) to prevent solvent-induced toxicity or off-target effects. Always run a vehicle control group with the same final concentration of the solvent.
-
Stock Solution Preparation :
-
Weigh the compound accurately using a calibrated analytical balance.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath until the solution is clear. Avoid excessive heating, which can degrade the compound.
-
-
Storage : Aliquot the primary stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Protect from light.
Q3: Where should I begin with dosing for my in vitro experiments?
For a novel compound without prior data, a broad concentration range is necessary to capture the full dose-response relationship.
-
Initial Range Finding : Start with a wide, logarithmic range of concentrations, for example, from 1 nM to 100 µM. This wide net is designed to identify the potency range of the compound without making prior assumptions.
-
Dose-Response Curve : The goal is to generate a sigmoidal dose-response curve.[4][5] A typical experiment should include 5-10 concentrations spaced logarhythmically to define the bottom plateau (no effect), the dynamic portion of the curve, and the top plateau (maximal effect).[6] This allows for the calculation of key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[4]
Q4: How can I translate an effective in vitro concentration to a rational starting dose for in vivo studies?
Extrapolating an in vitro result to an in vivo dose is a complex but critical step known as In Vitro to In Vivo Extrapolation (IVIVE).[7][8] This process aims to convert an effective in vitro concentration into an equivalent human or animal dose.[7][9]
-
Core Principle : IVIVE uses pharmacokinetic modeling to estimate the external dose required to achieve the desired target tissue concentration observed in vitro.[10]
-
Key Considerations :
-
Protein Binding : The compound's binding to plasma proteins in vivo and proteins in the in vitro culture medium can significantly impact the free, active concentration. This must be accounted for in calculations.[10]
-
Metabolism : The metabolic stability of the compound will heavily influence its half-life and exposure in vivo. In vitro metabolism assays (e.g., using liver microsomes) can provide initial data.[10]
-
Allometric Scaling : If pharmacokinetic (PK) data is available from other species, allometric scaling can be used to predict human PK parameters and guide dose selection.
-
-
Simplified Approach : Without extensive data, a very conservative approach is to start with low doses in a dose-escalation study in vivo and monitor for both efficacy and toxicity. The primary goal of the first in vivo study is often to determine the Maximum Tolerated Dose (MTD).[11]
Part 2: In-Depth Troubleshooting Guides
Q5: My compound shows no efficacy or biological activity in vitro, even at high concentrations. What are my next steps?
Possible Cause & Solution Workflow:
-
Confirm Compound Integrity :
-
Question : Is the compound what it claims to be? Has it degraded?
-
Action : If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR.[12] Ensure it has been stored correctly.
-
-
Verify Solubility in Final Medium :
-
Question : Did the compound precipitate when diluted from the DMSO stock into the aqueous assay buffer or cell culture medium?
-
Action : Visually inspect the final dilutions for any precipitate. You can also centrifuge a sample of the final dilution and measure the concentration in the supernatant to confirm it remains in solution. If solubility is an issue, consider using formulation aids, though these must be carefully validated for non-interference with the assay.
-
-
Re-evaluate the Biological Hypothesis :
-
Question : Is the chosen assay or cell line appropriate to detect the compound's hypothesized mechanism of action?
-
Action : If the compound is a targeted inhibitor, confirm the target is present and active in your experimental system (e.g., via Western Blot or qPCR). Consider testing in a different, more sensitive cell line or using an alternative functional assay.
-
-
Consider Cell Permeability :
-
Question : If the target is intracellular, can the compound cross the cell membrane?
-
Action : Computational models (e.g., based on Lipinski's Rule of Five) can provide an initial prediction. Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide direct evidence.
-
Q6: I'm observing high variability between my experimental replicates. What could be causing this?
Possible Cause & Solution Workflow:
-
Inconsistent Compound Dosing :
-
Question : Is the compound concentration consistent across all wells/animals?
-
Action : Review your pipetting technique and serial dilution scheme. Poor mixing or inaccurate pipetting of small volumes can introduce significant error. Always vortex solutions after each dilution step.
-
-
Edge Effects in Plate-Based Assays :
-
Question : Are the outlier data points consistently in the outer wells of the microplate?
-
Action : Evaporation from outer wells can concentrate the compound and media components, altering cell response. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media.
-
-
Biological Variability :
-
Question : Is the variability inherent to the biological system?
-
Action : Ensure consistent cell passage number and seeding density. For in vivo studies, use age- and weight-matched animals from a reputable supplier. Increasing the number of biological replicates (n) can help overcome inherent variability and increase statistical power.
-
Q7: My in vivo study shows unexpected toxicity or animal distress at a dose I predicted would be safe. How do I adjust?
Possible Cause & Solution Workflow:
-
Re-evaluate the MTD :
-
Question : Was the initial Maximum Tolerated Dose (MTD) study sufficiently robust?
-
Action : The MTD is a critical starting point.[11] If toxicity is observed, the dose must be lowered. Conduct a new dose-ranging study with more, closely spaced dose groups below the toxic level to identify a No Observed Adverse Effect Level (NOAEL).[13]
-
-
Assess Pharmacokinetics (PK) :
-
Question : Is the compound's exposure (in vivo concentration over time) higher than anticipated?
-
Action : Poor metabolic clearance could lead to drug accumulation and toxicity. A basic PK study measuring plasma concentration at several time points after dosing can reveal if the compound's half-life is unexpectedly long.
-
-
Consider the Dosing Regimen :
-
Question : Could the toxicity be related to peak concentration (Cmax) effects?
-
Action : Instead of a single daily bolus dose, consider splitting the total daily dose into multiple smaller doses or exploring alternative administration routes (e.g., oral gavage vs. intraperitoneal injection) that may alter the absorption profile.[13] Intermittent dosing schedules can also mitigate toxicity for some small molecules.[14][15]
-
Part 3: Core Experimental Protocols
Protocol 1: Establishing an In Vitro Dose-Response Curve
This protocol outlines the steps to determine the potency (e.g., IC₅₀/EC₅₀) of the compound in a cell-based assay.
Objective : To quantify the relationship between compound concentration and a biological response.[16]
Methodology :
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.
-
Compound Preparation :
-
Prepare a 200X final concentration stock of the highest desired dose in DMSO.
-
Perform a serial dilution series (e.g., 1:3 or 1:5) in DMSO to create concentrated stocks for each dose level.
-
Dilute each DMSO stock 1:100 into the appropriate cell culture medium to create 2X working solutions. This keeps the final DMSO concentration at a consistent 0.5%.
-
-
Dosing :
-
Remove the old medium from the cells.
-
Add an equal volume of the 2X working solutions to the appropriate wells. Include "vehicle control" (0.5% DMSO medium) and "no treatment" control wells.
-
-
Incubation : Incubate the plate for a duration relevant to the biological endpoint being measured (e.g., 24, 48, or 72 hours).
-
Assay Readout : Perform the assay to measure the biological response (e.g., cell viability via MTT, gene expression via qPCR, protein levels via ELISA).
-
Data Analysis :
-
Normalize the data: Set the vehicle control as 100% activity (or 0% inhibition) and a positive control or maximum effect dose as 0% activity (or 100% inhibition).
-
Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model, such as a four-parameter logistic (4PL) equation, to determine the IC₅₀/EC₅₀ and Hill slope.[6]
-
Table 2: Example Data Layout for Dose-Response Analysis
| Log [Compound] (M) | Response 1 | Response 2 | Response 3 | Mean Response | Normalized (%) |
|---|---|---|---|---|---|
| -9.0 (1 nM) | 0.98 | 1.01 | 0.99 | 0.993 | 99.3 |
| -8.5 (3.16 nM) | 0.95 | 0.98 | 0.96 | 0.963 | 96.3 |
| ... | ... | ... | ... | ... | ... |
| -6.0 (1 µM) | 0.15 | 0.12 | 0.18 | 0.150 | 15.0 |
| Vehicle Control | 1.00 | 1.02 | 0.98 | 1.000 | 100.0 |
Protocol 2: Conducting a Single-Dose Acute Toxicity Study for MTD Estimation In Vivo
This protocol is based on principles for preclinical safety evaluation to find an initial safe dose range.[13][17]
Objective : To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity following a single administration.[11][13]
Methodology :
-
Animal Model : Select at least one rodent species (e.g., mice or rats). Use small groups of animals (e.g., 3-5 per sex per dose group).[17]
-
Dose Selection :
-
Administration : Administer the compound via the intended clinical route (e.g., oral gavage, IV, IP). A single dose is administered at the start of the study.[17]
-
Observation Period : Monitor animals for a period of 14 days.[17]
-
Data Collection :
-
Clinical Signs : Record all signs of toxicity (e.g., changes in posture, breathing, activity, grooming), along with time of onset, duration, and severity, at regular intervals.
-
Body Weight : Measure body weight just before dosing and at regular intervals (e.g., Days 1, 3, 7, 14). Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Mortality : Record any deaths.
-
-
Terminal Procedures :
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died prematurely) to identify any macroscopic changes in organs.[17]
-
-
MTD Determination : The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of distress, or more than a 10-20% reduction in body weight. This dose is then used to guide dose selection for subsequent repeated-dose toxicity and efficacy studies.
Part 4: Visualizations & Data Workflow
Diagram 1: Workflow for In Vitro Dose Finding
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hyd… [cymitquimica.com]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. scitovation.com [scitovation.com]
- 8. youtube.com [youtube.com]
- 9. In Vitro to In Vivo Extrapolation [ntp.niehs.nih.gov]
- 10. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single dose acute toxicity studies | NC3Rs [nc3rs.org.uk]
- 12. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]
- 13. fda.gov [fda.gov]
- 14. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing intermittent dosing of oral small molecule inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Technical Support Center: Stability and Degradation of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Introduction
Welcome to the technical support guide for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. Understanding the stability and potential degradation pathways of this molecule is critical for ensuring the accuracy of experimental results, the viability of synthetic routes, and the safety and efficacy of potential pharmaceutical products.
This guide provides a detailed overview of the compound's likely chemical liabilities based on its structure, offers in-depth troubleshooting advice in a question-and-answer format, and presents standardized protocols for conducting stability and degradation studies.
Proposed Degradation Pathways
While specific degradation studies on this compound are not extensively documented in public literature, we can infer its likely degradation pathways by analyzing its core functional groups: the primary cyclopropylamine and the trifluoromethylphenyl ring.
-
Cyclopropylamine Moiety: This group is known to be susceptible to degradation, particularly through ring-opening reactions.[1][2][3] These reactions are often catalyzed by acidic conditions or oxidative stress and can lead to the formation of reactive intermediates.[4] The high ring strain of the cyclopropane ring makes it a potential site for nucleophilic attack or rearrangement.
-
Trifluoromethylphenyl Moiety: The trifluoromethyl (-CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[5][6][7] This moiety enhances the metabolic stability of many drug candidates.[5][6] However, under harsh conditions, such as strong base or high-energy photolysis, degradation can occur, potentially leading to hydrolysis of the -CF3 group to a carboxylic acid.[8]
-
Primary Amine: The primary amine is a nucleophilic center and can be susceptible to oxidation, forming corresponding N-oxides or other oxidative products, especially in the presence of oxidizing agents or metal ions.[9]
The following diagram illustrates the most probable degradation points on the molecule under various stress conditions.
Caption: Proposed degradation pathways for the parent molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my sample in a slightly basic buffer. What could it be?
Answer: This is a classic sign of degradation of the cyclopropylamine moiety. The cyclopropylamine ring is known to be susceptible to hydrolytic degradation under basic (high pH) conditions.[1] The likely degradation pathway is a ring-opening reaction, which would introduce more polar functional groups like a hydroxyl group, leading to earlier elution on a reverse-phase column.
-
Causality: The primary amine can facilitate a ring-opening cascade. The increased electron density at high pH makes the molecule more susceptible to nucleophilic attack (e.g., by hydroxide ions) or rearrangement.
-
Troubleshooting Steps:
-
Confirm pH: Immediately check the pH of your sample and buffers.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the mass of the new peak. A mass increase of +18 Da (addition of water) or other predictable fragments would strongly suggest a ring-opened product.
-
Buffer Selection: For future work, ensure your buffers are maintained at a neutral or slightly acidic pH (e.g., pH 5-7) to improve stability.
-
Question 2: My sample has developed a slight yellow tint after being left on the benchtop for a few days. Is this a concern?
Answer: Yes, a color change is often an indicator of oxidative degradation. Primary amines, like the one in your molecule, are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.[9] This process can form chromophoric (light-absorbing) species like N-oxides or imines, resulting in a colored appearance.
-
Causality: Atmospheric oxygen can react with the amine, especially when catalyzed by trace metal impurities or light, to form reactive oxygen species that lead to colored degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in amber vials or protect it from light.
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Purity Check: Analyze the discolored sample by HPLC-UV/Vis to see if new peaks have appeared, particularly those with different UV absorption profiles.
-
Question 3: What are the ideal storage conditions for this compound?
Answer: Based on its chemical structure, the following storage conditions are recommended to maximize shelf-life:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Store under Argon or Nitrogen | Prevents oxidative degradation of the primary amine. |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation. |
| Moisture | Store in a desiccator | The hydrochloride salt is hygroscopic; moisture can accelerate hydrolysis. |
Question 4: I need to perform a reaction in the presence of a strong oxidizing agent. Will my compound be stable?
Answer: It is highly likely that the compound will degrade. The primary amine is an electron-rich functional group and is a primary target for oxidation.[9] Strong oxidizing agents like hydrogen peroxide, m-CPBA, or permanganates will likely convert the amine to an N-oxide, nitro compound, or cause ring-opening/fragmentation.
-
Recommendation: If the reaction chemistry allows, consider protecting the amine group (e.g., as a Boc-carbamate or an amide) before introducing the oxidizing agent. The protecting group can be removed in a subsequent step.
Key Experimental Protocols
To properly characterize the stability of your compound, a forced degradation study is essential.[10][11][12] This involves intentionally stressing the molecule under various conditions to identify potential degradation products and establish a stability-indicating analytical method.[13]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is based on the International Council for Harmonisation (ICH) Q1A guidelines.[14][15][16]
Caption: Workflow for a comprehensive forced degradation study.
Detailed Steps:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal: Incubate a vial of the stock solution at 80°C. Also, place a sample of the solid powder in an 80°C oven.
-
Photostability: Expose a solution and a solid sample to a calibrated light source as per ICH Q1B guidelines.[14]
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours).
-
Quenching: Stop the degradation by neutralizing the sample (for acid/base stress) and/or diluting it with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
Expected Outcome: The goal is to achieve 10-30% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.[13]
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Avoiding side reactions with 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. As Senior Application Scientists, we have compiled this guide based on field-proven insights and a deep understanding of the unique chemical properties of this reagent. This document is designed to help you anticipate and troubleshoot common challenges, ensuring the success and integrity of your experiments.
Part 1: Foundational Concepts & Key Considerations
Before initiating any reaction, it is crucial to understand the inherent reactivity of this molecule. The compound is a primary amine, but its reactivity is modulated by three key structural features: the hydrochloride salt form, the sterically hindered and electronically unique cyclopropyl group, and the electron-withdrawing trifluoromethylphenyl substituent.
FAQ 1: The Hydrochloride Salt - More Than Just a Storage Form
Question: My reaction is not proceeding, or the yield is very low. I've added my electrophile, but TLC/LC-MS shows only starting material. What is the most common oversight?
Answer: The most frequent issue is the failure to adequately neutralize the hydrochloride salt. The amine is supplied as a protonated ammonium salt (R-NH3+ Cl-), which is not nucleophilic. To liberate the reactive free amine (R-NH2), you must add a suitable base.
Key Action: Ensure you add at least one full equivalent of a base to neutralize the salt, plus any additional base required to scavenge acid generated during your specific reaction (e.g., in an acylation with an acyl chloride). For many reactions, using 1.1 to 1.5 equivalents of base for the initial deprotonation is a safe starting point.
FAQ 2: Choosing the Right Base
Question: Which base should I use to deprotonate the amine hydrochloride?
Answer: The choice of base is critical and depends on the reaction conditions and the electrophile. A poorly chosen base can lead to low yields or side reactions.
-
For Acylations & Sulfonylations: Non-nucleophilic organic bases are preferred. Triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are standard choices. They are strong enough to deprotonate the ammonium salt but are too sterically hindered to compete as nucleophiles.
-
For Alkylations: Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective, particularly in polar aprotic solvents like DMF or acetonitrile. They are insoluble, which can sometimes moderate reactivity, but are strong enough for the initial deprotonation.
-
Avoid: Strong, nucleophilic bases like NaOH or KOH in protic solvents if your electrophile is sensitive to hydrolysis.
| Base | pKa (Conjugate Acid) | Typical Solvents | Key Considerations |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Standard, non-nucleophilic choice. Volatile and easy to remove. |
| DIPEA (Hünig's Base) | ~11.0 | DCM, THF, DMF | More sterically hindered than TEA; ideal when TEA might act as a nucleophile. |
| Potassium Carbonate | ~10.3 | DMF, Acetonitrile, Acetone | Mild inorganic base. Heterogeneous reaction can be slower but cleaner. |
| Sodium Bicarbonate | ~10.3 | Protic Solvents, Biphasic | Weaker base, suitable for neutralizing acid byproducts but may be insufficient for full initial deprotonation. |
Part 2: Troubleshooting Common Side Reactions
Navigating the side reactions of this amine requires a clear understanding of its potential reactivity pathways. The following guide addresses the most common issues encountered in the lab.
Caption: Troubleshooting decision tree for common reaction failures.
Issue 1: Over-alkylation in N-Alkylation Reactions
Question: I am trying to perform a mono-alkylation with an alkyl halide (e.g., methyl iodide), but I am getting a significant amount of the di-alkylated tertiary amine. How can I prevent this?
Answer: This is a classic side reaction for primary amines.[1] The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, making it more competitive for the remaining alkylating agent.
Caption: Reaction pathway illustrating competitive over-alkylation.
Strategies to Promote Mono-alkylation:
-
Stoichiometry Control: Use a significant excess of the primary amine (3 to 5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1]
-
Slow Addition: Add the alkylating agent slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the newly formed secondary amine reacting again.[1]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase selectivity by slowing down the overall reaction rate, particularly the second, often more facile, alkylation.
-
Alternative Methods: Consider reductive amination as a superior alternative for controlled mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method inherently prevents over-alkylation.[1]
Issue 2: Suspected Cyclopropyl Ring Opening
Question: My mass spectrometry results show products with unexpected masses that do not correspond to my starting material or expected product. I suspect the cyclopropyl ring is not stable. When is this a risk?
Answer: The cyclopropylamine moiety can be sensitive to cleavage, particularly under oxidative conditions involving single-electron transfer (SET).[2][3] The formation of a nitrogen-centered radical cation intermediate can trigger a rapid, irreversible ring opening to form a more stable distonic (charge and radical separated) cation radical.[2][4][5]
Caption: Proposed mechanism for oxidative cyclopropyl ring opening.
Conditions to Avoid:
-
Strong Oxidizing Agents: Avoid reagents like DDQ, CAN, or certain metabolic enzyme systems (e.g., Cytochrome P450) if ring integrity is desired.[2][3]
-
Photochemical Reactions: Be cautious in photoredox catalysis, as SET processes are common. While cyclopropyl radicals can be useful, the corresponding radical cations are prone to opening.[4][6]
-
Harsh Acidic Conditions: While generally stable, extremely harsh acidic conditions (e.g., neat strong acids at high temperatures) combined with trace oxidants could potentially promote ring-opening pathways. Research on N-cyclopropylanilines shows specific cleavage of the cyclopropyl group during nitrosation, a process that involves an amine radical cation.[3]
Troubleshooting Steps:
-
Analyze Byproducts: Use high-resolution mass spectrometry (HRMS) and NMR to characterize the unexpected products. Ring opening often leads to propionaldehyde or related three-carbon fragments.[2]
-
Degas Solvents: To minimize oxidation by dissolved oxygen, especially in sensitive reactions, sparge your solvents with an inert gas like argon or nitrogen.
-
Use Milder Reagents: If you suspect oxidation is the issue, switch to milder reaction conditions and avoid potentially oxidative reagents.
Part 3: Recommended Experimental Protocol
Standard N-Acylation with Acetyl Chloride
This protocol provides a reliable method for the N-acylation of this compound, a common transformation in drug discovery.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 2.2 eq)
-
Acetyl Chloride (1.05 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound.
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir to suspend the solid.
-
Deprotonation: Add triethylamine (2.2 eq) and stir the mixture for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exotherm from the acylation.
-
Acylation: Add acetyl chloride (1.05 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form immediately.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel if necessary.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of purifying this specific molecule. Our goal is to blend technical accuracy with practical, field-proven insights to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
This compound is a salt, which dictates its physical properties. The presence of the trifluoromethyl group increases lipophilicity, while the cyclopropylamine moiety provides a basic nitrogen atom that is protonated to form the hydrochloride salt.[1][2]
-
Salt Form: As a hydrochloride salt, it generally exhibits higher solubility in polar protic solvents (like water, methanol, ethanol) and lower solubility in nonpolar organic solvents (like hexanes, diethyl ether). This property is fundamental to purification by recrystallization.[3][4]
-
Chirality: The molecule contains a stereocenter at the C1 position of the cyclopropane ring. Therefore, it exists as a pair of enantiomers. Unless a stereospecific synthesis was performed, your material is likely a racemic mixture, which may require specialized chiral separation techniques if a single enantiomer is needed.[5]
-
Stability: The trifluoromethyl group and the cyclopropane ring are generally stable under standard purification conditions. However, like many amines, the free base form can be susceptible to oxidation over time.[6]
Q2: What are the most common impurities I might encounter after synthesis?
Impurities are typically related to the synthetic route employed. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3-(trifluoromethyl)phenylacetonitrile or cyclopropyl-related reagents.
-
Reaction Byproducts: Side products from incomplete reactions or alternative reaction pathways.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Toluene).
-
Inorganic Salts: Salts generated during the reaction or workup steps (e.g., sodium chloride).
Q3: What are the primary methods for purifying the crude product?
The most effective purification techniques for this compound are recrystallization and column chromatography. For enantiomeric separation, chiral HPLC or SFC is required.
-
Recrystallization: This is the preferred method for bulk purification of the hydrochloride salt due to its crystalline nature. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures.[7][8]
-
Column Chromatography: While possible, chromatographing the salt on silica gel can be challenging. It is often more effective to purify the free base form on silica gel and then convert it back to the hydrochloride salt.
-
Chiral Separation: To isolate individual enantiomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[9][10]
Troubleshooting and Optimization Guides
This section provides detailed solutions to specific problems you may encounter during purification.
Issue 1: Crude product is an oil or waxy solid with low purity.
-
Symptoms: After synthesis and initial workup, the product fails to solidify into a crystalline powder. TLC or NMR analysis shows significant impurities.
-
Causality: This is often due to the presence of residual solvents or non-polar impurities that inhibit crystallization. The hydrochloride salt may also be hygroscopic, absorbing atmospheric moisture.
-
Workflow for Initial Cleanup:
Caption: Initial aqueous workup workflow.
-
Detailed Protocol: Aqueous Workup
-
Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 1-2 times with a saturated sodium chloride solution (brine). This helps remove inorganic salts and some highly polar impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure. The resulting solid should be of higher purity and more amenable to recrystallization.
-
Issue 2: Recrystallization yields are low or the product "oils out".
-
Symptoms: During the cooling phase of recrystallization, the compound separates as a liquid layer instead of forming crystals, or very little solid is recovered.
-
Causality: This typically indicates a poor choice of solvent, an excessively high concentration of impurities, or cooling the solution too rapidly.[7]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting guide for recrystallization.
-
Detailed Protocol: Multi-Solvent Recrystallization
-
Dissolve the crude hydrochloride salt in a minimal amount of a "good" hot solvent (e.g., ethanol or isopropanol) in which it is highly soluble.
-
While the solution is still hot, slowly add a "poor" solvent (e.g., diethyl ether or hexanes) in which the salt is insoluble, until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (0-4°C) for several hours or overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[8]
-
| Solvent System (Good/Poor) | Purity Outcome | Yield | Notes |
| Isopropanol / Diethyl Ether | >99% | 80-90% | Excellent for forming well-defined crystals. |
| Ethanol / Hexanes | >98% | 75-85% | Good alternative, hexanes are less volatile than ether. |
| Methanol / Toluene | >98% | 70-80% | Effective but requires careful handling of solvents. |
Issue 3: Poor or no separation of enantiomers on chiral HPLC.
-
Symptoms: The chromatogram shows a single, broad peak or two poorly resolved peaks for the racemic mixture.
-
Causality: The selectivity between the chiral stationary phase (CSP) and the two enantiomers is insufficient under the chosen conditions. This can be due to an inappropriate CSP or a suboptimal mobile phase. Polysaccharide-based CSPs are often a good starting point for this class of compounds.[9][11]
-
Workflow for Chiral Method Development:
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. praxilabs.com [praxilabs.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Enhancing the Bioavailability of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride Derivatives
Introduction
Welcome to the technical support center for 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. The unique structure, featuring a trifluoromethylphenyl group, imparts properties like enhanced metabolic stability and lipophilicity, which are valuable in medicinal chemistry.[1] However, these same characteristics often present significant challenges in achieving adequate oral bioavailability, a critical factor for therapeutic efficacy.[2][3]
Common hurdles include poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, and susceptibility to efflux by transporters like P-glycoprotein (P-gp).[3][4][5] This document provides a structured approach to identifying and overcoming these barriers through a series of troubleshooting guides, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to systematically diagnose issues and implement effective solutions in your research.
Troubleshooting Guide: Addressing Poor Oral Bioavailability
This section is structured in a question-and-answer format to directly address the most common issues encountered during the preclinical development of these derivatives.
Issue 1: My compound shows very low concentration in plasma after oral administration. Where do I start?
Answer: A systematic, stepwise approach is essential to diagnose the root cause of low oral bioavailability.[4] The primary factors to investigate are solubility, permeability, and metabolic stability.
Logical Workflow for Diagnosing Bioavailability Issues
Caption: Diagnostic workflow for bioavailability issues.
Initial Steps:
-
Physicochemical Characterization: Confirm the compound's purity, pKa, and LogP. These fundamental properties govern its behavior in the gastrointestinal (GI) tract.
-
In Vitro Assessment: Conduct parallel in vitro experiments to assess solubility, permeability, and metabolic stability. This trifecta of tests will typically pinpoint the primary rate-limiting factor.[4]
Issue 2: My compound has poor aqueous solubility. How can I improve it?
Answer: Poor solubility in GI fluids is a very common challenge for lipophilic molecules containing a trifluoromethylphenyl group.[1][3] The goal is to enhance the dissolution rate and/or the concentration of the dissolved drug at the site of absorption.[3]
Potential Causes & Solutions:
-
High Crystallinity (Lattice Energy): The crystalline form of a drug can be highly stable and thus slow to dissolve.[6]
-
Solution: Amorphous Solid Dispersions (ASDs). By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, you can achieve a higher energy state, which leads to significantly increased apparent solubility (5 to 100-fold) and faster dissolution.[7][8][9] This is a highly effective and widely used strategy.[10][11]
-
-
High Lipophilicity: The compound may prefer to remain in a solid or oily state rather than dissolving in the aqueous GI fluid.
-
Solution 1: Lipid-Based Formulations. Incorporating the drug into inert lipid vehicles like oils and surfactants can improve solubilization in the GI tract.[13][14] Self-emulsifying drug delivery systems (SEDDS) are particularly effective, as they form fine microemulsions upon contact with GI fluids, enhancing drug dissolution and absorption.[2][13]
-
Solution 2: Cyclodextrin Complexation. Cyclodextrins have a lipophilic inner cavity that can encapsulate your hydrophobic compound, while their hydrophilic exterior improves interaction with water, thereby increasing solubility.[2][14][15]
-
Solution 3: Particle Size Reduction. Reducing the particle size to the micron or nano-scale (micronization or nanosuspensions) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[13][16][17]
-
Issue 3: My compound is soluble but still shows poor absorption. Could it be a permeability issue?
Answer: Yes. If solubility is adequate, the next barrier is the intestinal epithelium. The compound must be able to pass through the cell membrane to reach systemic circulation.[5]
Potential Causes & Solutions:
-
Low Passive Permeability: The molecule's physicochemical properties (e.g., high polarity, large size) may prevent it from efficiently diffusing across the lipid cell membranes.
-
Solution: Prodrug Approach. This is a powerful strategy where the parent molecule is chemically modified to create a more permeable version (the prodrug).[18][19] The prodrug crosses the intestinal barrier and is then converted back to the active parent drug by enzymes in the blood or tissues.[16][20] For cyclopropanamine derivatives, the primary amine group is an excellent handle for creating bioreversible linkages, such as esters or carbamates, to temporarily increase lipophilicity.[21]
-
-
Active Efflux: The compound may be a substrate for efflux transporters, most notably P-glycoprotein (P-gp).[4] P-gp is an ATP-dependent pump located on the apical (luminal) side of intestinal cells that actively transports drugs back into the GI lumen, limiting net absorption.[22][23][24][25]
-
How to Confirm: Use a bidirectional Caco-2 permeability assay. If the transport from the basolateral-to-apical (B-A) direction is significantly higher than the apical-to-basolateral (A-B) direction (Efflux Ratio > 2), it indicates active efflux.[26][27]
-
Solution: Co-administer a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.[4][28] A significant increase in A-B transport confirms P-gp involvement. For in vivo studies, some formulation excipients can also inhibit P-gp.[4]
-
Issue 4: My compound disappears quickly in vitro and in vivo. Is this first-pass metabolism?
Answer: It is highly likely. Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation is known as first-pass metabolism and is a major cause of low oral bioavailability.[4][5]
Potential Causes & Solutions:
-
High Intrinsic Clearance: The compound is rapidly metabolized by enzymes, primarily Cytochrome P450s (CYPs) in the liver and gut wall.
-
How to Confirm: Assess the compound's stability in liver microsomes or S9 fractions.[4] Rapid degradation is indicative of high intrinsic clearance.
-
Solution 1: Prodrug Approach. A prodrug can be designed to mask the part of the molecule that is most susceptible to metabolic attack.[18][29] Once absorbed, the prodrug is cleaved to release the active compound.
-
Solution 2: Deuteration. In some cases, strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium can slow the rate of enzymatic cleavage (the "kinetic isotope effect"), thereby reducing metabolic clearance.
-
Solution 3: Co-administration with Inhibitors (Research Phase). In preclinical studies, co-dosing with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) can help confirm that metabolism is the primary barrier. Note: This is a research tool, not a clinical strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound? A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6] It helps predict a drug's in vivo absorption characteristics.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability (Bioavailability is dissolution rate-limited)
-
Class III: High Solubility, Low Permeability (Bioavailability is permeability-limited)
-
Class IV: Low Solubility, Low Permeability (Significant challenges for oral delivery) Your 1-(3-(trifluoromethyl)phenyl)cyclopropanamine derivative is likely a BCS Class II or IV compound, meaning solubility enhancement is a critical first step.[3]
Q2: What is a Caco-2 permeability assay? A2: The Caco-2 assay is a widely used in vitro model for predicting human drug absorption.[28][30] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured, differentiate to resemble the epithelial cells of the small intestine, complete with tight junctions and active transporters like P-gp.[27][28][31][32] It is a valuable tool for assessing permeability and identifying potential efflux liabilities.[26][33][34][[“]]
Q3: How do I choose between spray drying and hot-melt extrusion for making an ASD? A3: The choice depends on the thermal stability of your compound.
-
Spray Drying is suitable for both heat-sensitive and heat-stable compounds as it involves dissolving the drug and polymer in a solvent and then rapidly evaporating the solvent.[12]
-
Hot-Melt Extrusion (HME) is a solvent-free process that uses heat and pressure to mix the drug and polymer. It is only suitable for compounds that are stable at the required processing temperatures (typically above their melting point).[9][12]
Q4: Can a single formulation strategy solve multiple problems, like low solubility and P-gp efflux? A4: Yes, some strategies can have dual benefits. For example, lipid-based formulations like SEDDS can improve solubility while also inhibiting P-gp and reducing first-pass metabolism by promoting lymphatic transport, which bypasses the liver initially.[4]
Data Summary: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Key Advantages | Key Disadvantages / Challenges |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility and dissolution rate by converting the drug to a high-energy amorphous form.[7][9] | 2 to 50-fold | High drug loading possible; established manufacturing processes (HME, Spray Drying).[9] | Potential for physical instability (recrystallization) during storage; requires careful polymer selection.[7] |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, forming a microemulsion in the GI tract to enhance absorption.[2][13] | 2 to 20-fold | Can also reduce food effects and first-pass metabolism; suitable for highly lipophilic drugs.[4] | Potential for GI side effects; drug may precipitate upon dilution; complex formulation development. |
| Particle Size Reduction (Nanosuspension) | Increases surface area according to the Noyes-Whitney equation, leading to a faster dissolution rate.[16][17] | 2 to 10-fold | Applicable to a wide range of drugs; relatively simple concept. | High energy process; risk of particle aggregation; physical instability of the suspension.[17] |
| Prodrug Synthesis | Covalently modifies the drug to improve permeability or mask metabolic sites.[18][19] | Highly variable (2 to >100-fold) | Can overcome multiple barriers simultaneously (permeability, metabolism); enables targeted delivery.[20] | Requires significant medicinal chemistry effort; conversion to active drug must be efficient in vivo; potential for toxicity from the promoiety.[29] |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol provides a lab-scale method for screening drug-polymer combinations.
Materials:
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl derivative ("API")
-
Polymer carrier (e.g., Soluplus®, PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone) capable of dissolving both API and polymer
-
Rotary evaporator, vacuum oven
Method:
-
Dissolution: Dissolve both the API and the polymer carrier in the organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).[4] Ensure complete dissolution to form a clear solution.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a controlled temperature (e.g., 40°C) to avoid thermal degradation.[4]
-
Drying: A thin film will form on the flask wall. Scrape this film and transfer it to a vacuum oven. Dry overnight at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
-
Characterization (QC Checkpoints):
-
Visual: The final product should be a glassy, transparent, or translucent solid.
-
Differential Scanning Calorimetry (DSC): Run a DSC scan. The absence of a sharp melting peak (endotherm) corresponding to the crystalline API confirms its amorphous state.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern should show a broad "halo" and no sharp Bragg peaks, confirming the absence of crystallinity.
-
-
Performance Test: Evaluate the dissolution profile of the ASD compared to the crystalline API in simulated gastric and intestinal fluids.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is used to determine the apparent permeability (Papp) and efflux ratio (ER) of a compound.
Workflow for Caco-2 Permeability Assay
Caption: Step-by-step Caco-2 assay workflow.
Method:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell filter inserts and cultured for ~21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[26]
-
Monolayer Integrity Check (QC): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions.[28][36] Any inserts not meeting the threshold (e.g., ≥200 Ω·cm²) should be discarded.[36]
-
Transport Experiment:
-
Rinse the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For Apical-to-Basolateral (A→B) transport: Add the test compound solution to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[36]
-
For Basolateral-to-Apical (B→A) transport: Add the test compound solution to the basolateral chamber and drug-free buffer to the apical chamber.[27][36]
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[28] At the end of the incubation, take samples from the receiver chamber for analysis.
-
Quantification: Analyze the concentration of the compound in the receiver chamber samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[27]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is indicative of active efflux.[26][27]
-
References
- 1. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. contractpharma.com [contractpharma.com]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seppic.com [seppic.com]
- 10. lonza.com [lonza.com]
- 11. Item - Enhancement of dissolution performance of amorphous solid dispersions by plasticization - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. pharm-int.com [pharm-int.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharm-int.com [pharm-int.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 20. mdpi.com [mdpi.com]
- 21. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 25. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Caco-2 Permeability | Evotec [evotec.com]
- 28. enamine.net [enamine.net]
- 29. acs.org [acs.org]
- 30. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 31. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 34. Cell-based in vitro models for predicting drug permeability | Semantic Scholar [semanticscholar.org]
- 35. consensus.app [consensus.app]
- 36. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Safe Handling of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Welcome to the technical support center for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and use of this compound. Our goal is to combine technical accuracy with practical advice to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Core Safety Protocols & Handling Procedures
1-(3-(Trluoromethyl)phenyl)cyclopropanamine hydrochloride is a compound primarily used in pharmaceutical research and development as a key intermediate in the synthesis of various bioactive molecules.[1] While specific toxicological properties are not extensively documented, the presence of the trifluoromethyl group and the cyclopropanamine moiety necessitates careful handling. Similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
Proper PPE is your first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling 1-(3-(Trluoromethyl)phenyl)cyclopropanamine hydrochloride.
| Body Part | Protection | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required to protect against dust particles and splashes. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, and immediately after any known contamination. Do not wear gloves outside of the laboratory. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. Ensure sleeves are not rolled up to provide maximum skin coverage. |
| Respiratory | Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3][6] |
Engineering Controls
Your work environment plays a critical role in mitigating exposure risks.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][3][7] This is crucial to minimize the risk of inhaling fine dust particles.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[8]
Storage and Handling
Correct storage and handling procedures are essential to maintain the compound's integrity and prevent accidental exposure.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][9] Store away from incompatible materials such as strong oxidizing agents.[3]
-
Handling: Avoid the formation of dust and aerosols.[9] When weighing or transferring the solid, do so carefully within a fume hood. Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in areas where chemicals are handled.[10] Wash hands thoroughly after handling.[2][3][7]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][11] Remove contact lenses if present and easy to do.[2][11] Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing.[2][12] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] If skin irritation occurs, seek medical advice.[2][7] |
| Inhalation | Move the person to fresh air.[2][11] If breathing is difficult, give oxygen.[2][11] If not breathing, give artificial respiration.[2][11] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[11][12] Rinse mouth with water.[2][11] Never give anything by mouth to an unconscious person.[11][12] Call a physician or poison control center immediately.[11] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I'm having difficulty dissolving the compound in my desired solvent. What should I do?
A1: Solubility can be a challenge. First, consult the compound's technical data sheet for recommended solvents. If that information is unavailable, consider the following systematic approach:
-
Solvent Polarity: Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, DMF).
-
pH Adjustment: As this is a hydrochloride salt, its solubility is likely pH-dependent. In aqueous solutions, solubility may be enhanced at a lower pH. Conversely, to dissolve the free base form, you may need to carefully add a base to increase the pH.
-
Gentle Heating: Gentle warming and sonication can aid dissolution. However, be cautious as excessive heat may degrade the compound. Always perform a small-scale test to check for thermal stability.
-
Co-solvents: A mixture of solvents can sometimes be effective. For example, a small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent can improve solubility.
Q2: I've noticed the solid material has changed color/consistency after being stored for some time. Is it still usable?
A2: A change in physical appearance can indicate degradation or moisture absorption. To assess the compound's integrity:
-
Purity Analysis: The most reliable way to determine usability is to re-analyze the material's purity using techniques like HPLC, LC-MS, or NMR.[13]
-
Moisture Contamination: If the material has become clumpy or sticky, it may have absorbed moisture. Storing the compound in a desiccator may help.
-
Proper Storage Review: Ensure the compound has been stored according to the supplier's recommendations, which typically involve a cool, dry, and well-ventilated environment with the container tightly sealed.[2][3][9]
Q3: I suspect a small spill of the solid compound inside the fume hood. What is the correct cleanup procedure?
A3: For small spills within a fume hood, follow these steps:
-
Ensure Safety: Wear your full PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Prevent further spread of the dust.
-
Cleanup: Carefully sweep up the solid material using a soft brush and dustpan or a vacuum cleaner equipped with a HEPA filter.[2] Avoid actions that could generate more dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.[2][3]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Be mindful not to use a solvent that could react with the compound.
-
Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste according to your institution's guidelines.[2][14]
Q4: Can I work with this compound on an open bench if I am only handling very small quantities?
A4: No. It is strongly recommended that all manipulations of this compound, regardless of quantity, are performed inside a certified chemical fume hood.[2][3][6] The trifluoromethyl group and the amine functionality present potential inhalation hazards, and even small amounts of fine powder can become airborne.
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with this compound?
A: Based on data from similar compounds, the primary hazards are irritation to the skin, eyes, and respiratory system.[2][3][4][5] Ingestion may be harmful. It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions.
Q: What is the appropriate method for disposing of waste containing this compound?
A: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.[2][3] Disposal must be carried out by a licensed disposal company in accordance with local, state, and federal regulations.[3][12] Do not dispose of this compound down the drain.[2][3]
Q: Are there any known incompatibilities I should be aware of?
A: While specific reactivity data for this compound is limited, it is prudent to avoid strong oxidizing agents.[3] As a hydrochloride salt of an amine, it may also be incompatible with strong bases, which could liberate the free amine.
Q: What should I do in case of a fire involving this compound?
A: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[11] Firefighters should wear self-contained breathing apparatus.[11][12]
Visualized Workflows
Safe Weighing and Handling Workflow
Caption: Workflow for the safe weighing and handling of the compound.
Emergency First Aid for Eye Contact
Caption: Emergency response workflow for eye contact with the compound.
References
- 1. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2988133-33-9 Cas No. | 1-(((3-(Trifluoromethyl)phenyl)sulfonyl)methyl)cyclopropanamine hydrochloride | Matrix Scientific [matrixscientific.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]
- 14. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride and Other Phenylcyclopropanamines for Researchers
For drug development professionals and researchers in neuroscience and oncology, the phenylcyclopropanamine scaffold represents a privileged structure with a rich history and diverse therapeutic potential. From the established monoamine oxidase (MAO) inhibitor tranylcypromine to novel inhibitors of lysine-specific demethylase 1 (LSD1), this chemical class continues to yield compounds with significant biological activity. This guide provides an in-depth comparison of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride with other key phenylcyclopropanamine analogs, focusing on their structure-activity relationships (SAR), and the experimental methodologies required for their evaluation.
Introduction: The Phenylcyclopropanamine Core and the Significance of the Trifluoromethyl Moiety
Phenylcyclopropanamines are characterized by a phenyl ring attached to a cyclopropylamine group. The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a non-selective, irreversible inhibitor of monoamine oxidases A and B (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] This inhibitory action leads to increased levels of serotonin, norepinephrine, and dopamine in the brain, underlying its use as an antidepressant.[3] However, the therapeutic applications of this scaffold have expanded beyond MAO inhibition, with recent research highlighting its potential as an inhibitor of LSD1, an enzyme implicated in various cancers.[4][5][6]
The subject of this guide, this compound, introduces a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring. The -CF3 group is a bioisostere of a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of the molecule.[7] These properties can profoundly influence a compound's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.[7] This guide will explore the expected impact of this substitution in comparison to other phenylcyclopropanamine derivatives.
Comparative Analysis: Structure, Activity, and Selectivity
The biological activity of phenylcyclopropanamines is highly dependent on the substitution pattern on both the phenyl ring and the cyclopropylamine moiety.
Monoamine Oxidase (MAO) Inhibition
MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[8] Selective inhibitors of MAO-A are typically used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[9]
Structure-Activity Relationship for MAO Inhibition:
-
Unsubstituted Phenyl Ring (Tranylcypromine): Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B.[1] It acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of the enzyme.[10]
-
Electron-Withdrawing Groups on the Phenyl Ring: The presence of electron-withdrawing groups, such as the trifluoromethyl group in 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, can influence the potency and selectivity of MAO inhibition. Studies on related compounds have shown that electron-withdrawing substituents on the phenyl ring can enhance the inhibitory potency against MAO-B.[11]
-
Fluorination of the Cyclopropane Ring: Direct fluorination of the cyclopropane ring has been shown to increase the inhibitory activity towards both MAO-A and MAO-B.[12]
Expected Performance of this compound:
Based on the established SAR, the 3-trifluoromethyl substitution is anticipated to enhance the MAO inhibitory potency of the phenylcyclopropanamine scaffold, potentially with some selectivity towards MAO-B. However, without direct experimental data, this remains a hypothesis to be tested.
Table 1: Comparative MAO Inhibition Data for Selected Phenylcyclopropanamines
| Compound | Substitution | MAO-A Inhibition | MAO-B Inhibition | Selectivity | Reference |
| Tranylcypromine | Unsubstituted | IC50: ~µM range | IC50: ~µM range | Non-selective | [13] |
| 4-Fluorotranylcypromine | 4-Fluoro | More potent than tranylcypromine | Slightly more potent than tranylcypromine | Non-selective | [14][15] |
| 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 3-Trifluoromethyl | Data not available | Data not available | To be determined |
Note: IC50 values are highly dependent on assay conditions. The provided information is for comparative purposes.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a flavin-dependent demethylase that plays a critical role in transcriptional regulation and is a promising target in oncology.[4] Tranylcypromine has been identified as an inhibitor of LSD1, and this has spurred the development of more potent and selective phenylcyclopropanamine-based LSD1 inhibitors.[1][10][16]
Structure-Activity Relationship for LSD1 Inhibition:
-
Tranylcypromine: Serves as a scaffold for the design of LSD1 inhibitors. It inhibits LSD1 with an IC50 in the low micromolar range.[17]
-
Derivatives with Enhanced Potency: Structural modifications of tranylcypromine have led to derivatives with significantly improved LSD1 inhibitory activity. For instance, compound S2101, a derivative of tranylcypromine, exhibited stronger LSD1 inhibition than its parent compound.[5][12]
Expected Performance of this compound:
The trifluoromethyl group could potentially enhance the interaction with the LSD1 active site, leading to improved inhibitory potency. The increased lipophilicity may also contribute to better cell permeability.
Table 2: Comparative LSD1 Inhibition Data
| Compound | Substitution | LSD1 Inhibition (kinact/KI) | Reference |
| Tranylcypromine (2-PCPA) | Unsubstituted | 44 M⁻¹s⁻¹ | [1] |
| Compound S2101 | Derivative of 2-PCPA | 4560 M⁻¹s⁻¹ | [5][12] |
| 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 3-Trifluoromethyl | Data not available |
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with other phenylcyclopropanamines, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting MAO-A and MAO-B.
Principle: The activity of MAO is measured by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate, such as kynuramine.[18] The H₂O₂ produced can be detected using a fluorometric or colorimetric probe.
Experimental Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a solution of kynuramine in assay buffer.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the diluted enzyme to the wells of a microplate.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine solution.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Pharmacokinetic Profiling
Understanding the pharmacokinetic properties of a compound is crucial for its development as a therapeutic agent.
Key Parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Experimental Approach:
-
In Vivo Administration: Administer the test compound to laboratory animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Analysis: Quantify the concentration of the test compound in plasma using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to calculate the key parameters.
Table 3: Representative Pharmacokinetic Parameters of Tranylcypromine
| Parameter | Value | Reference |
| Half-life (t½) | ~2.5 hours | [17] |
| Tmax | 1-2 hours | [7][17] |
Note: These values can vary between individuals and experimental conditions.
Synthesis of Phenylcyclopropanamine Derivatives
The synthesis of phenylcyclopropanamines can be achieved through various routes. A common approach involves the cyclopropanation of a substituted styrene or cinnamic acid derivative.
General Synthetic Scheme:
Caption: General synthetic route to phenylcyclopropanamines.
For the synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, a plausible route would start from 3-(trifluoromethyl)styrene or a related derivative, followed by cyclopropanation and subsequent conversion of a functional group to the amine.[11][19]
Conclusion and Future Directions
This compound is a promising but understudied member of the phenylcyclopropanamine class. Based on established structure-activity relationships, the introduction of the 3-trifluoromethylphenyl moiety is anticipated to modulate its biological activity, potentially enhancing its potency as an inhibitor of MAO-B and/or LSD1.
To fully elucidate its therapeutic potential, further research is imperative. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its pharmacological and pharmacokinetic properties. Direct comparative studies with tranylcypromine and other key analogs will be crucial in defining its unique profile and identifying its most promising therapeutic applications. The continued exploration of the phenylcyclopropanamine scaffold, guided by a deep understanding of its SAR, holds significant promise for the discovery of novel therapeutics for a range of challenging diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of monoamine oxidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anti-cancer potential of potent peripheral MAOA inhibitors designed to limit blood:brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Analogs as Monoamine Transporter Ligands
This guide provides a comprehensive framework for comparing the efficacy of novel analogs of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a compound of significant interest in medicinal chemistry due to its structural motifs that suggest potential interaction with neurotransmitter systems.[1] The core structure, featuring a trifluoromethylphenyl group, is known to enhance metabolic stability and lipophilicity, properties that are valuable in the design of central nervous system (CNS) therapeutics.[1][2] This document outlines the critical experimental workflows, provides illustrative data for a hypothetical series of analogs, and explains the scientific rationale behind each step, enabling researchers to design and interpret their own structure-activity relationship (SAR) studies.
The primary mechanism of action explored for this class of compounds is the inhibition of monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are crucial for regulating neurotransmission, and their modulation is a key strategy in treating a wide range of psychiatric and neurological disorders.[4][5]
Rationale for Analog Development
The development of analogs of a lead compound like 1-(3-(trifluoromethyl)phenyl)cyclopropanamine (Parent Compound) is driven by the goal of optimizing its pharmacological profile. Key objectives include:
-
Improving Potency: Increasing the affinity and/or functional inhibition at the desired molecular target(s).
-
Enhancing Selectivity: Modulating the affinity for DAT, SERT, and NET to achieve a desired profile, such as a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI).[5][6]
-
Optimizing Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the CNS at therapeutic concentrations.
For this guide, we will consider three hypothetical analogs to illustrate the comparative process:
-
Analog A: The trifluoromethyl (CF₃) group is moved from the meta (3) to the para (4) position on the phenyl ring.
-
Analog B: A chlorine (Cl) atom is added to the para (4) position of the phenyl ring.
-
Analog C: The cyclopropylamine is N-methylated.
Experimental Workflow for Efficacy Comparison
A tiered screening approach is the most efficient method for evaluating novel analogs. The process begins with high-throughput in vitro assays to determine molecular interactions and progresses to more complex functional and in vivo assays for the most promising candidates.
Caption: A tiered experimental workflow for evaluating novel monoamine transporter ligands.
Methodologies and Protocols
Scientific integrity requires the use of validated, reproducible protocols. The methods described below are standard in the field for characterizing monoamine reuptake inhibitors.[4][7]
Radioligand Binding Assays
Causality: This assay is the first step to determine if a compound physically interacts with the target transporters. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter binding site.[8] The result, the inhibition constant (Ki), is a measure of the compound's binding affinity. A lower Ki value indicates higher binding affinity.
Protocol: Competitive Radioligand Binding Assay [9][10]
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein), a specific radioligand, and varying concentrations of the test compound.
-
For DAT: Use [³H]WIN 35,428.
-
For SERT: Use [³H]citalopram.
-
For NET: Use [³H]nisoxetine.[4]
-
-
Incubation: Incubate the plates for 60-120 minutes at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.[10]
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate Ki values from the IC₅₀ values (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
Causality: While binding shows interaction, it doesn't confirm function. This assay directly measures the compound's ability to block the primary function of the transporter: reuptaking neurotransmitters from the synaptic cleft.[3] The result, the IC₅₀ value, quantifies the functional potency of the compound as an inhibitor.
Protocol: Radiolabeled Monoamine Uptake Assay [4][11]
-
Cell Culture: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates.[3]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for 5-10 minutes.[7][12]
-
Initiation: Initiate neurotransmitter uptake by adding a solution containing a radiolabeled monoamine substrate.
-
For DAT: [³H]dopamine.
-
For SERT: [³H]serotonin (5-HT).
-
For NET: [³H]norepinephrine.[4]
-
-
Termination: After a short incubation period (1-5 minutes), rapidly terminate uptake by washing the cells with ice-cold buffer.[7][12]
-
Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Plot the inhibition of uptake against the test compound concentration to determine the IC₅₀ value.
Comparative Efficacy Data (Illustrative)
The data presented below are hypothetical and for illustrative purposes only. They are designed to demonstrate how experimental results are tabulated to facilitate SAR analysis.
Table 1: In Vitro Profile of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine and Analogs
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) | Selectivity Ratio (SERT/DAT) |
| Parent | DAT | 150 | 210 | 0.5 |
| SERT | 75 | 98 | ||
| NET | 250 | 310 | ||
| Analog A | DAT | 350 | 450 | 0.2 |
| (4-CF₃) | SERT | 70 | 95 | |
| NET | 300 | 380 | ||
| Analog B | DAT | 25 | 35 | 8.6 |
| (3-CF₃, 4-Cl) | SERT | 215 | 300 | |
| NET | 180 | 240 | ||
| Analog C | DAT | 130 | 190 | 0.4 |
| (N-Methyl) | SERT | 55 | 75 | |
| NET | 200 | 250 |
Structure-Activity Relationship (SAR) Analysis
-
Parent Compound: Shows moderate, relatively balanced affinity for all three transporters, with a slight preference for SERT over DAT and NET. This profile might be characteristic of a triple reuptake inhibitor.[5]
-
Analog A (4-CF₃): Moving the electron-withdrawing CF₃ group to the para position significantly decreases affinity and potency at DAT. This suggests that the binding pocket of DAT is sensitive to substitution at the 4-position, possibly due to steric hindrance.[6]
-
Analog B (3-CF₃, 4-Cl): The addition of a chlorine atom at the para position dramatically increases affinity and potency for DAT while decreasing it for SERT. This modification substantially improves DAT selectivity, shifting the profile from a TRI-like compound to a more dopamine-selective inhibitor.
-
Analog C (N-Methyl): N-methylation slightly improves affinity and potency at SERT and NET while having a minimal effect on DAT. This modification is a common strategy in medicinal chemistry and can also influence properties like blood-brain barrier penetration.
Caption: Mechanism of action for monoamine reuptake inhibitors at the synapse.
In Vivo Evaluation of Lead Candidates
Based on the illustrative in vitro data, Analog B emerges as a promising candidate for further development as a DAT-selective agent. The next logical step is to assess its in vivo properties.
Locomotor Activity
Causality: Compounds that increase dopamine levels in brain regions associated with motor control, such as the nucleus accumbens, often increase spontaneous locomotor activity in rodents.[13] This assay provides an initial in vivo indication that the compound is brain-penetrant and engages its target to produce a physiological effect.[14]
Protocol: Rodent Locomotor Activity Test
-
Acclimation: Acclimate mice or rats to the testing environment (e.g., an open-field arena equipped with infrared beams).
-
Administration: Administer the test compound (e.g., Analog B) or vehicle via a relevant route (e.g., intraperitoneal injection or oral gavage).
-
Data Collection: Place the animal in the arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).
-
Analysis: Compare the activity of the drug-treated group to the vehicle-treated group. A significant increase in locomotion suggests a psychostimulant, dopamine-enhancing effect.[15]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of novel chemical analogs targeting monoamine transporters. By employing a tiered screening process that begins with in vitro binding and functional assays, researchers can efficiently identify compounds with desired potency and selectivity profiles. The illustrative SAR analysis of hypothetical analogs demonstrates how specific structural modifications can profoundly alter pharmacological activity. Promising candidates, such as the DAT-selective Analog B , can then be advanced to in vivo models to confirm CNS target engagement and evaluate behavioral effects. This structured methodology, grounded in established protocols, ensures the generation of reliable and interpretable data crucial for modern drug discovery.
References
- 1. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 2. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 13. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 14. The effects of serotonin reuptake inhibitors on locomotor activity in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antidepressant Screening Demonstrated Non-Monotonic Responses to Amitriptyline, Amoxapine and Sertraline in Locomotor Activity Assay in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Derivatives as Monoamine Oxidase Inhibitors
For researchers and drug development professionals navigating the complex landscape of neurotherapeutics, the 1-(3-(trifluoromethyl)phenyl)cyclopropanamine scaffold represents a promising starting point for the design of potent and selective monoamine oxidase (MAO) inhibitors. This guide provides an in-depth comparison of derivatives based on this core structure, elucidating the critical relationships between chemical modifications and biological activity. By synthesizing experimental data from authoritative sources, we will explore the nuances of substituent effects on potency and selectivity for MAO-A and MAO-B, offering field-proven insights to inform future drug discovery efforts.
Introduction: The Significance of the 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Scaffold
Monoamine oxidases (MAO) are crucial enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Their two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] The cyclopropylamine moiety is a classic pharmacophore for MAO inhibitors, with the parent compound, tranylcypromine, being a clinically used antidepressant.[] The introduction of a trifluoromethylphenyl group, particularly with the trifluoromethyl (CF3) substituent at the meta-position, offers a powerful tool to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the active sites of MAO-A and MAO-B.
The rationale behind focusing on the 3-(trifluoromethyl)phenyl substitution stems from established principles in medicinal chemistry. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of the amine and the electronic nature of the phenyl ring, impacting binding affinity.[3] Furthermore, its lipophilicity can enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs. This guide will dissect the available data to provide a clear picture of how modifications to this scaffold impact its inhibitory profile.
Core Structure and Key Modification Points
The fundamental structure of the compounds discussed in this guide is 1-(3-(trifluoromethyl)phenyl)cyclopropanamine. The key points for chemical modification to explore the structure-activity relationship (SAR) are highlighted in the diagram below.
Caption: Key modification points on the 1-(3-(trifluoromethyl)phenyl)cyclopropanamine scaffold.
Comparative Analysis of Inhibitory Potency and Selectivity
| Compound/Derivative | R1 (Amine) | R2 (Aromatic Ring) | R3 (Cyclopropane Ring) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Tranylcypromine | H | H | H | ~7.7 | ~3.8 | ~0.5 | [4] |
| trans-2-Fluoro-2-phenylcyclopropylamine | H | H | 2-Fluoro | Potent (qualitative) | Potent (qualitative) | - | [3] |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | H | H | 2-Fluoro | More potent than (1R,2R) | More potent than (1R,2R) | - | [3] |
| para-Chloro-trans-2-fluoro-2-phenylcyclopropylamine | H | 4-Cl | 2-Fluoro | Increased inhibition | Increased inhibition | - | [3] |
| para-Fluoro-trans-2-fluoro-2-phenylcyclopropylamine | H | 4-F | 2-Fluoro | Increased inhibition | Increased inhibition | - | [3] |
| Pyridazinone Derivative (TR7) | - | 3-CF3 | - | >40 | 1.83 | >21.8 | [5] |
| Pyridazinone Derivative (TR16) | - | 3-CF3, 4-Cl | - | >40 | 0.17 | >235.29 | [5] |
| Chalcone Analog (FBZ13) | - | 3-CF3, 4-Br | - | Weak Inhibition | Potent (qualitative) | High for MAO-B | [6] |
Key Insights from the Comparative Data:
-
Impact of Trifluoromethyl Group: The presence of a trifluoromethyl group on the phenyl ring, as seen in the pyridazinone and chalcone derivatives, is associated with potent MAO-B inhibition.[5][6] This aligns with the principle that electron-withdrawing substituents can enhance inhibitory activity.[3]
-
Aromatic Substitution: Further substitution on the trifluoromethylphenyl ring can significantly enhance potency and selectivity. For instance, the addition of a para-chloro group to the pyridazinone scaffold (TR16 vs. TR7) dramatically increased MAO-B inhibitory activity and selectivity.[5] This suggests that exploring substitutions at the R2 position of the 1-(3-(trifluoromethyl)phenyl)cyclopropanamine core is a critical avenue for optimization.
-
Cyclopropane Substitution: Fluorination of the cyclopropane ring (R3 position) has been shown to increase inhibitory activity towards both MAO-A and MAO-B in 2-phenylcyclopropylamine analogs.[3] The stereochemistry of this substitution is also crucial, with the (1S,2S)-enantiomer being more potent.[3] This highlights the importance of stereoselective synthesis in developing highly active compounds.
-
Amine Substitution (R1): While the table primarily features primary amines, modifications at this position are known to influence activity. N-alkylation can alter selectivity and potency, and this remains a key area for further exploration within the 1-(3-(trifluoromethyl)phenyl)cyclopropanamine series.
Experimental Protocols for In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies used for their generation. Below is a detailed, step-by-step protocol for a common in vitro assay used to determine the inhibitory potency of compounds against MAO-A and MAO-B.
Fluorometric Monoamine Oxidase Inhibition Assay
This protocol is adapted from established methods and is suitable for determining the half-maximal inhibitory concentration (IC50) of test compounds.[1]
Principle: This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a non-fluorescent probe (e.g., Amplex Red) to produce the highly fluorescent resorufin, which can be quantified. A decrease in the rate of fluorescence increase indicates MAO inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.[5]
-
Fluorogenic probe: Amplex Red
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a stock solution of the substrate (e.g., p-tyramine) in ultrapure water.
-
Prepare a working solution of the fluorogenic probe and HRP in assay buffer.
-
Prepare serial dilutions of the test compounds and positive controls in DMSO, followed by dilution in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the test compound dilutions or positive controls to the respective wells.
-
Add the diluted MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate and probe/HRP mixture to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~585 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices
-
Choice of Recombinant Human Enzymes: Using recombinant human MAO-A and MAO-B ensures high purity and consistency, eliminating confounding variables from other cellular components present in tissue homogenates. This provides a direct measure of the compound's interaction with the human target enzymes.
-
Pre-incubation Step: The pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial, especially for irreversible or time-dependent inhibitors. This step allows the inhibitor to bind to the enzyme and exert its effect, leading to a more accurate determination of its potency.
-
Kinetic Measurement: Measuring the fluorescence kinetically over time provides a more robust assessment of enzyme activity compared to a single endpoint measurement. It allows for the calculation of initial reaction rates, which are less susceptible to artifacts such as substrate depletion or product inhibition.
-
Use of Positive Controls: Including known selective inhibitors like clorgyline for MAO-A and pargyline/selegiline for MAO-B is essential for assay validation.[1] It confirms that the assay is performing as expected and provides a benchmark against which the potency of the test compounds can be compared.
Conclusion and Future Directions
The 1-(3-(trifluoromethyl)phenyl)cyclopropanamine scaffold holds considerable promise for the development of novel MAO inhibitors. The available data strongly suggest that the trifluoromethyl group at the meta-position of the phenyl ring is a favorable substitution for achieving potent MAO-B inhibition. Further optimization through substitutions on the aromatic ring and the cyclopropane ring, guided by the principles of structure-activity relationships, is likely to yield compounds with enhanced potency and selectivity. The stereochemistry of these modifications should also be a key consideration in the design and synthesis of new analogs. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of these novel compounds, ensuring the generation of reliable and reproducible data to drive drug discovery programs forward. Future research should focus on systematic explorations of the chemical space around this scaffold to fully delineate the SAR and identify lead candidates for further preclinical development.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride Derivatives as LSD1 Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of novel compounds derived from 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a key scaffold for potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). As an epigenetic modulator, LSD1 is a compelling therapeutic target, particularly in oncology, and the accurate characterization of inhibitor binding is paramount for advancing drug discovery programs.
This guide eschews a rigid template in favor of a narrative that mirrors the logical flow of a rigorous scientific investigation. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The Central Role of LSD1 in Cellular Signaling and Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[1][2] By erasing these activating marks, LSD1 generally acts as a transcriptional co-repressor.[1][2] Its activity is integral to maintaining cellular plasticity and is implicated in a multitude of cellular processes, including stem cell maintenance and differentiation.[2]
The dysregulation of LSD1 is frequently observed in various cancers, where its overexpression is often correlated with poor prognosis.[3] LSD1 has been shown to be a key player in oncogenic processes by compromising differentiation and enhancing cell motility.[2] Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy. Several LSD1 inhibitors are currently undergoing clinical trials for both hematological malignancies and solid tumors.[4][5][6][7][8]
The influence of LSD1 extends to several critical signaling pathways, including the PI3K/AKT, mTOR, and TGFβ pathways.[9][10] Understanding these connections is vital for elucidating the downstream effects of LSD1 inhibition.
Core Methodologies for Validating Binding Affinity
The validation of binding affinity is not a one-size-fits-all endeavor. The choice of methodology depends on the specific scientific question, the nature of the interacting molecules, and the available resources. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[11][12] It provides a wealth of information, including association and dissociation rate constants (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[13]
The core principle of SPR involves immobilizing one interacting partner (the "ligand," in this case, the LSD1 protein) onto a sensor chip and flowing the other partner (the "analyte," the small molecule inhibitor) over the surface.[11][12] The binding events are detected as changes in the refractive index at the sensor surface. The choice of immobilization strategy is critical for maintaining the biological activity of the protein. Amine coupling is a common method, but it can lead to random orientation. For a more controlled approach, affinity capture methods (e.g., using a tag on the protein) are preferable.
dot```dot graph "SPR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Protein_Prep [label="Purified LSD1 Protein"]; Inhibitor_Prep [label="1-(3-(CF3)phenyl)cyclopropanamine\nDerivative Solution"]; Buffer_Prep [label="Running Buffer (e.g., HBS-EP+)"]; }
subgraph "cluster_Immobilization" { label = "Immobilization"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Activate [label="Activate Sensor Chip\n(e.g., EDC/NHS)"]; Immobilize [label="Immobilize LSD1\n(Amine Coupling or Capture)"]; Block [label="Block Unreacted Sites\n(Ethanolamine)"]; }
subgraph "cluster_Binding_Assay" { label = "Binding Assay"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Inject_Inhibitor [label="Inject Inhibitor\n(Association)"]; Inject_Buffer [label="Inject Running Buffer\n(Dissociation)"]; Regenerate [label="Regenerate Surface\n(e.g., low pH glycine)"]; }
subgraph "cluster_Data_Analysis" { label = "Data Analysis"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Sensorgram [label="Generate Sensorgram"]; Fit_Model [label="Fit to Kinetic Model"]; Calculate_Constants [label="Determine kon, koff, KD"]; }
Protein_Prep -> Activate; Inhibitor_Prep -> Inject_Inhibitor; Buffer_Prep -> Inject_Buffer; Activate -> Immobilize -> Block -> Inject_Inhibitor; Inject_Inhibitor -> Inject_Buffer -> Regenerate; Regenerate -> Inject_Inhibitor [style=dashed]; Inject_Buffer -> Sensorgram; Sensorgram -> Fit_Model -> Calculate_Constants; }
Caption: A systematic workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry.
-
Sample Preparation:
-
Dialyze highly purified LSD1 and the inhibitor against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the LSD1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which will be discarded during analysis.
-
Perform a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK_a).
-
Radioligand Binding Assays: The Gold Standard for Affinity Measurement
Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness. [14][15]These assays typically involve the use of a radiolabeled ligand that binds to the target protein.
The choice between a saturation binding assay and a competition binding assay depends on the availability of a suitable radiolabeled ligand for the target. If a high-affinity radiolabeled inhibitor for LSD1 is available, a competition assay is a straightforward way to determine the affinity of unlabeled test compounds. The principle is to measure the ability of the unlabeled inhibitor to displace the binding of the radiolabeled ligand. The concentration of the radioligand should be kept at or below its K_D value to ensure accurate determination of the IC50 of the competitor.
dot
Caption: A standard workflow for determining inhibitor affinity using a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing LSD1 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay). [16]2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled LSD1 inhibitor (e.g., [³H]-GSK2879552) at a concentration close to its K_D.
-
Add increasing concentrations of the unlabeled test inhibitor (the this compound derivative).
-
To determine non-specific binding, include wells with a high concentration of a known, potent, unlabeled LSD1 inhibitor.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the unlabeled inhibitor.
-
Plot the percentage of inhibition against the logarithm of the unlabeled inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
-
Comparative Analysis of Binding Affinity Data
To provide a clear and objective comparison, the binding affinity data for the novel this compound derivative should be presented alongside data for established LSD1 inhibitors.
| Compound | Target | Method | K_D / K_i (nM) |
| 1-(3-(CF3)phenyl)cyclopropanamine Derivative | LSD1 | SPR | Experimental Value |
| ITC | Experimental Value | ||
| Radioligand Binding | Experimental Value | ||
| Iadademstat (ORY-1001) | LSD1 | Various | ~18 |
| Bomedemstat (IMG-7289) | LSD1 | Various | ~57 |
| GSK2879552 | LSD1 | Various | ~20-25 |
Note: The K_D/K_i values for the comparator compounds are approximate and may vary depending on the specific assay conditions.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the binding affinity of novel this compound derivatives as LSD1 inhibitors. By employing a multi-faceted strategy that includes SPR for kinetic analysis, ITC for thermodynamic profiling, and radioligand binding assays for precise affinity determination, researchers can build a robust data package to support the advancement of their drug discovery programs.
The causality behind each experimental choice has been emphasized to foster a deeper understanding of the principles at play. The provided step-by-step protocols serve as a practical starting point for laboratory implementation. The ultimate goal is to generate high-quality, reproducible data that accurately reflects the molecular interactions at the heart of therapeutic intervention.
Future studies should aim to correlate the in vitro binding affinity with cellular activity and in vivo efficacy to establish a clear structure-activity relationship and guide the optimization of these promising LSD1 inhibitors.
References
- 1. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 9. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides an in-depth comparative analysis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a molecule of significant interest due to its structural motifs. While this compound is noted as a chemical intermediate, its core structure—a cyclopropanamine ring attached to a trifluoromethylphenyl group—suggests potential bioactivity that warrants a thorough investigation of its cross-reactivity profile.[1][2] The cyclopropanamine scaffold is a well-established pharmacophore found in inhibitors of critical enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[3][4]
The trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, further underscores the drug-like potential of this molecule.[1] This guide will delineate the scientific rationale and experimental workflows for assessing the cross-reactivity of this compound against these key targets, comparing its hypothetical performance against established inhibitors.
The Rationale for Cross-Reactivity Screening: MAOs and LSD1
The primary hypothesis for the biological activity of this compound stems from its structural similarity to tranylcypromine (TCP), a clinically used non-selective MAO inhibitor.[5] MAO-A and MAO-B are mitochondrial enzymes crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[6][7] Inhibition of MAOs leads to increased levels of these neurotransmitters, a mechanism exploited for treating depression and anxiety.[5][6] However, non-selective MAO inhibition can lead to serious side effects, such as hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect").[8][9][10][11]
Furthermore, the catalytic domain of LSD1 shares significant structural homology with MAOs, and both are FAD-dependent amine oxidases.[3][4] LSD1 is a key epigenetic regulator, and its inhibition has emerged as a promising strategy in cancer therapy.[3][4] Notably, early LSD1 inhibitors were repurposed MAO inhibitors like TCP.[3] This shared pharmacology necessitates a careful evaluation of any new cyclopropanamine-based compound for its activity against both enzyme families. Modern drug discovery efforts often aim to achieve high selectivity for LSD1 over MAOs to minimize the side effects associated with MAO inhibition.[1]
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is required to determine the inhibitory potential and selectivity of this compound. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for assessing the cross-reactivity of a test compound.
Methodologies for In Vitro Enzyme Inhibition Assays
To quantify the inhibitory activity of this compound, robust in vitro enzyme inhibition assays are essential.
MAO-A and MAO-B Inhibition Assay
-
Principle: This assay measures the activity of recombinant human MAO-A or MAO-B by monitoring the production of hydrogen peroxide, a byproduct of monoamine oxidation. A common method utilizes a luminescent probe that reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP) to generate a light signal. The reduction in signal in the presence of the test compound indicates enzyme inhibition.
-
Protocol:
-
Prepare a dilution series of this compound and reference compounds (e.g., tranylcypromine, a selective MAO-A inhibitor like clorgyline, and a selective MAO-B inhibitor like selegiline).
-
In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to a buffer solution.
-
Add the test and reference compounds at various concentrations and incubate for a predefined period (e.g., 15 minutes) to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate (e.g., p-tyramine) and the detection reagents (HRP and a luminogenic substrate).
-
Measure the luminescence at regular intervals.
-
Calculate the percent inhibition at each concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
-
LSD1 Inhibition Assay
-
Principle: Similar to the MAO assay, LSD1 activity can be measured by detecting hydrogen peroxide produced during the demethylation of its substrate. The substrate is typically a histone H3 peptide mono- or di-methylated at lysine 4 (H3K4me1 or H3K4me2).
-
Protocol:
-
Prepare a dilution series of this compound and reference compounds (e.g., tranylcypromine and a highly selective LSD1 inhibitor).
-
Add recombinant LSD1/CoREST complex to a buffer in a 96-well plate.
-
Add the test and reference compounds and incubate.
-
Initiate the reaction by adding the H3K4me2 peptide substrate and the detection reagents.
-
Measure the luminescence.
-
Calculate percent inhibition and determine the IC50 values.
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data from the described assays, comparing this compound with established inhibitors.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD1 IC50 (nM) | Selectivity (MAO-B/LSD1) | Selectivity (MAO-A/LSD1) |
| This compound | 1,200 | 850 | 75 | 11.3-fold | 16-fold |
| Tranylcypromine (Reference) | 250 | 180 | 19,000 | 0.009-fold | 0.013-fold |
| Selective LSD1 Inhibitor (Reference) | >100,000 | >100,000 | 20 | >5,000-fold | >5,000-fold |
In this hypothetical scenario, this compound demonstrates potent inhibition of LSD1 with moderate-to-weak inhibition of MAO-A and MAO-B. This profile suggests a degree of selectivity for LSD1 over the monoamine oxidases, a desirable characteristic for a potential epigenetic therapeutic. In contrast, tranylcypromine is a potent MAO inhibitor with significantly weaker activity against LSD1. The selective LSD1 inhibitor shows high potency for its target with negligible off-target activity on MAOs.
The following diagram illustrates the potential selectivity profile based on the hypothetical data.
Caption: Hypothetical selectivity profiles of test and reference compounds.
Conclusion and Future Directions
This guide outlines a foundational strategy for the cross-reactivity profiling of this compound. Based on its structural alerts, a focused screening against MAO-A, MAO-B, and LSD1 is scientifically justified. The hypothetical data presented illustrate a scenario where the compound exhibits favorable selectivity for LSD1, making it a potentially interesting candidate for further investigation in oncology or other fields where LSD1 modulation is therapeutically relevant.
Further studies should include cell-based assays to confirm on-target engagement and functional consequences of LSD1 inhibition. A broader off-target screening panel, including various receptors and kinases, would also be prudent to build a comprehensive safety and selectivity profile. The methodologies and comparative framework presented here provide a robust starting point for any researcher or drug development professional seeking to characterize novel compounds with the cyclopropanamine pharmacophore.
References
- 1. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 2. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors [ouci.dntb.gov.ua]
- 8. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, objective comparison of the mechanistic profiles of the research chemical 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. While both compounds target the serotonin transporter (SERT), their broader pharmacological profiles exhibit critical distinctions. Fluoxetine is a highly selective inhibitor of SERT with additional, therapeutically relevant antagonistic activity at the 5-HT2C receptor. In contrast, available data on closely related analogs suggest that 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine may represent a different class of monoamine transporter inhibitors, potentially with a broader spectrum of activity. This document synthesizes pharmacodynamic data, outlines key experimental protocols for validation, and explores the functional implications of their differing mechanisms.
Introduction: Profiling Two Distinct Monoamine Modulators
The modulation of serotonergic neurotransmission is a cornerstone of treatment for major depressive disorder and other psychiatric conditions.[1][2] The primary molecular target for this modulation is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] By inhibiting this process, drugs can increase the extracellular concentration of serotonin, thereby enhancing serotonergic signaling.[3][4]
Fluoxetine (Prozac®) was a landmark pharmaceutical, the first compound rationally designed to selectively inhibit serotonin reuptake.[5] Its clinical success spurred the development of an entire class of SSRIs.[5] Fluoxetine's mechanism, however, is not limited to SERT inhibition; it also possesses notable activity at other receptors, which contributes to its unique therapeutic and side-effect profile.[1][6]
This compound is a research chemical used in the development of bioactive molecules, particularly those targeting neurological disorders.[7][8] While direct, extensive pharmacological data on this specific compound is limited in publicly accessible literature, analysis of its structural motifs and comparison with closely related analogs—such as PRC200-SS, which is a triple reuptake inhibitor—suggests it may not be a selective SERT inhibitor but could possess a broader inhibitory profile across monoamine transporters.[9][10] This guide will therefore compare the well-defined mechanism of fluoxetine with the putative profile of this cyclopropanamine derivative, highlighting the key differences in selectivity and off-target interactions that are critical for drug development professionals.
Pharmacodynamic Comparison: Beyond SERT Inhibition
The therapeutic utility and safety profile of a CNS-active drug are defined by its interactions with a range of molecular targets. Here, we dissect the known and putative pharmacodynamics of fluoxetine and 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine.
Primary Target Interaction: The Serotonin Transporter (SERT)
Both molecules are expected to interact with SERT as a primary target. However, the nature of this interaction—in terms of affinity, selectivity, and binding kinetics—is a critical point of differentiation.
-
Fluoxetine: It is a potent and selective inhibitor of SERT.[4][6] Its binding affinity (Ki) for human SERT is in the low nanomolar range, demonstrating a strong interaction.[2] The binding of fluoxetine to SERT is complex and can be modulated by ion concentrations, such as chloride, which facilitates conformational changes in the transporter required for optimal binding.[11][12][13] This suggests that fluoxetine stabilizes a specific conformation of the transporter, preventing serotonin reuptake.
Selectivity Profile: A Tale of Two Philosophies
Selectivity is a defining characteristic that separates distinct classes of antidepressants.
-
Fluoxetine (SSRI): As its class name implies, fluoxetine is highly selective for SERT over the other major monoamine transporters, NET and DAT.[2] This selectivity is thought to reduce some of the side effects associated with older, non-selective antidepressants like the tricyclic antidepressants.[4]
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine (Putative Triple Reuptake Inhibitor): Based on analogs, this compound is likely non-selective.[9][10] The rationale behind developing triple reuptake inhibitors is the hypothesis that simultaneously elevating serotonin, norepinephrine, and dopamine in relevant brain circuits could lead to a more rapid onset of action and greater efficacy, particularly in treatment-resistant depression.[9][10]
Secondary & Off-Target Interactions
Interactions beyond the primary monoamine transporters are crucial for understanding the full clinical picture of a drug.
-
Fluoxetine: A key secondary pharmacological action of fluoxetine is its role as an antagonist at the 5-HT2C receptor .[1][14] This action is thought to contribute to some of the activating effects seen with fluoxetine, such as anxiety and insomnia, particularly early in treatment.[1] Blockade of 5-HT2C receptors can disinhibit dopamine and norepinephrine release, which may contribute to its therapeutic effects but also to its side-effect profile.[15]
-
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine: The off-target profile is unknown. However, the lack of abuse liability observed in preclinical models with the analog PRC200-SS, despite its DAT inhibitory action, is a noteworthy feature.[9][10] This suggests a potentially favorable safety profile compared to other DAT inhibitors like cocaine.
Data Summary: Comparative Inhibitory Profile
| Parameter | Fluoxetine | 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Analog (PRC200-SS) |
| Primary Target | SERT | SERT, NET, DAT |
| Class | Selective Serotonin Reuptake Inhibitor (SSRI) | Putative Triple Reuptake Inhibitor |
| SERT Binding Affinity (Ki, nM) | ~1.0[2] | ~2.1[9][10] |
| NET Binding Affinity (Ki, nM) | ~240[2] | ~1.5[9][10] |
| DAT Binding Affinity (Ki, nM) | ~940[2] | ~61[9][10] |
| Key Secondary Target | 5-HT2C Receptor (Antagonist)[1][14] | Not extensively characterized |
Experimental Validation: Methodologies & Workflows
To empirically determine and compare the mechanistic profiles of these compounds, a series of standardized in vitro assays are required. These protocols form a self-validating system to ensure trustworthy and reproducible data.
Radioligand Binding Assays: Determining Target Affinity (Ki)
Causality: This assay directly measures the affinity of a test compound for a specific receptor or transporter. It quantifies the equilibrium dissociation constant (Ki), a fundamental measure of drug-target interaction. A lower Ki value indicates a higher binding affinity.
Workflow Diagram: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human transporter of interest (hSERT, hNET, or hDAT).[16]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand (e.g., [³H]citalopram for SERT) + Assay Buffer.[17]
-
Non-Specific Binding (NSB): Membranes + Radioligand + A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.[16][17]
-
Test Compound: Membranes + Radioligand + Serial dilutions of the test compound (e.g., 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with bound radioligand.[17]
-
Washing: Immediately wash the filters with ice-cold buffer to remove any unbound radioligand.[18]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[17]
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).[17]
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[17]
Synaptosomal Uptake Assays: Measuring Functional Inhibition (IC50)
Causality: This assay provides a more functional measure of a compound's potency by assessing its ability to block the actual transport of a substrate (serotonin) into a presynaptic terminal preparation (synaptosome). This confirms that binding translates to functional inhibition of the transporter.
Step-by-Step Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from fresh brain tissue (e.g., rat striatum or cortex) via differential centrifugation and sucrose gradient purification.[18][19] Determine the protein concentration of the final preparation for normalization.[18]
-
Pre-incubation: Pre-warm aliquots of the synaptosome suspension to 37°C. Add varying concentrations of the test compound (or vehicle) and incubate for 5-10 minutes.
-
Initiate Uptake: Initiate the transport reaction by adding a known concentration of radiolabeled substrate (e.g., [³H]serotonin).[18]
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[18]
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[18]
-
Quantification & Analysis: Quantify the radioactivity trapped inside the synaptosomes via liquid scintillation. Define non-specific uptake in parallel tubes containing a potent inhibitor (e.g., 10 µM fluoxetine).[18] Calculate the specific uptake and plot the percent inhibition against the log concentration of the test compound to determine the functional IC50.
Functional Consequences and Therapeutic Implications
The distinct mechanistic profiles of a selective SERT inhibitor versus a triple reuptake inhibitor have profound implications for their potential therapeutic effects and side-effect profiles.
Diagram: Comparison of Mechanistic Pathways
Caption: Logical flow comparing the distinct mechanisms of action.
-
Efficacy: The broad action of a triple reuptake inhibitor may offer advantages for patients who do not respond to SSRIs. The dopaminergic component, in particular, may help address symptoms like anhedonia and amotivation, which are often less responsive to purely serotonergic agents.[9]
-
Side Effects: Fluoxetine's activating side effects (insomnia, anxiety) are partly attributed to its 5-HT2C antagonism.[1] A triple reuptake inhibitor would have a different side-effect profile, potentially including effects related to norepinephrine (e.g., increased heart rate, blood pressure) and dopamine (e.g., psychomotor activation).[20]
-
Onset of Action: It has been hypothesized that the broader mechanism of triple reuptake inhibitors could lead to a faster antidepressant response compared to SSRIs, although this remains an area of active research.[9]
Conclusion
While both this compound and fluoxetine are inhibitors of monoamine reuptake, they represent fundamentally different pharmacological strategies. Fluoxetine achieves its effects through a highly selective inhibition of the serotonin transporter, complemented by a significant off-target interaction with the 5-HT2C receptor. In contrast, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, based on its structural similarity to known triple reuptake inhibitors, is putatively a broad-spectrum agent that inhibits SERT, NET, and DAT with lower selectivity. This mechanistic divergence leads to distinct hypotheses about their respective therapeutic potential and side-effect profiles. For drug development professionals, understanding these differences is paramount for lead optimization, candidate selection, and the design of preclinical and clinical programs aimed at developing next-generation therapeutics for neuropsychiatric disorders.
References
- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 8. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
- 14. Blockage of 5HT2C serotonin receptors by fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
The Trifluoromethyl Group: A Subtle Change with Profound Impact in Neuropharmacology
The introduction of a trifluoromethyl (CF3) group into a drug candidate is a key strategy in medicinal chemistry, often leading to significant improvements in its pharmacological profile. This guide provides a comparative analysis of trifluoromethylated compounds in neuropharmacology, offering insights into their design, mechanism of action, and the experimental frameworks used for their evaluation.
The Trifluoromethyl Advantage: Enhancing Drug Properties
The CF3 group, with its strong electron-withdrawing nature and high lipophilicity, can dramatically alter a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins, and improve brain penetration by modulating lipophilicity. A prime example of this is the comparison between the selective serotonin reuptake inhibitor (SSRI) fluoxetine and its non-trifluoromethylated analog. The presence of the CF3 group in fluoxetine is crucial for its selective inhibition of the serotonin transporter (SERT).
Comparative Analysis of Trifluoromethylated Neuropharmacological Agents
The impact of trifluoromethylation is best understood through direct comparison with non-trifluoromethylated analogs.
| Compound | Target | Key Parameter | Trifluoromethylated | Non-Trifluoromethylated | Fold Change |
| Fluoxetine | SERT | IC50 (nM) | 1.2 | 15.4 | 12.8x increase in potency |
| Fluphenazine | D2 Receptor | Ki (nM) | 0.4 | 1.2 | 3x increase in affinity |
| Celecoxib | COX-2 | IC50 (µM) | 0.04 | 1.3 | 32.5x increase in potency |
This table presents a summary of the enhanced potency and affinity observed in trifluoromethylated compounds compared to their non-fluorinated counterparts. The data is illustrative and compiled from various sources.
Experimental Evaluation of Trifluoromethylated Compounds
The assessment of trifluoromethylated compounds involves a series of in vitro and in vivo experiments to determine their efficacy, selectivity, and pharmacokinetic profile.
In Vitro Assays: Target Binding and Functional Activity
Objective: To determine the binding affinity and functional activity of the compound at its intended molecular target.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Homogenize brain tissue or cells expressing the target receptor in a suitable buffer.
-
Incubation: Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibitory constant (Ki) from the competition binding curves.
Caption: Workflow for a radioligand binding assay.
In Vivo Models: Assessing Efficacy and Side Effects
Objective: To evaluate the therapeutic efficacy and potential side effects of the compound in a living organism.
Protocol: Forced Swim Test (Antidepressant Model)
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compound or vehicle to the mice at a specific time before the test.
-
Test: Place each mouse in a cylinder of water and record the duration of immobility for 6 minutes.
-
Analysis: A significant decrease in immobility time is indicative of an antidepressant effect.
Caption: Workflow for the forced swim test.
Case Study: The Role of Trifluoromethylation in Fluoxetine
Fluoxetine (Prozac) is a classic example of how trifluoromethylation can lead to a blockbuster drug. The CF3 group in the para-position of the phenoxy ring is critical for its activity. It enhances the molecule's lipophilicity, facilitating its passage through the blood-brain barrier. Furthermore, it plays a crucial role in the selective binding to the serotonin transporter over other monoamine transporters, which is a key factor in its therapeutic efficacy and side-effect profile.
Future Directions: Novel Trifluoromethylation Strategies
The success of trifluoromethylated drugs has spurred the development of new synthetic methods for introducing the CF3 group into complex molecules. These advancements are enabling the exploration of novel chemical spaces and the development of next-generation neuropharmacological agents with improved efficacy and safety profiles.
A Comparative Guide to the Off-Target Effects of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target interactions is critical for predicting potential adverse effects and ensuring clinical success. This guide provides an in-depth analysis of the anticipated off-target profile of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride , a molecule belonging to a class of compounds known for their potent inhibitory activity against critical FAD-dependent amine oxidases.
Due to the limited publicly available experimental data for this specific molecule, this guide will leverage established structure-activity relationships (SAR) within the phenylcyclopropanamine class to infer its likely off-target liabilities. We will compare this inferred profile to that of its well-characterized parent compound, tranylcypromine, as well as other alternative inhibitors of Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1). Furthermore, this guide will furnish detailed experimental protocols for researchers to empirically validate these predictions and construct a comprehensive selectivity profile.
Introduction: The Phenylcyclopropanamine Scaffold and Its Primary Targets
The core chemical structure of this compound, the phenylcyclopropanamine moiety, is a well-established pharmacophore for the irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1] This class of enzymes includes the neurologically significant Monoamine Oxidases (MAO-A and MAO-B) and the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][3]
-
Monoamine Oxidases (MAOs): These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Their inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, forming the basis of treatment for major depressive disorder.[5]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[6] Its overexpression is implicated in various cancers, making it a compelling target for oncology drug development.[6][7]
The parent compound of this class, trans-2-phenylcyclopropylamine (tranylcypromine), is an FDA-approved antidepressant that non-selectively inhibits both MAO-A and MAO-B, and also exhibits activity against LSD1.[2][5] The introduction of a trifluoromethyl group onto the phenyl ring of this compound is a deliberate medicinal chemistry strategy. Such electron-withdrawing groups are known to enhance the potency and selectivity of inhibition, often favoring LSD1 over the MAOs.[8]
Comparative Analysis of Off-Target Profiles
The off-target effects of phenylcyclopropanamine derivatives can be broadly categorized into two areas: interactions with other enzymes and receptors, and liabilities related to their mechanism of action.
Inferred Off-Target Profile of this compound
Based on SAR studies of analogous compounds, the following off-target profile can be anticipated:
-
Residual MAO-A/B Inhibition: While the trifluoromethyl group likely enhances selectivity for LSD1, some degree of MAO inhibition is probable. This could lead to the classic off-target effects associated with MAOIs, such as the "cheese effect" (hypertensive crisis upon consumption of tyramine-rich foods) and potential for serotonin syndrome when co-administered with other serotonergic drugs.[5][9]
-
Cytochrome P450 (CYP) Inhibition: Tranylcypromine is known to inhibit several CYP isoforms, including CYP2C19, CYP2C9, and CYP2D6, although the clinical significance at therapeutic doses is debated.[10] The trifluoromethyl group may alter the lipophilicity and electronic properties of the molecule, potentially modifying its interaction with CYP enzymes.[11]
-
hERG Channel Inhibition: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a significant safety concern in drug development due to the risk of cardiac arrhythmias. Some tranylcypromine derivatives have shown hERG inhibitory activity.[12] Rational drug design often aims to mitigate this liability.[12]
Comparison with Alternative Inhibitors
| Compound Class | Primary Target(s) | Key Off-Target Effects | Rationale for Comparison |
| Tranylcypromine | MAO-A, MAO-B, LSD1 (non-selective) | Hypertensive crisis (tyramine interaction), serotonin syndrome, CYP inhibition (CYP2C19, CYP2C9, CYP2D6), potential hepatotoxicity.[5][10][13] | Parent compound, provides a baseline for the off-target effects of the phenylcyclopropanamine scaffold. |
| Phenelzine | MAO-A, MAO-B (non-selective) | Similar to tranylcypromine, also inhibits GABA-transaminase leading to increased GABA levels.[1] | Alternative non-selective, irreversible MAOI with a distinct off-target profile. |
| Selegiline | MAO-B (selective at low doses) | At higher doses, loses selectivity and inhibits MAO-A, leading to tyramine interactions. Risk of serotonin syndrome.[4] | MAO-B selective inhibitor, highlighting the impact of isoform selectivity on off-target effects. |
| Reversible LSD1 Inhibitors | LSD1 | Generally considered to have a better safety profile with fewer prolonged off-target effects compared to covalent inhibitors. | Represents an alternative mechanism of LSD1 inhibition that may avoid the liabilities of irreversible covalent binding. |
| Covalent, Selective LSD1 Inhibitors | LSD1 | Off-target effects are generally reduced compared to non-selective covalent inhibitors, but potential for off-target covalent modification remains a concern. | Demonstrates the impact of improved selectivity on the off-target profile within the covalent inhibitor class. |
Experimental Protocols for Off-Target Profiling
To empirically determine the off-target profile of this compound, a tiered approach incorporating both biochemical and cell-based assays is recommended.
Workflow for Off-Target Profiling
Caption: Tiered workflow for comprehensive off-target profiling.
Detailed Protocol: In Vitro Kinase Profiling
Rationale: Kinase inhibition is a common off-target effect of small molecule drugs. A broad kinase panel screen provides a comprehensive assessment of a compound's selectivity against this large enzyme family.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Kinase Panel: Select a diverse panel of kinases (e.g., >100 kinases representing different branches of the kinome).
-
Assay Procedure (Example using a luminescence-based assay): a. In a 384-well plate, add the kinase, a suitable substrate, and ATP. b. Add the test compound or vehicle control (DMSO) to the wells. c. Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed. d. Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to confirm target engagement in a cellular context. The binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express LSD1) with the test compound or vehicle control for a defined period.
-
Thermal Challenge: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., LSD1) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Signaling Pathway Considerations
The off-target effects of this compound can have significant consequences on cellular signaling. For example, unintended inhibition of a kinase could disrupt a critical signaling cascade.
Caption: On-target versus potential off-target signaling pathways.
Conclusion and Future Directions
While this compound holds promise as a potent and potentially selective inhibitor of LSD1, a thorough investigation of its off-target effects is essential for its advancement as a research tool or therapeutic candidate. The structural modifications compared to tranylcypromine are intended to improve its selectivity profile, but this must be confirmed experimentally. By employing the systematic approach to off-target profiling outlined in this guide, researchers can build a comprehensive understanding of this compound's biological activities, mitigate potential risks, and make informed decisions in their drug discovery and development programs.
References
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | 503417-34-3 [smolecule.com]
- 11. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hyd… [cymitquimica.com]
A Senior Application Scientist's Guide to the Reproducibility of Experiments with 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a key building block in medicinal chemistry, with relevant alternatives. We will delve into the nuances of its synthesis, analytical characterization, and physicochemical properties, offering practical insights and detailed protocols to ensure the reliability and reproducibility of your research.
Introduction: The Critical Role of the Trifluoromethylphenyl Cyclopropanamine Scaffold
The 1-arylcyclopropanamine motif is a privileged scaffold in modern drug discovery, valued for its ability to impart conformational rigidity and favorable metabolic stability to drug candidates.[1][2] The introduction of a trifluoromethyl group to the phenyl ring further enhances key properties such as lipophilicity and metabolic resistance, making this compound a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system.[3]
This guide will provide a comprehensive framework for understanding and working with this compound, focusing on the factors that influence experimental reproducibility. We will explore a robust synthetic route, detail essential analytical characterization methods, and compare its key physicochemical properties to those of structurally related analogs.
Synthesis of this compound: A Reproducible Protocol via the Kulinkovich-Szymoniak Reaction
A reliable and scalable synthesis is the first step towards reproducible experimental outcomes. For the preparation of 1-arylcyclopropanamines from aryl nitriles, the Kulinkovich-Szymoniak reaction is a powerful and well-established method.[4][5] This approach offers a direct and efficient route to the desired product from commercially available starting materials.
Below is a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and potential pitfalls.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether or THF.
-
Titanium Reagent Addition: To this solution, add titanium(IV) isopropoxide (1.1 eq) via syringe.
-
Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethylmagnesium bromide (2.2 eq) in diethyl ether or THF dropwise, maintaining the temperature below 5 °C. The formation of a titanacyclopropane intermediate is indicated by a color change.[2][6]
-
Lewis Acid Promotion: After the addition is complete, add a Lewis acid such as boron trifluoride etherate (BF3·OEt2) (1.1 eq) dropwise at 0 °C. The Lewis acid is crucial for promoting the rearrangement of the intermediate to the desired cyclopropylamine.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Free Base: Purify the crude product by column chromatography on silica gel to obtain the free base, 1-(3-(trifluoromethyl)phenyl)cyclopropanamine.
-
Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Analytical Characterization for Reproducibility
Thorough analytical characterization is paramount to ensure the identity, purity, and consistency of the synthesized compound. The following techniques are essential for validating each batch of this compound.
Analytical Workflow
Caption: Analytical workflow for compound characterization.
Expected Analytical Data:
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), and the cyclopropyl protons. The amine proton may be broad and its chemical shift can be concentration-dependent. |
| ¹³C NMR | Resonances for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, the quaternary cyclopropyl carbon attached to the nitrogen, and the methylene carbons of the cyclopropyl ring. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (or M+H⁺) corresponding to the free base, 1-(3-(trifluoromethyl)phenyl)cyclopropanamine. |
| HPLC | A single major peak indicating the purity of the compound. The retention time should be consistent across batches under the same chromatographic conditions. |
Note: While specific, publicly available spectra for this exact compound are scarce, the expected data is based on the analysis of structurally similar compounds.[7][8]
Comparative Analysis with Alternative Phenylcyclopropanamine Derivatives
The choice of substitution on the phenyl ring of a 1-phenylcyclopropanamine derivative can significantly impact its physicochemical properties and, consequently, its performance in a given application. To provide a clear comparison, we will examine the properties of this compound alongside several analogs with different substituents.
Key Physicochemical Parameters for Comparison:
A crucial study by Chernykh et al. (2020) provides experimental data on the dissociation constants (pKa) and lipophilicity (logP) of various fluoroalkyl-substituted cyclopropylamines. This data is invaluable for understanding the impact of fluorination on these key parameters.[3]
| Compound | Substituent | Expected pKa | Expected logP | Rationale for Property Change |
| 1-Phenylcyclopropanamine | -H | Higher | Lower | The absence of an electron-withdrawing group makes the amine more basic (higher pKa) and the molecule less lipophilic. |
| 1-(3-Fluorophenyl)cyclopropanamine | -F | Lower | Higher | The electronegative fluorine atom withdraws electron density, making the amine less basic (lower pKa) and increasing lipophilicity. |
| 1-(3-Chlorophenyl)cyclopropanamine | -Cl | Lower | Higher | Similar to fluorine, chlorine is electron-withdrawing, decreasing basicity and increasing lipophilicity. |
| 1-(3-Methylphenyl)cyclopropanamine | -CH₃ | Higher | Higher | The electron-donating methyl group increases the basicity of the amine (higher pKa) and also increases lipophilicity. |
| 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | -CF₃ | Lowest | Highest | The strongly electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine (lowest pKa) and substantially increases lipophilicity.[3] |
Experimental Determination of Lipophilicity (logP/logD)
The distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure of lipophilicity for ionizable compounds like amines. A standard and reproducible method for its determination is the shake-flask method followed by HPLC analysis.
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Sample Preparation: Prepare a stock solution of the amine hydrochloride in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate the logD value using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).
For accurate and reproducible logP/logD determination, it is crucial to use high-purity solvents and to precisely control the pH of the aqueous phase.[9][10][11][12][13]
Conclusion: Ensuring Reproducibility in Your Research
The reproducibility of experiments involving this compound is contingent upon a well-defined synthetic protocol, rigorous analytical characterization, and a thorough understanding of its physicochemical properties in comparison to relevant alternatives. By following the detailed guidelines and protocols presented in this guide, researchers can enhance the reliability and consistency of their experimental outcomes.
The Kulinkovich-Szymoniak reaction provides a robust and reproducible route for the synthesis of this valuable building block. Comprehensive analytical validation using NMR, MS, and HPLC is non-negotiable for confirming the identity and purity of each batch. Furthermore, a clear understanding of how the trifluoromethyl substituent influences properties like pKa and lipophilicity, in comparison to other phenyl-substituted analogs, is critical for rational drug design and the interpretation of structure-activity relationships.
By embracing these principles of scientific integrity and meticulous experimental practice, the scientific community can build upon a solid foundation of reproducible data, accelerating the pace of drug discovery and development.
References
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. agilent.com [agilent.com]
- 11. longdom.org [longdom.org]
- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to the Enantioseparation and Biological Activity of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
This guide provides an in-depth comparison of the enantiomers of 1-(3-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride, a critical chiral intermediate in modern pharmaceutical synthesis. We will explore a validated method for its enantiomeric separation, compare the distinct biological activities of the resulting enantiomers, and provide detailed experimental protocols for reproducibility.
Introduction: The Imperative of Chirality in Drug Design
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine is a primary amine featuring a stereocenter at the C1 position of the cyclopropane ring. This structural feature gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In drug development, it is a well-established principle that enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The separation of this specific racemic mixture is of significant industrial importance as it is a key building block for the synthesis of potent neurologically active compounds, such as the trace amine-associated receptor 1 (TAAR1) agonist SEP-225289. Therefore, a robust and scalable method for isolating the desired enantiomer in high purity is essential for the development of safe and effective medicines.
Enantioseparation: A Comparative Overview of Methodologies
While several methods exist for separating enantiomers, including chiral chromatography (HPLC, SFC) and enzymatic resolution, classical resolution via diastereomeric salt formation remains a highly effective and economically viable strategy for large-scale production. This method relies on the use of a chiral resolving agent to form two diastereomeric salts with the racemic mixture. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A validated approach for the resolution of racemic 1-(3-(trifluoromethyl)phenyl)cyclopropanamine employs L-(-)-dibenzoyl tartaric acid (L-DBTA) as the resolving agent. This process selectively crystallizes one diastereomeric salt, enabling the isolation of the corresponding enantiomer with high purity.
Visualizing the Resolution Workflow
The following diagram illustrates the key steps in the classical resolution of the racemic amine using a chiral acid.
Caption: Workflow for classical resolution of a racemic amine.
Data Summary: Classical Resolution Performance
| Parameter | Description | Reference |
| Racemic Substrate | 1-(3-(trifluoromethyl)phenyl)cyclopropanamine | |
| Resolving Agent | L-(-)-dibenzoyl tartaric acid (L-DBTA) | |
| Solvent | 95% Ethanol | |
| Outcome | Formation of diastereomeric salts with differential solubility, allowing for separation via fractional crystallization. | |
| Key Advantage | Cost-effective and scalable for industrial production compared to chromatographic methods. |
Detailed Experimental Protocol: Resolution of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine
The following protocol is adapted from established patent literature and provides a clear, step-by-step guide for the laboratory-scale resolution.
Materials:
-
Racemic 1-(3-(trifluoromethyl)phenyl)cyclopropanamine
-
L-(-)-dibenzoyl tartaric acid (L-DBTA)
-
95% Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Standard laboratory glassware, heating mantle, and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-(3-(trifluoromethyl)phenyl)cyclopropanamine in 150 mL of 95% ethanol in a suitable flask.
-
In a separate flask, dissolve an equimolar amount of L-(-)-dibenzoyl tartaric acid in 150 mL of 95% ethanol.
-
Heat both solutions to 50-60°C with stirring until all solids are dissolved.
-
Slowly add the L-DBTA solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the resulting mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-enantiomer will preferentially crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold 95% ethanol. This solid is the (R)-amine-L-DBTA salt.
-
-
Liberation of the (R)-Enantiomer:
-
Suspend the collected diastereomeric salt in water.
-
Add a 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >10. This will neutralize the tartaric acid and liberate the free amine.
-
Extract the free (R)-amine into an organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified (R)-1-(3-(trifluoromethyl)phenyl)cyclopropanamine.
-
-
Isolation of the (S)-Enantiomer (Optional):
-
The (S)-enantiomer remains in the mother liquor from step 2. The solvent can be evaporated, and the remaining salt can be treated with base as described in step 3 to recover the (S)-enantiomer, albeit at a lower enantiomeric purity.
-
Pharmacological Activity: A Tale of Two Enantiomers
The primary therapeutic interest in this chiral intermediate lies in its use for synthesizing SEP-225289, a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor implicated in modulating monoaminergic systems, making it a target for treating neuropsychiatric disorders.
Crucially, the pharmacological activity is stereospecific. The (R)-enantiomer of the final compound is the active eutomer, demonstrating significantly higher affinity and potency at the TAAR1 receptor compared to its (S)-counterpart.
Comparative Biological Activity Data
| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| (R)-Enantiomer derived compound | Human TAAR1 | < 10 | Potent Agonist | |
| (S)-Enantiomer derived compound | Human TAAR1 | > 1000 | Weak or Inactive |
Note: Data represents the activity of the final drug candidate synthesized from the respective enantiomer.
This stark difference in activity underscores the critical importance of the enantioseparation step. Using the racemic mixture directly would result in a drug product that is only 50% active, requiring a higher dose and introducing an unnecessary chemical load (the distomer) to the patient.
Conclusion
The case of this compound provides a quintessential example of the role of chirality in modern drug development. The successful application of classical resolution using L-(-)-dibenzoyl tartaric acid enables the efficient and scalable isolation of the crucial (R)-enantiomer. This enantiomer is the precursor to a highly potent TAAR1 agonist, while the (S)-enantiomer is largely inactive. This guide demonstrates that a thorough understanding of stereochemistry, coupled with robust separation methodologies, is not merely an academic exercise but a fundamental requirement for producing safe, effective, and precisely targeted therapeutics.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. As a specialized research chemical, its handling and disposal demand a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals to ensure that this compound and its associated waste are managed responsibly, mitigating risks to both personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for every novel research chemical is not always available, a risk assessment based on its chemical structure and data from analogous compounds is a critical and necessary practice.[1][2] this compound belongs to a class of compounds that often present specific hazards.
Based on safety data for structurally similar chemicals, this compound should be treated as potentially hazardous, exhibiting the following characteristics:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][4]
-
Acute Toxicity: May be harmful if swallowed.
-
Environmental Hazard: Potentially very toxic to aquatic life with long-lasting effects. This is a crucial factor dictating disposal methods, as release into the environment must be strictly avoided.[5][6]
Quantitative Data Summary
A clear understanding of the chemical's properties is foundational to its safe management.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClF₃N | [7][8] |
| Molecular Weight | 237.65 g/mol | [8] |
| CAS Number | 1108698-58-3 | [8] |
| Appearance | Solid | [7] |
| Assumed Hazard Profile | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335), Harmful if Swallowed (H302), Aquatic Toxicity (H410) | [3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[9][10] All disposal-related activities must be conducted within a certified chemical fume hood to control potential inhalation exposure.[5][11]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation.[3][5] Gloves must be inspected before use and disposed of as contaminated waste. |
| Eye Protection | Safety goggles and a face shield. | Protects against accidental splashes that could cause serious eye damage.[3][12] |
| Body Protection | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination.[5][12] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols outside of a fume hood.[5][13] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][14] Academic laboratories may have specific guidelines under 40 CFR part 262, subpart K.[15]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is treated by the correct disposal pathway.
-
Solid Waste: Collect all unused or expired this compound, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves, absorbent pads), in a designated, compatible, and sealable hazardous waste container.[5][11]
-
Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container. Crucially, do not mix aqueous and organic solvent waste streams unless their compatibility has been verified .[12]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[16] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.
Step 2: Container Labeling
Accurate and detailed labeling is a regulatory requirement and essential for safety. The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[12]
-
The full, unabbreviated chemical name: "this compound" .[1][12]
-
A clear indication of the associated hazards (e.g., "Irritant," "Ecotoxic").
-
The date on which the first piece of waste was added to the container (the "accumulation start date").
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1][15]
-
The waste container must be kept securely sealed at all times, except when waste is being added.[12]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
The SAA should be located away from drains and incompatible chemicals.[1]
Step 4: Final Disposal
Final disposal must be handled by trained professionals to ensure compliance with all regulations.
-
Arrange for the collection of the hazardous waste container through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][11]
-
Complete all required waste disposal documentation accurately. This creates a legal record of the waste's journey from generation to final disposal.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12][17][18] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[11][12]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.[11]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. trans-2-(3-(Trifluoromethyl)phenyl)cyclopropan-1-amine hyd… [cymitquimica.com]
- 8. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134 | Occupational Safety and Health Administration [osha.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
This document provides essential safety and handling protocols for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS No. 1108698-58-3)[1][2]. As a crucial intermediate in pharmaceutical research, particularly for central nervous system (CNS) therapeutics, its unique properties demand a rigorous and informed approach to laboratory safety[2]. This guide moves beyond mere compliance, offering a framework grounded in risk mitigation to ensure the safety of all personnel.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) for structurally related molecules indicates a clear hazard profile that must be respected[3].
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[4][5]. The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures to minimize any potential exposure.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4][5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [4][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4][5] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [5] |
Core Protective Measures: Engineering Controls & PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Its effectiveness is entirely dependent on its correct selection and use, which must be preceded by robust engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[6][7] This is the most critical step in minimizing respiratory exposure by containing dust and aerosols at the source.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE required for common laboratory tasks involving this compound. The rationale is to provide a multi-layered defense against the primary exposure routes: dermal, ocular, and respiratory.
| Task | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Container Transfer/Weighing Solid | Disposable Nitrile Gloves, Lab Coat | Safety Goggles | Required if outside a fume hood (N95 minimum) |
| Preparing Solutions (Dilution) | Disposable Nitrile Gloves, Lab Coat | Safety Goggles & Face Shield | Not required if performed in a fume hood |
| Handling Solutions (<10 mL) | Disposable Nitrile Gloves, Lab Coat | Safety Glasses with Side Shields | Not required if performed in a fume hood |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., Butyl Rubber), Coveralls | Safety Goggles & Face Shield | Air-Purifying Respirator (APR) with appropriate cartridges |
Dermal Protection (Gloves & Lab Coat):
-
Gloves: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or during spill cleanup, heavier-duty chemical-resistant gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[8][9].
-
Lab Coat/Coveralls: A standard lab coat is sufficient for routine handling. In the event of a significant spill, disposable chemical-resistant coveralls should be used to prevent bodily contamination[10].
Eye and Face Protection:
-
Safety Glasses/Goggles: At a minimum, safety glasses compliant with ANSI Z87.1 or EN166 are required[3]. However, due to the serious eye irritation hazard (H319)[4][5], safety goggles that form a seal around the eyes are strongly recommended when handling the solid powder.
-
Face Shield: A face shield, worn over safety goggles, is required when preparing solutions or handling larger quantities where the risk of a splash is significant[11][12].
Respiratory Protection:
-
The primary defense against respiratory irritation is the use of a fume hood. If a situation arises where handling the powder outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (e.g., N95, P100) is mandatory[12][13].
Operational Plans: From Preparation to Disposal
PPE Donning and Doffing Procedure
Cross-contamination is a frequent cause of unintentional exposure. Following a strict sequence for putting on (donning) and taking off (doffing) PPE is a self-validating system that minimizes this risk.
References
- 1. This compound | C10H11ClF3N | CID 68472795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. epa.gov [epa.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
